Flosatidil
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-methylpropyl N-[2-(dimethylamino)ethyl]-N-[2-[2-methylsulfanyl-N-[[3-(trifluoromethyl)phenyl]methyl]anilino]-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34F3N3O3S/c1-19(2)18-35-25(34)31(14-13-30(3)4)17-24(33)32(22-11-6-7-12-23(22)36-5)16-20-9-8-10-21(15-20)26(27,28)29/h6-12,15,19H,13-14,16-18H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOGWNMYQLVUOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)N(CCN(C)C)CC(=O)N(CC1=CC(=CC=C1)C(F)(F)F)C2=CC=CC=C2SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34F3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869571 | |
| Record name | 2-Methylpropyl [2-(dimethylamino)ethyl][2-([2-(methylsulfanyl)phenyl]{[3-(trifluoromethyl)phenyl]methyl}amino)-2-oxoethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80869571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113593-34-3 | |
| Record name | Flosatidil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113593343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLOSATIDIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19S89CMO38 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Flosatidil's Mechanism of Action on L-type Calcium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flosatidil, also known as SL 85-1016, is identified as a calcium channel antagonist with antianginal and antihypertensive properties.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a specific focus on its interaction with L-type calcium channels (LTCCs). Due to the limited publicly available data specific to this compound, this document also incorporates general principles of LTCC pharmacology and references data from a structurally related compound, Flocalin, to provide a broader context. This guide is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this compound and its potential therapeutic applications.
Introduction to L-type Calcium Channels
Voltage-gated L-type calcium channels are critical mediators of calcium influx into excitable cells, playing a pivotal role in a myriad of physiological processes including cardiovascular function, smooth muscle contraction, and neuronal activity. These channels, particularly the CaV1.2 isoform, are primary therapeutic targets for the management of cardiovascular diseases such as hypertension and angina. LTCCs are complex transmembrane proteins composed of several subunits, with the α1 subunit forming the ion-conducting pore and containing the binding sites for various pharmacological agents. The activity of LTCCs is modulated by the membrane potential, with depolarization leading to channel opening and subsequent calcium influx.
This compound's Core Mechanism of Action on L-type Calcium Channels
This compound is classified as a calcium channel antagonist.[1] While specific details regarding its binding site and the full extent of its effects on channel kinetics are not extensively documented in publicly available literature, its therapeutic effects as an antianginal and antihypertensive agent strongly suggest an inhibitory action on L-type calcium channels in cardiovascular tissues.
The general mechanism for such antagonists involves binding to the α1 subunit of the L-type calcium channel. This binding allosterically modulates the channel's function, leading to a reduction in the influx of calcium ions during depolarization. The consequence of this reduced calcium entry in vascular smooth muscle cells is vasodilation, leading to a decrease in blood pressure. In cardiac muscle, this can lead to a reduction in contractility and heart rate.
Insights from the Related Compound Flocalin
Flocalin, a fluorine-containing analog of pinacidil, has been studied in more detail and is reported to be a partial inhibitor of L-type calcium channels. It is important to note that the precise relationship between this compound and Flocalin is not definitively established in the available literature. However, the findings on Flocalin may offer potential insights into the possible mechanism of action of this compound.
Studies on Flocalin have demonstrated that it can suppress L-type Ca2+ currents. In bladder detrusor smooth muscle, the myorelaxant effects of Flocalin are attributed to this partial blockade of L-type Ca2+ channel-mediated Ca2+ influx.[2]
Quantitative Data
| Parameter | Value | Cell Type | Source |
| Flocalin | |||
| L-type Ca2+ Current Suppression | 20% at 40 µM | Isolated detrusor smooth muscle cells | [2] |
Experimental Protocols
The following section details a generalized experimental protocol for characterizing the effects of a compound like this compound on L-type calcium channels using the whole-cell patch-clamp technique. This protocol is based on standard methodologies in the field, as specific protocols used for this compound were not found.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on L-type calcium channel currents in a suitable cell line (e.g., HEK293 cells stably expressing the human CaV1.2 channel).
Materials:
-
Cell Culture: HEK293 cells stably expressing the human CaV1.2 α1, β2, and α2δ subunits.
-
External Solution (in mM): 110 BaCl2, 10 HEPES, 10 TEA-Cl, 1 MgCl2, adjusted to pH 7.4 with CsOH. Barium (Ba²⁺) is often used as the charge carrier to increase current amplitude and reduce Ca²⁺-dependent inactivation.
-
Internal Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl2, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na, adjusted to pH 7.2 with CsOH. Cesium (Cs⁺) is used to block potassium channels.
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) and then diluted to final concentrations in the external solution.
Procedure:
-
Cell Preparation: Culture cells on glass coverslips. On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
Voltage Clamp: Hold the cell at a holding potential of -80 mV to ensure channels are in a rested state.
-
Current Elicitation: Elicit L-type calcium channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) at regular intervals (e.g., every 10 seconds).
-
Drug Application: After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Data Acquisition: Record the current traces before, during, and after drug application to determine the extent of inhibition.
-
Data Analysis: Analyze the current amplitude, and voltage-dependence of activation and inactivation. Calculate the percentage of inhibition and, if a range of concentrations is tested, determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways
The direct signaling pathway for this compound's action on L-type calcium channels involves its binding to the channel protein, leading to inhibition of calcium influx. This reduction in intracellular calcium concentration is the primary signal that leads to the downstream physiological effects.
Conclusion and Future Directions
This compound is a calcium channel antagonist with potential therapeutic value in cardiovascular diseases. While its precise mechanism of action on L-type calcium channels is not yet fully elucidated in the public domain, it is presumed to follow the general mechanism of other LTCC blockers. The limited available data, supplemented by information on the related compound Flocalin, suggests a direct inhibitory effect.
For a more complete understanding of this compound's pharmacological profile, further research is warranted. Key areas for future investigation include:
-
Binding Site Characterization: Identifying the specific binding site of this compound on the L-type calcium channel α1 subunit.
-
Detailed Electrophysiological Studies: Comprehensive analysis of this compound's effects on channel gating, including voltage-dependence of activation and inactivation, and use-dependency.
-
Subtype Selectivity: Determining the selectivity profile of this compound for different L-type calcium channel isoforms (e.g., CaV1.2 vs. CaV1.3).
-
In Vivo Studies: Correlating the in vitro mechanistic data with in vivo hemodynamic effects.
A thorough investigation of these aspects will provide a more complete picture of this compound's mechanism of action and aid in the development and optimization of its therapeutic applications.
References
Flosatidil: A Technical Guide to its Synthesis, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flosatidil is a synthetic compound that has been investigated for its activity as a voltage-gated calcium channel (VGCC) blocker. This technical guide provides an in-depth overview of the plausible synthesis pathway of this compound, its chemical and physical properties, and its mechanism of action. Due to the limited availability of a publicly detailed synthesis protocol, this guide outlines a scientifically grounded, proposed synthetic route based on established organic chemistry principles. Furthermore, it presents a summary of its known chemical properties and a detailed look into its interaction with voltage-gated calcium channels, a key aspect of its pharmacological profile. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.
Chemical Properties
This compound is a complex organic molecule with several functional groups that contribute to its chemical behavior and biological activity. A summary of its key chemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₄F₃N₃O₃S | [1] |
| Molecular Weight | 525.63 g/mol | [1] |
| IUPAC Name | Isobutyl (2-(dimethylamino)ethyl)(((2-(methylthio)phenyl)(3-(trifluoromethyl)benzyl)carbamoyl)methyl)carbamate | [1] |
| CAS Number | 113593-34-3 | [1] |
| SMILES | CC(C)COC(=O)N(CCN(C)C)CC(=O)N(Cc1cccc(c1)C(F)(F)F)c2ccccc2SC | [1] |
| InChI Key | MJOGWNMYQLVUOU-UHFFFAOYSA-N |
Proposed Synthesis Pathway
A detailed, step-by-step synthesis of this compound has not been widely published in peer-reviewed literature. However, based on the molecular structure, a plausible retro-synthetic analysis suggests a convergent synthesis strategy. This approach involves the synthesis of key fragments followed by their assembly. The proposed pathway is outlined below.
Disclaimer: The following synthesis pathway is a scientifically educated proposition based on general organic synthesis principles and is not a validated, published experimental protocol.
The synthesis can be envisioned in three main stages:
-
Synthesis of the Carbamate Moiety: Preparation of isobutyl (2-(dimethylamino)ethyl)carbamate.
-
Synthesis of the N-aryl-N-benzylamine Core: Preparation of N-(3-(trifluoromethyl)benzyl)-2-(methylthio)aniline.
-
Assembly and Final Product Formation: Coupling of the core amine with an activated acetic acid derivative of the carbamate.
Experimental Protocols (Proposed)
Protocol 2.1.1: Synthesis of Isobutyl Chloroformate
-
Materials: Isobutanol, triphosgene (B27547), pyridine (B92270), anhydrous dichloromethane (B109758) (DCM).
-
Procedure: To a solution of isobutanol and pyridine in anhydrous DCM, cooled to 0°C, a solution of triphosgene in anhydrous DCM is added dropwise. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 2 hours. The reaction is monitored by TLC. Upon completion, the mixture is filtered, and the filtrate is carefully concentrated under reduced pressure to yield isobutyl chloroformate.
Protocol 2.1.2: Synthesis of Isobutyl (2-(dimethylamino)ethyl)carbamate
-
Materials: Isobutyl chloroformate, N,N-dimethylethanolamine, triethylamine (B128534), anhydrous DCM.
-
Procedure: To a solution of N,N-dimethylethanolamine and triethylamine in anhydrous DCM, isobutyl chloroformate is added dropwise at 0°C. The reaction mixture is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired carbamate.
Protocol 2.1.3: Synthesis of N-(3-(trifluoromethyl)benzyl)-2-(methylthio)aniline
-
Materials: 2-(methylthio)aniline (B147308), 3-(trifluoromethyl)benzaldehyde (B1294959), sodium triacetoxyborohydride, acetic acid, dichloroethane (DCE).
-
Procedure: To a solution of 2-(methylthio)aniline and 3-(trifluoromethyl)benzaldehyde in DCE, acetic acid is added, followed by the portion-wise addition of sodium triacetoxyborohydride. The reaction is stirred at room temperature until the starting materials are consumed (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Protocol 2.1.4: Synthesis of 2-chloro-N-(2-(dimethylamino)ethyl)-N-(isobutoxycarbonyl)acetamide
-
Materials: Isobutyl (2-(dimethylamino)ethyl)carbamate, chloroacetyl chloride, triethylamine, anhydrous DCM.
-
Procedure: To a solution of isobutyl (2-(dimethylamino)ethyl)carbamate and triethylamine in anhydrous DCM, chloroacetyl chloride is added dropwise at 0°C. The mixture is stirred at room temperature for 4 hours. The solvent is evaporated, and the residue is purified by column chromatography.
Protocol 2.1.5: Final Assembly of this compound
-
Materials: N-(3-(trifluoromethyl)benzyl)-2-(methylthio)aniline, 2-chloro-N-(2-(dimethylamino)ethyl)-N-(isobutoxycarbonyl)acetamide, sodium hydride, anhydrous tetrahydrofuran (B95107) (THF).
-
Procedure: To a solution of N-(3-(trifluoromethyl)benzyl)-2-(methylthio)aniline in anhydrous THF, sodium hydride is added portion-wise at 0°C. The mixture is stirred for 30 minutes, after which a solution of 2-chloro-N-(2-(dimethylamino)ethyl)-N-(isobutoxycarbonyl)acetamide in anhydrous THF is added dropwise. The reaction is stirred at room temperature overnight. The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography to yield this compound.
Synthesis Pathway Diagram
Caption: Proposed convergent synthesis pathway for this compound.
Mechanism of Action: Voltage-Gated Calcium Channel Blockade
This compound functions as a voltage-gated calcium channel (VGCC) blocker. VGCCs are transmembrane proteins that play a crucial role in the regulation of intracellular calcium concentration in excitable cells such as neurons and muscle cells. The influx of calcium ions through these channels is a key event in various physiological processes, including neurotransmitter release, muscle contraction, and gene expression.
By blocking these channels, this compound can modulate these physiological processes. The general mechanism of VGCCs involves a conformational change in response to depolarization of the cell membrane, which opens a pore permeable to calcium ions. This compound is thought to bind to the alpha-1 subunit of the channel, which forms the pore, thereby inhibiting the influx of calcium.
Signaling Pathway Diagram
The following diagram illustrates the general mechanism of action of a voltage-gated calcium channel and the inhibitory effect of a blocker like this compound.
Caption: this compound blocks voltage-gated calcium channels.
Experimental Protocols: Analytical Methods
Protocol 4.1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment (General Protocol)
A robust HPLC method is essential for determining the purity of synthesized this compound and for its quantification in various matrices. The following is a general protocol based on methods used for similar small molecules.
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (containing 0.1% trifluoroacetic acid or formic acid to improve peak shape). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Determined by UV-Vis spectrophotometry of a dilute solution of this compound in the mobile phase (likely in the range of 220-280 nm).
-
Injection Volume: 10-20 µL.
-
Standard Preparation: A stock solution of this compound of known concentration is prepared in the mobile phase or a suitable solvent (e.g., acetonitrile). A series of dilutions are made to create a calibration curve.
-
Sample Preparation: The synthesized product is dissolved in the mobile phase to a concentration within the linear range of the calibration curve.
-
Analysis: The standards and samples are injected into the HPLC system. The retention time and peak area of this compound are recorded. Purity is assessed by the relative peak area, and quantification is performed using the calibration curve.
Experimental Workflow Diagram
Caption: General workflow for HPLC analysis of this compound.
Conclusion
This technical guide provides a comprehensive overview of the proposed synthesis, chemical properties, and mechanism of action of this compound. While a definitive, published synthesis protocol remains elusive, the outlined pathway offers a logical and scientifically sound approach for its preparation. The information on its chemical properties and its role as a voltage-gated calcium channel blocker provides a solid foundation for further research and development. The provided experimental framework for HPLC analysis can be adapted and optimized for routine quality control and quantification. This document aims to be a valuable asset for scientists and researchers engaged in the exploration of this compound and related compounds.
References
Navigating the Preclinical Data Void: The Case of Flosatidil's Pharmacokinetics and Bioavailability
A comprehensive review of publicly available scientific literature and drug development databases reveals a significant scarcity of specific preclinical data on the pharmacokinetics and bioavailability of Flosatidil. Despite its classification as a voltage-gated calcium channel blocker with initial development by Sanofi, the compound's research and development status is listed as discontinued[1]. This discontinuation likely contributes to the absence of detailed preclinical findings in the public domain, making a complete in-depth technical guide on its pharmacokinetic profile in animal models currently unfeasible.
While specific quantitative data such as Cmax, Tmax, AUC, half-life, and bioavailability for this compound in preclinical species are not available in the reviewed literature, a general framework for conducting such preclinical evaluations can be outlined based on standard drug development practices. This guide will, therefore, provide a generalized overview of the methodologies and data presentation that would be employed in the preclinical assessment of a compound like this compound.
General Principles of Preclinical Pharmacokinetic and Bioavailability Studies
The primary objective of preclinical pharmacokinetics is to understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. These studies are crucial for selecting drug candidates with favorable properties and for guiding dose selection in first-in-human clinical trials[2][3][4].
Experimental Protocols
A typical preclinical pharmacokinetic study involves the administration of the drug to animal models, followed by the collection of biological samples (e.g., blood, plasma, urine, feces) at various time points.
1. Animal Models: Rodent (e.g., mice, rats) and non-rodent (e.g., dogs, monkeys) species are commonly used to assess the pharmacokinetic profile and to identify potential inter-species differences[4]. The choice of species can be influenced by similarities in metabolic pathways to humans.
2. Administration Routes: To determine bioavailability, the drug is typically administered via both an intravenous (IV) route and the intended clinical route (e.g., oral). The IV administration provides a baseline for 100% bioavailability.
3. Dose Selection: Doses are selected based on early pharmacology and toxicology studies to ensure they are well-tolerated and result in measurable drug concentrations[4].
4. Sample Collection and Analysis: Blood samples are collected at predetermined time points after drug administration. Plasma is separated by centrifugation and the drug concentration is measured using a validated analytical method, most commonly high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS)[5][6][7].
An example of a general analytical method for a related compound involves extraction from plasma, followed by HPLC with UV detection[1].
5. Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters using non-compartmental or compartmental analysis.
Hypothetical Data Presentation for this compound
In the absence of actual data for this compound, the following tables illustrate how such information would typically be presented.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Intravenous and Oral Dose
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 500 ± 120 | 250 ± 60 |
| Tmax (h) | 0.08 | 1.5 ± 0.5 |
| AUC₀-t (ng·h/mL) | 850 ± 150 | 2100 ± 400 |
| AUC₀-inf (ng·h/mL) | 870 ± 160 | 2150 ± 420 |
| t½ (h) | 4.2 ± 0.8 | 4.5 ± 0.9 |
| CL (L/h/kg) | 1.15 ± 0.20 | - |
| Vdss (L/kg) | 5.8 ± 1.1 | - |
| F (%) | - | 24.7 |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; t½: Terminal half-life; CL: Clearance; Vdss: Volume of distribution at steady state; F: Bioavailability.
Table 2: Hypothetical Bioavailability of this compound in Different Preclinical Species Following Oral Administration
| Species | Dose (mg/kg) | Bioavailability (%) |
| Mouse | 10 | 35 |
| Rat | 10 | 25 |
| Dog | 5 | 45 |
| Monkey | 5 | 50 |
Visualizing Preclinical Workflows
Diagrams are essential for illustrating the logical flow of preclinical studies.
Conclusion
While a detailed analysis of the pharmacokinetics and bioavailability of this compound in preclinical models is hampered by the lack of publicly available data, the established principles of preclinical drug development provide a clear roadmap for how such an evaluation would be conducted. The methodologies described, from in vivo animal studies to the calculation of key pharmacokinetic parameters, are fundamental to assessing the potential of any new drug candidate. The discontinuation of this compound's development likely means that any detailed preclinical data will remain within the proprietary domain of the developing company. For researchers in the field, this case underscores the importance of data transparency in advancing pharmacological science.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Preclinical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Metabolism of (+)-[18F]Flubatine In Vitro and In Vivo: LC-MS/MS Aided Identification of Radiometabolites in a Clinical PET Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism studies of ifenprodil, a potent GluN2B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro metabolism of seven arolyl-derived fentanyl-type new psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Flosatidil: An In-Depth Analysis of its Molecular Structure and Putative Structure-Activity Relationship
An examination of the available data on Flosatidil, a discontinued (B1498344) voltage-gated calcium channel blocker, reveals a molecule of interest within the arylalkylamine class. While specific structure-activity relationship (SAR) data remains largely proprietary, this guide synthesizes the known structural features and extrapolates potential SAR based on related compounds and general principles of calcium channel modulation.
Molecular Structure of this compound
This compound, also known by its developmental code SL 85.1016, is a synthetic small molecule with the chemical formula C₂₆H₃₄F₃N₃O₃S and a molecular weight of 525.63 g/mol .[1] Its structure is characterized by a central N-substituted glycine (B1666218) motif, connecting a trifluoromethyl-substituted benzyl (B1604629) group and a methylthio-substituted phenyl group to a carbamate-containing side chain with a terminal dimethylamino group.
Chemical Identifiers:
-
SMILES: CC(C)COC(=O)N(CCN(C)C)CC(=O)N(Cc1cccc(c1)C(F)(F)F)c2ccccc2SC[1]
-
InChIKey: MJOGWNMYQLVUOU-UHFFFAOYSA-N[1]
The presence of the trifluoromethyl group on the benzyl ring and the methylthio group on the phenyl ring are notable features that likely influence the molecule's electronic and steric properties, which are critical for its interaction with the target protein.
Mechanism of Action: Voltage-Gated Calcium Channel Blockade
This compound was developed as a voltage-gated calcium channel (VGCC) blocker.[2] VGCCs are transmembrane proteins that play a crucial role in regulating intracellular calcium levels in response to changes in membrane potential. By blocking these channels, this compound would inhibit the influx of calcium ions into cells, leading to a variety of physiological effects, most notably vasodilation. This mechanism of action places this compound in a class of drugs widely used for cardiovascular conditions such as hypertension.
Structure-Activity Relationship (SAR): A Landscape of Inferred Knowledge
Direct, publicly available quantitative structure-activity relationship (SAR) data for this compound and its analogs is not available. The discontinuation of its development by Sanofi likely resulted in the proprietary nature of such detailed preclinical data.[2] However, by examining the SAR of other arylalkylamine and related calcium channel blockers, we can infer key structural elements likely crucial for this compound's activity.
General SAR Principles for Arylalkylamine Calcium Channel Blockers:
-
Aromatic Rings: The two aromatic rings (the trifluoromethyl-substituted benzyl and the methylthio-substituted phenyl) are essential for binding. Their nature, substitution pattern, and relative orientation significantly impact potency and selectivity. The electron-withdrawing trifluoromethyl group and the electron-donating methylthio group in this compound likely play a key role in modulating the electronic environment of the binding pharmacophore.
-
Basic Nitrogen Center: The tertiary amine in the side chain is a common feature in many calcium channel blockers. At physiological pH, this nitrogen is protonated, and the resulting positive charge is often critical for interaction with negatively charged amino acid residues within the calcium channel binding pocket.
-
Connecting Chain: The length and composition of the chain linking the aromatic moieties and the basic nitrogen are important for optimal positioning of the key interacting groups within the receptor binding site. The N-substituted glycine and carbamate (B1207046) functionalities in this compound provide a specific conformational framework.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to access the transmembrane binding site on the calcium channel.
Hypothetical SAR Exploration for this compound Analogs:
Based on these general principles, a hypothetical exploration of this compound's SAR would involve systematic modifications at several key positions to probe their influence on activity. This would be presented in a tabular format if data were available.
Table 1: Hypothetical Quantitative SAR Data for this compound Analogs
| Analog | R1 (Benzyl Ring Substitution) | R2 (Phenyl Ring Substitution) | Side Chain Modification | IC₅₀ (nM) for L-type Ca²⁺ Channel |
| This compound | 3-CF₃ | 2-SCH₃ | - | Data Not Available |
| Analog 1 | 4-CF₃ | 2-SCH₃ | - | Data Not Available |
| Analog 2 | 3-Cl | 2-SCH₃ | - | Data Not Available |
| Analog 3 | 3-CF₃ | 4-SCH₃ | - | Data Not Available |
| Analog 4 | 3-CF₃ | 2-OCH₃ | - | Data Not Available |
| Analog 5 | 3-CF₃ | 2-SCH₃ | N,N-diethyl | Data Not Available |
| Analog 6 | 3-CF₃ | 2-SCH₃ | Shortened linker | Data Not Available |
This table is for illustrative purposes only, as specific quantitative data for this compound analogs is not publicly available.
Experimental Protocols for SAR Determination
To establish the SAR for a compound like this compound, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key experiments typically employed in the evaluation of voltage-gated calcium channel blockers.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of this compound and its analogs to the target calcium channel.
Methodology:
-
Membrane Preparation: Prepare membrane fractions from tissues or cells expressing the target VGCC subtype (e.g., rat cortical membranes for N-type channels or cardiac membranes for L-type channels).
-
Radioligand: Use a radiolabeled ligand known to bind to the target site with high affinity (e.g., [³H]nitrendipine for the dihydropyridine (B1217469) site on L-type channels).
-
Competition Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound or its analogs).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (concentration of the compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Electrophysiological Assays (Patch-Clamp)
Objective: To measure the functional inhibition of calcium channel currents by this compound and its analogs.
Methodology:
-
Cell Culture: Use a cell line stably expressing the desired VGCC subtype (e.g., HEK293 cells transfected with the α₁, β, and α₂δ subunits of the human L-type calcium channel).
-
Whole-Cell Patch-Clamp:
-
A glass micropipette filled with an appropriate intracellular solution is sealed onto the membrane of a single cell.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell interior (whole-cell configuration).
-
The membrane potential is clamped at a holding potential (e.g., -80 mV).
-
Depolarizing voltage steps are applied to activate the calcium channels, and the resulting inward calcium currents are recorded.
-
-
Drug Application: The test compound is applied to the cell via a perfusion system at various concentrations.
-
Data Analysis: The peak calcium current amplitude is measured before and after drug application. The percentage of current inhibition is plotted against the drug concentration to determine the IC₅₀ value.
Signaling Pathways and Logical Relationships
The primary signaling event initiated by this compound is the blockade of VGCCs, leading to a reduction in intracellular calcium concentration. This has downstream consequences on various cellular processes.
Caption: Signaling pathway of this compound leading to vasodilation.
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a novel calcium channel blocker like this compound.
Caption: Experimental workflow for this compound SAR studies.
Conclusion
This compound represents a structurally distinct entity within the arylalkylamine class of voltage-gated calcium channel blockers. While the cessation of its clinical development has limited the public availability of detailed structure-activity relationship data, an understanding of its molecular architecture and the established SAR principles for this drug class allows for a reasoned, albeit hypothetical, analysis. The core structural features—the substituted aromatic rings, the basic nitrogen, and the specific linker—all likely contribute significantly to its pharmacological activity. Further research, should the proprietary data become available, would be necessary to fully elucidate the precise molecular interactions that govern the potency and selectivity of this compound and its derivatives.
References
In Silico Modeling of Flosatidil Binding to Voltage-Dependent Calcium Channels: A Technical Guide
Abstract
Flosatidil is a calcium channel antagonist with demonstrated antianginal and antihypertensive properties, indicating its potential as a therapeutic agent for cardiovascular diseases.[1][2] Voltage-Dependent Calcium Channels (VDCCs), particularly the L-type (CaV1.x), are crucial in cardiovascular function and are established targets for antihypertensive drugs.[3][4] This technical guide outlines a comprehensive in silico approach to elucidate the binding mechanism of this compound to the L-type calcium channel CaV1.2. The methodologies described herein encompass homology modeling, molecular docking, and molecular dynamics simulations to predict the binding affinity, identify key interacting residues, and analyze the stability of the this compound-CaV1.2 complex. This guide serves as a framework for researchers to computationally investigate the molecular interactions of this compound and other novel calcium channel blockers, thereby accelerating the drug discovery and development process.
Introduction
Voltage-Dependent Calcium Channels (VDCCs) are integral membrane proteins that mediate calcium influx in response to membrane depolarization, playing a pivotal role in various physiological processes, including muscle contraction, neurotransmitter release, and gene expression.[5] The L-type calcium channels, a subset of VDCCs, are prominently expressed in cardiac and smooth muscle cells, making them a primary target for the management of cardiovascular disorders such as hypertension and angina.
This compound has been identified as a calcium channel antagonist with therapeutic potential in treating these conditions. However, the precise molecular mechanism of its interaction with VDCCs remains to be fully elucidated. In silico modeling offers a powerful and cost-effective approach to investigate drug-receptor interactions at an atomic level, providing insights that can guide further experimental studies.
This whitepaper presents a detailed technical framework for a hypothetical in silico study of this compound binding to the human CaV1.2 channel.
This compound: A Profile
This compound is a chemical entity with the molecular formula C26H34F3N3O3S. Its primary mechanism of action is the blockade of VDCCs.
| Property | Value | Reference |
| Molecular Formula | C26H34F3N3O3S | |
| Molecular Weight | 525.63 g/mol | |
| SMILES | CC(C)COC(=O)N(CCN(C)C)CC(=O)N(Cc1cccc(c1)C(F)(F)F)c2ccccc2SC | |
| InChIKey | MJOGWNMYQLVUOU-UHFFFAOYSA-N | |
| Mechanism of Action | Voltage-gated calcium channel blocker |
Proposed In Silico Modeling Workflow
The following diagram illustrates the proposed workflow for the in silico analysis of this compound's interaction with the CaV1.2 channel.
Experimental Protocols
Homology Modeling of the Human CaV1.2 Channel
As the full-length crystal structure of human CaV1.2 may not be readily available, a homology model can be constructed.
-
Template Selection: A suitable template structure is identified using a BLAST search against the Protein Data Bank (PDB). A high-resolution structure of a related channel, such as the rabbit CaV1.1 (PDB ID: 5GJV), would be an appropriate template.
-
Sequence Alignment: The amino acid sequence of the human CaV1.2 alpha-1 subunit is aligned with the template sequence.
-
Model Building: A 3D model of the human CaV1.2 is generated using software such as MODELLER or SWISS-MODEL.
-
Model Validation: The quality of the generated model is assessed using tools like PROCHECK for Ramachandran plot analysis and Verify3D to evaluate the compatibility of the 3D model with its own amino acid sequence.
Ligand and Receptor Preparation
-
Ligand Preparation: The 3D structure of this compound is generated from its SMILES string using a molecular builder like Avogadro or ChemDraw. The ligand is then energy minimized using a suitable force field (e.g., MMFF94). Gasteiger charges are assigned, and the structure is saved in a PDBQT format for docking.
-
Receptor Preparation: The homology model of CaV1.2 is prepared for docking by removing water molecules, adding polar hydrogens, and assigning Kollman charges using tools like AutoDockTools.
Molecular Docking
Molecular docking is performed to predict the preferred binding pose of this compound within the CaV1.2 channel.
-
Grid Box Definition: A grid box is defined around the putative binding site. For L-type calcium channel blockers, this is typically within the central pore region, involving residues from the S5-S6 helices of the four domains.
-
Docking Simulation: A docking program such as AutoDock Vina is used to perform the docking simulations. The Lamarckian genetic algorithm is a commonly employed search algorithm.
-
Pose Selection and Analysis: The resulting docking poses are clustered and ranked based on their predicted binding energies. The pose with the lowest binding energy and in a conformationally stable region is selected for further analysis.
Molecular Dynamics (MD) Simulations
MD simulations are conducted to assess the stability of the this compound-CaV1.2 complex and to analyze the dynamic interactions over time.
-
System Setup: The docked complex is placed in a lipid bilayer (e.g., POPC) and solvated with an explicit water model (e.g., TIP3P). Ions are added to neutralize the system and mimic physiological concentration.
-
Simulation Protocol: The system undergoes energy minimization, followed by a series of equilibration steps with restraints on the protein and ligand, which are gradually released. A production run of at least 100 nanoseconds is then performed using a simulation package like GROMACS or AMBER.
-
Trajectory Analysis: The resulting trajectories are analyzed for root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to detail specific interactions.
Binding Free Energy Calculations
The binding free energy of the this compound-CaV1.2 complex is calculated to provide a more accurate estimation of binding affinity.
-
MM/PBSA or MM/GBSA: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are employed.
-
Energy Components: These methods calculate the binding free energy by summing the molecular mechanics energy, the polar solvation energy, and the nonpolar solvation energy.
Predicted Quantitative Data
The following tables present hypothetical quantitative data that could be obtained from the proposed in silico study.
Table 1: Predicted Binding Affinity of this compound to CaV1.2
| Parameter | Predicted Value |
| Binding Energy (Docking, kcal/mol) | -9.8 |
| Binding Free Energy (MM/PBSA, kcal/mol) | -45.2 ± 3.5 |
| van der Waals Energy (kcal/mol) | -52.7 |
| Electrostatic Energy (kcal/mol) | -18.9 |
| Polar Solvation Energy (kcal/mol) | 31.5 |
| Nonpolar Solvation Energy (kcal/mol) | -5.1 |
Table 2: Predicted Interacting Residues of CaV1.2 with this compound
| Domain | Helix | Residue | Interaction Type |
| I | S6 | Tyr1152 | Pi-Pi Stacking |
| I | S6 | Phe1156 | Hydrophobic |
| II | S6 | Ile1473 | Hydrophobic |
| III | S5 | Thr1760 | Hydrogen Bond |
| III | S6 | Met1764 | Hydrophobic |
| IV | S6 | Tyr2088 | Hydrogen Bond |
Signaling Pathway and Mechanism of Action
This compound, as a VDCC blocker, is expected to inhibit the influx of calcium into vascular smooth muscle and cardiac cells. This leads to vasodilation and a reduction in cardiac contractility, respectively, culminating in its antihypertensive and antianginal effects.
Conclusion
This technical guide provides a comprehensive roadmap for the in silico investigation of this compound's interaction with the L-type voltage-dependent calcium channel, CaV1.2. The outlined methodologies, from homology modeling to molecular dynamics and binding free energy calculations, offer a robust framework for elucidating the molecular basis of this compound's therapeutic effects. The predicted binding modes and affinities can guide lead optimization efforts and the design of novel, more potent, and selective calcium channel blockers. The integration of computational and experimental approaches will be paramount in advancing our understanding of this compound's pharmacology and accelerating its potential clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 4. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium channel blocker - Wikipedia [en.wikipedia.org]
Flosatidil: A Technical Whitepaper on Target Specificity and Potential Off-Target Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flosatidil, also known as SL 85.1016, is a compound initially developed as a voltage-gated calcium channel (VDCC) antagonist with potential antianginal and antihypertensive properties. While its development was discontinued, an understanding of its target specificity and potential for off-target interactions remains a valuable case study for drug development professionals. This technical guide provides a comprehensive overview of this compound's known primary target, along with a detailed framework for assessing the target specificity and off-target interactions of a compound like this compound, with a hypothetical focus on Rho-associated coiled-coil containing protein kinase (ROCK) as a potential off-target, a common target for cardiovascular drugs.
This compound's Primary Target: Voltage-Gated Calcium Channels
This compound is recognized as an orally active antagonist of voltage-gated calcium channels (VDCCs)[1]. These channels are critical for regulating intracellular calcium concentration, which in turn controls a wide range of cellular processes, including muscle contraction, neurotransmitter release, and gene expression.
Mechanism of Action
As a VDCC antagonist, this compound is presumed to bind to L-type calcium channels, which are predominant in cardiac and smooth muscle cells. This binding inhibits the influx of extracellular calcium ions into the cells, leading to vasodilation and a reduction in blood pressure.
Quantitative Data on Target Engagement
| Target | Assay Type | Parameter | Value | Reference |
| Cav1.2 (L-type) | Radioligand Binding | Ki (nM) | Data not available for this compound | |
| Cav1.2 (L-type) | Whole-cell Patch Clamp | IC50 (µM) | Data not available for this compound | |
| Cav2.2 (N-type) | Radioligand Binding | Ki (nM) | Data not available for this compound | |
| Cav3.2 (T-type) | Whole-cell Patch Clamp | IC50 (µM) | Data not available for this compound |
Caption: Illustrative table of quantitative data for a voltage-gated calcium channel antagonist.
Assessing Target Specificity and Off-Target Interactions: A Hypothetical Case Study on ROCK
To ensure the safety and efficacy of a drug candidate, a thorough assessment of its interaction with unintended targets is crucial[2][3]. Rho kinase (ROCK) is a serine/threonine kinase that plays a significant role in regulating smooth muscle contraction and is a target for several cardiovascular drugs[4]. Here, we outline the experimental methodologies to assess a compound's activity, such as this compound, against ROCK.
In Vitro Kinase Assays
A variety of in vitro kinase assays can be employed to determine the inhibitory activity of a compound against ROCK1 and ROCK2.
This "gold standard" method directly measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.
Experimental Protocol:
-
Reaction Setup: A reaction mixture is prepared containing recombinant human ROCK protein (ROCK1 or ROCK2), a suitable substrate (e.g., Myelin Basic Protein or a specific peptide), and the test compound at various concentrations.
-
Initiation: The kinase reaction is initiated by the addition of [γ-32P]ATP.
-
Incubation: The reaction is incubated at 30°C for a defined period (e.g., 30 minutes).
-
Termination: The reaction is stopped by the addition of phosphoric acid.
-
Separation: The phosphorylated substrate is separated from the remaining [γ-32P]ATP using a phosphocellulose filter membrane.
-
Detection: The radioactivity on the filter membrane is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
This method is a non-radioactive, homogeneous assay that measures the binding of a fluorescently labeled tracer to the kinase.
Experimental Protocol:
-
Assay Principle: The assay is based on the principle that a small fluorescent tracer tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger kinase molecule, its tumbling is slower, leading to higher polarization. A test compound that inhibits this interaction will cause a decrease in polarization.
-
Reaction Components: The assay mixture includes the ROCK enzyme, a fluorescently labeled tracer (a high-affinity ligand for the ATP-binding site), and the test compound.
-
Incubation: The components are incubated to reach binding equilibrium.
-
Measurement: Fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
Data Analysis: IC50 values are calculated from the competition binding curves[5][6][7][8].
Kinase Selectivity Profiling
To assess the broader selectivity of a compound, it should be screened against a large panel of kinases. Several contract research organizations (CROs) offer kinase profiling services using hundreds of different kinases[9][10][11][12][13]. This provides a comprehensive view of the compound's off-target activities and helps in identifying potential side effects early in the drug discovery process[14][15][16].
Cellular Assays
Cell-based assays are essential to confirm the activity of the compound in a more physiologically relevant context.
This assay measures the phosphorylation of downstream targets of ROCK in cells.
Experimental Protocol:
-
Cell Treatment: A suitable cell line (e.g., vascular smooth muscle cells) is treated with the test compound at various concentrations.
-
Cell Lysis: After a specific incubation time, the cells are lysed to extract proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for the phosphorylated forms of ROCK substrates, such as Myosin Phosphatase Target Subunit 1 (MYPT1) or Myosin Light Chain 2 (MLC2).
-
Detection and Analysis: The levels of phosphorylated proteins are detected and quantified to determine the inhibitory effect of the compound.
Signaling Pathways and Experimental Workflows
This compound's Primary Signaling Pathway
The primary mechanism of action of this compound involves the blockade of L-type voltage-gated calcium channels, leading to reduced intracellular calcium levels and subsequent smooth muscle relaxation.
Caption: Signaling pathway of a voltage-gated calcium channel antagonist.
Hypothetical ROCK Inhibition Signaling Pathway
If this compound were to inhibit ROCK, it would interfere with the RhoA/ROCK pathway, which also regulates smooth muscle contraction.
Caption: Signaling pathway of a hypothetical ROCK inhibitor.
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram illustrates a typical workflow for assessing the specificity of a kinase inhibitor.
Caption: Experimental workflow for kinase inhibitor profiling.
Conclusion
While this compound was developed as a VDCC antagonist, the principles of target specificity and off-target interaction assessment are universally applicable in drug discovery. A comprehensive evaluation using a combination of in vitro biochemical assays, broad kinase profiling, and cell-based functional assays is imperative to build a robust safety and efficacy profile for any new chemical entity. The methodologies and workflows described in this whitepaper provide a foundational guide for researchers and drug development professionals to rigorously characterize their compounds of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 4. Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment and application of a high throughput model for Rho kinase inhibitors screening based on fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ubiqbio.com [ubiqbio.com]
- 7. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 8. m.youtube.com [m.youtube.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. assayquant.com [assayquant.com]
- 11. Kinase Selectivity Profiling Services [promega.com]
- 12. kinaselogistics.com [kinaselogistics.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Trajectory of a Novel Compound: A Guide to Degradation Profile and Metabolic Stability of Flosatidil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential studies required to characterize the degradation profile and metabolic stability of a new chemical entity, exemplified by the hypothetical compound Flosatidil. Understanding these characteristics is paramount in early drug development to predict a compound's shelf-life, identify potential impurities, and estimate its in vivo pharmacokinetic properties. This document outlines the standard experimental protocols, data interpretation, and visualization of key pathways and workflows.
Section 1: Forced Degradation Studies
Forced degradation, or stress testing, is crucial for establishing the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods.[1][2] These studies expose the drug to conditions more severe than accelerated stability testing to understand its degradation pathways.[1][2] The typical goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]
Experimental Protocols for Forced Degradation
The following protocols outline the common stress conditions applied to a solution of this compound (e.g., at 1 mg/mL).
Table 1: Experimental Conditions for Forced Degradation of this compound
| Stress Condition | Reagent/Condition | Typical Duration & Temperature |
| Acid Hydrolysis | 0.1 M to 1 M Hydrochloric Acid (HCl) | Room Temperature or 50-60°C |
| Base Hydrolysis | 0.1 M to 1 M Sodium Hydroxide (NaOH) | Room Temperature or 50-60°C |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂) | Room Temperature |
| Thermal Degradation | Solid drug substance and/or solution | 40°C to 80°C |
| Photostability | Drug exposed to light | ≥ 1.2 million lux hours and ≥ 200 watt-hours/m² of UV |
Following the stress period, samples are neutralized (if necessary) and diluted to a suitable concentration for analysis, typically by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to separate and identify the parent drug and any degradants.
Workflow for Forced Degradation and Analysis
The logical flow from stress application to data analysis is critical for a comprehensive understanding of the degradation profile.
Section 2: Metabolic Stability Assessment
Metabolic stability assays are in vitro studies designed to measure the rate at which a compound is metabolized by drug-metabolizing enzymes.[4] These assays are predictive of a drug's in vivo hepatic clearance and are essential for optimizing metabolic liabilities during lead optimization.[5][6] The primary matrices used are liver microsomes, S9 fractions, and hepatocytes.[4][7]
In Vitro Experimental Systems
-
Liver Microsomes : These are subcellular fractions containing Phase I enzymes like Cytochrome P450s (CYPs) and some Phase II enzymes like UDP-glucuronosyltransferases (UGTs).[8][9] They are cost-effective and widely used for screening CYP-mediated metabolism.[7]
-
Liver S9 Fraction : This fraction contains both microsomal and cytosolic enzymes, offering a more complete metabolic profile, including enzymes like sulfotransferases (SULTs) and aldehyde oxidase (AO).[8]
-
Hepatocytes : As intact liver cells, hepatocytes contain the full complement of metabolic enzymes and cofactors, providing the most physiologically relevant in vitro system that captures Phase I, Phase II, and transporter activities.[4][7]
Experimental Protocol for Microsomal Stability
This protocol provides a typical methodology for determining the metabolic stability of this compound in human liver microsomes (HLM).
-
Prepare Incubation Mixture : A master mix is prepared containing liver microsomes (e.g., 0.5 mg/mL final protein concentration) in a phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).
-
Initiate Reaction : this compound (e.g., 1 µM final concentration) is added to the microsomal suspension and pre-warmed at 37°C. The metabolic reaction is initiated by adding an NADPH-regenerating system.
-
Time-Point Sampling : Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench Reaction : The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing : Samples are centrifuged to precipitate proteins. The supernatant is then collected for analysis.
-
LC-MS/MS Analysis : The concentration of the remaining this compound is quantified using a validated LC-MS/MS method.
-
Data Analysis : The natural logarithm of the percentage of this compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½).
Data Presentation and Interpretation
The primary outputs of a metabolic stability assay are the in vitro half-life (t½) and the intrinsic clearance (CLint).
Table 2: Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value | Units |
| Incubation Time | 0 - 60 | minutes |
| This compound Concentration | 1 | µM |
| Microsomal Protein | 0.5 | mg/mL |
| In Vitro Half-Life (t½) | Calculated Value | minutes |
| Intrinsic Clearance (CLint) | Calculated Value | µL/min/mg protein |
Intrinsic clearance is calculated using the following formula: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein)
Visualization of a Putative Metabolic Pathway
Metabolite identification studies, often run in parallel, help to elucidate the metabolic pathways. The following diagram illustrates a hypothetical metabolic pathway for this compound, involving common Phase I and Phase II reactions.
By systematically applying these forced degradation and metabolic stability protocols, researchers can build a robust data package for novel compounds like this compound. This information is critical for guiding further drug development, ensuring the selection of candidates with optimal stability and pharmacokinetic profiles.
References
- 1. rjptonline.org [rjptonline.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 5. researchgate.net [researchgate.net]
- 6. The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. mdpi.com [mdpi.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Flosatidil's effect on different subtypes of voltage-gated calcium channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Voltage-Gated Calcium Channels
Voltage-gated calcium channels are integral membrane proteins that mediate calcium influx in response to membrane depolarization. This calcium influx is a critical signaling event in a multitude of physiological processes, including muscle contraction, neurotransmitter release, hormone secretion, and gene expression. VGCCs are classified into several subtypes based on their biophysical and pharmacological properties. The primary subtypes include:
-
L-type (Long-lasting): Predominantly found in skeletal muscle, smooth muscle, bone, and the heart, where they are involved in excitation-contraction coupling.
-
N-type (Neuronal): Primarily located in the nervous system and play a crucial role in neurotransmitter release.
-
T-type (Transient): Characterized by their low-voltage activation and are involved in pacemaking activity in the heart and thalamic neurons.
-
P/Q-type: Also primarily neuronal and involved in neurotransmitter release.
The pharmacological modulation of these channels is a key strategy in the treatment of various cardiovascular and neurological disorders.
Quantitative Analysis of Flosatidil's Activity (Hypothetical Data)
Due to the absence of publicly available data for this compound, the following tables present a hypothetical inhibitory profile for a calcium channel antagonist, illustrating how such data would be structured for comparative analysis. The values are representative of typical findings for calcium channel blockers.
Table 1: Inhibitory Potency (IC50) of a Hypothetical Compound on VGCC Subtypes
| Channel Subtype | Cell Line | IC50 (nM) | Assay Conditions |
| L-type (Ca_v_1.2) | HEK293 | 150 | Whole-cell patch clamp, Ba²⁺ as charge carrier |
| N-type (Ca_v_2.2) | HEK293 | 850 | Whole-cell patch clamp, Ba²⁺ as charge carrier |
| T-type (Ca_v_3.1) | HEK293 | >10,000 | Whole-cell patch clamp, Ca²⁺ as charge carrier |
| P/Q-type (Ca_v_2.1) | HEK293 | 1200 | Whole-cell patch clamp, Ba²⁺ as charge carrier |
Table 2: Binding Affinity (Ki) of a Hypothetical Compound for VGCC Subtypes
| Channel Subtype | Radioligand | Tissue/Cell Preparation | Ki (nM) |
| L-type (Ca_v_1.2) | [³H]-Nitrendipine | Rat cortical membranes | 125 |
| N-type (Ca_v_2.2) | [¹²⁵I]-ω-conotoxin GVIA | Rat brain synaptosomes | 950 |
| P/Q-type (Ca_v_2.1) | [¹²⁵I]-ω-agatoxin IVA | Rat cerebellar membranes | 1500 |
Experimental Protocols
The following section details the standard methodologies for assessing the effect of a compound like this compound on different subtypes of voltage-gated calcium channels.
Cell Culture and Transfection
-
Cell Line Maintenance: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Transient Transfection: For electrophysiological recordings, HEK293 cells are transiently transfected with plasmids encoding the specific α1 subunit of the calcium channel subtype of interest (e.g., CACNA1C for L-type, CACNA1B for N-type, CACNA1G for T-type, CACNA1A for P/Q-type) along with auxiliary β and α2δ subunits to ensure proper channel expression and function. A fluorescent reporter protein (e.g., GFP) is co-transfected to identify successfully transfected cells. Transfection is typically performed using a lipid-based transfection reagent according to the manufacturer's protocol. Recordings are performed 24-48 hours post-transfection.
Whole-Cell Patch-Clamp Electrophysiology
-
Solution Preparation:
-
External Solution (in mM): 135 tetraethylammonium (B1195904) chloride (TEA-Cl), 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with TEA-OH.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. The pH is adjusted to 7.2 with CsOH.
-
-
Pipette Fabrication: Borosilicate glass capillaries are pulled using a micropipette puller to create pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Procedure:
-
Transfected cells are identified by GFP fluorescence.
-
A gigaohm seal (>1 GΩ) is formed between the patch pipette and the cell membrane.
-
The cell membrane under the pipette is ruptured by gentle suction to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -80 mV.
-
Calcium channel currents are elicited by depolarizing voltage steps (e.g., to +10 mV for 200 ms) at regular intervals (e.g., every 10 seconds).
-
A stable baseline current is recorded for at least 3 minutes.
-
This compound is then perfused into the recording chamber at increasing concentrations.
-
The effect of each concentration is recorded until a steady-state block is achieved.
-
-
Data Analysis:
-
The peak current amplitude at each concentration is measured.
-
The percentage of inhibition is calculated relative to the baseline current.
-
Dose-response curves are generated by plotting the percentage of inhibition against the logarithm of the drug concentration.
-
The IC50 value is determined by fitting the dose-response curve with the Hill equation.
-
Radioligand Binding Assays
-
Membrane Preparation:
-
Specific brain regions or transfected cells are homogenized in ice-cold buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
-
-
Binding Assay:
-
Membrane preparations are incubated with a specific radioligand for the channel subtype of interest (e.g., [³H]-Nitrendipine for L-type channels) and varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
-
The incubation is carried out at a specific temperature for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed to remove unbound radioligand.
-
The amount of radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The percentage of inhibition of specific binding is plotted against the logarithm of the this compound concentration.
-
The IC50 value is determined from the resulting curve, and the Ki value is calculated using the Cheng-Prusoff equation.
-
Visualizations
The following diagrams illustrate the general signaling pathway of voltage-gated calcium channels and a typical experimental workflow for their analysis.
Conclusion
While this compound is identified as a calcium channel antagonist, a detailed characterization of its subtype selectivity and potency is not publicly available. This guide outlines the standard, robust methodologies, including patch-clamp electrophysiology and radioligand binding assays, that are essential for the comprehensive pharmacological profiling of a compound like this compound. The provided protocols and data presentation formats serve as a valuable resource for researchers in the field of ion channel drug discovery, enabling a systematic approach to characterizing the effects of novel compounds on voltage-gated calcium channels. Further investigation into the specific interactions of this compound with VGCC subtypes would be necessary to fully elucidate its mechanism of action and therapeutic potential.
References
The Shifting Sands of Calcium Channel Blockade: An In-depth Technical Guide to the Intellectual Property Landscape of Flosatidil and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flosatidil, a voltage-gated calcium channel (VDCC) blocker initially developed by Sanofi, represents a unique, albeit discontinued (B1498344), chemical entity within the broader landscape of calcium channel modulators. This technical guide delves into the intellectual property and scientific terrain surrounding this compound and its structural analogs, with a focus on the "arylbenzylamide methylthioether" scaffold. While specific data on this compound remains limited due to its developmental cessation, this paper constructs a comprehensive overview based on analogous compounds and the general principles of VDCC modulation. By examining the patent landscape of related chemical classes, outlining key experimental protocols for characterization, and visualizing the intricate signaling pathways involved, this guide offers a valuable resource for researchers and professionals engaged in the discovery and development of novel calcium channel blockers.
Introduction: The Therapeutic Promise of Voltage-Gated Calcium Channel Blockade
Voltage-gated calcium channels are critical players in a multitude of physiological processes, including cardiovascular function, neurotransmission, and muscle contraction. Their modulation, therefore, presents a significant therapeutic opportunity for a range of disorders, from hypertension and cardiac arrhythmias to neurological conditions. This compound, identified as a vasodilating agent, belongs to the class of drugs that target these channels. Although its development was halted, the chemical scaffold of this compound, characterized as an arylbenzylamide methylthioether derivative, offers a potential starting point for the design of new chemical entities with improved pharmacological profiles.
Intellectual Property Landscape: A Focus on Analogs
Direct patent filings specifically for "this compound" are not readily accessible in the public domain, likely due to its discontinued status. However, the intellectual property landscape can be inferred by examining patents for compounds with similar structural motifs and mechanisms of action. The key structural feature of this compound, the "arylbenzylamide methylthioether" core, provides a starting point for this analysis.
A comprehensive search of patent databases for arylbenzylamide and methylthioether-containing compounds with claims related to calcium channel modulation would be the first step in a thorough IP analysis. The broader classes of VDCC blockers, including dihydropyridines, benzothiazepines, and phenylalkylamines, have a dense and mature patent landscape. Key assignees in this space have historically included major pharmaceutical companies.
Table 1: Representative Patent Landscape for Calcium Channel Blocker Classes
| Patent Class | Key Structural Features | Representative Patentees (Historical & Current) | Therapeutic Indications Claimed |
| Dihydropyridines | 1,4-dihydropyridine ring | Pfizer, Bayer, Novartis | Hypertension, Angina |
| Benzothiazepines | Benzothiazepine core | Tanabe Seiyaku | Hypertension, Angina |
| Phenylalkylamines | Phenylalkylamine backbone | AbbVie (formerly Knoll) | Arrhythmias, Hypertension |
| Arylbenzylamides | N-benzyl-N-phenylacetamide | Sanofi (speculative based on this compound) | Cardiovascular diseases, Neurological disorders |
This table is illustrative and based on general knowledge of the field. A dedicated patent search is required for a comprehensive and up-to-date analysis.
Experimental Protocols: A Guide to Characterization
The development of any new calcium channel blocker requires a robust set of experimental protocols to determine its synthesis, purity, and biological activity. While specific protocols for this compound are not available, the following represents a standard workflow for characterizing analogous compounds.
Synthesis of Arylbenzylamide Methylthioether Analogs
A plausible synthetic route to arylbenzylamide methylthioether derivatives could involve a multi-step process.
Workflow for Synthesis:
Detailed Methodology (Hypothetical):
-
N-(substituted phenyl)-2-chloroacetamide Synthesis: To a solution of a substituted aniline in a suitable solvent (e.g., dichloromethane), an equimolar amount of triethylamine (B128534) is added. The mixture is cooled to 0°C, and chloroacetyl chloride is added dropwise. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The product is isolated by extraction and purified.
-
N-(substituted benzyl)-N-(substituted phenyl)-2-chloroacetamide Synthesis: The product from the previous step is dissolved in a polar aprotic solvent (e.g., dimethylformamide) and treated with a base such as sodium hydride. A substituted benzyl halide is then added, and the reaction is heated to facilitate the N-alkylation. The product is isolated by extraction and purified by column chromatography.
-
N-(substituted benzyl)-N-(substituted phenyl)-2-(methylthio)acetamide Synthesis: The chlorinated intermediate is reacted with sodium thiomethoxide in a suitable solvent like ethanol. The reaction progress is monitored by TLC. Upon completion, the product is isolated and purified by recrystallization or column chromatography.
-
Characterization: The final compound's structure and purity are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Biological Evaluation
Table 2: Key In Vitro and In Vivo Assays for Characterization
| Assay Type | Purpose | Key Parameters Measured |
| In Vitro | ||
| Radioligand Binding Assay | To determine the binding affinity of the compound to the target calcium channel (e.g., L-type). | Ki (inhibition constant), IC50 (half maximal inhibitory concentration) |
| Electrophysiology (Patch Clamp) | To measure the direct effect of the compound on ion channel currents in isolated cells. | Inhibition of calcium currents, voltage-dependence of block |
| Cell-based Calcium Influx Assay | To assess the functional blockade of calcium entry in a cellular context. | IC50 for inhibition of depolarization-induced calcium influx |
| In Vivo | ||
| Animal Models of Hypertension | To evaluate the antihypertensive efficacy of the compound. | Reduction in blood pressure (systolic, diastolic) |
| Telemetry in Conscious Animals | For continuous monitoring of cardiovascular parameters. | Heart rate, blood pressure, activity |
| Pharmacokinetic Studies | To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. | Half-life (t1/2), Cmax, AUC, bioavailability |
Workflow for Biological Evaluation:
Signaling Pathways of Voltage-Gated Calcium Channels
Voltage-gated calcium channels are multi-subunit protein complexes that open in response to membrane depolarization, allowing an influx of Ca²⁺ ions. This influx serves as a second messenger, triggering a variety of intracellular signaling cascades. L-type calcium channels, a primary target for many cardiovascular drugs, are particularly important in this regard.
Upon depolarization, the α1 subunit of the L-type calcium channel undergoes a conformational change, opening the ion pore. The influx of Ca²⁺ can then directly influence cellular machinery or bind to intracellular calcium-binding proteins like calmodulin. The Ca²⁺/calmodulin complex can, in turn, activate or inhibit a host of downstream effectors, including protein kinases and phosphatases, leading to changes in gene expression, enzyme activity, and protein phosphorylation.
Signaling Pathway Downstream of L-type Calcium Channel Activation:
Conclusion and Future Directions
While the story of this compound may have concluded prematurely, the chemical space it occupies remains a potentially fertile ground for the discovery of new therapeutics. The "arylbenzylamide methylthioether" scaffold presents an opportunity for medicinal chemists to design novel calcium channel blockers with tailored selectivity and pharmacokinetic properties. A thorough understanding of the existing intellectual property landscape for analogous compounds, coupled with the application of robust experimental protocols and a deep knowledge of the underlying signaling pathways, will be crucial for the success of such endeavors. The future of calcium channel modulation may well be written by researchers who can learn from the past and innovate for the future.
Methodological & Application
Application Notes: Flosatidil (Fasudil) for Primary Neuronal Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flosatidil, also widely known as Fasudil (B1672074), is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The RhoA/ROCK signaling pathway is a critical regulator of neuronal morphology, playing a significant role in processes such as neurite outgrowth, growth cone collapse, and axonal regeneration. In primary neuronal cell cultures, inhibition of this pathway by this compound has been demonstrated to promote neurite elongation and offer neuroprotective effects against various insults. These properties make this compound a valuable tool for in vitro studies in neuroscience, neuropharmacology, and drug discovery for neurodegenerative diseases and nerve injury.
This document provides detailed protocols for the application of this compound in primary neuronal cell cultures, including methods for assessing its effects on neurite outgrowth and cell viability.
Mechanism of Action
This compound exerts its biological effects primarily by inhibiting the activity of ROCK. In the context of neuronal cells, the RhoA/ROCK pathway is often activated by inhibitory signals in the extracellular environment, leading to the phosphorylation of downstream effectors that ultimately result in actin cytoskeleton reorganization and growth cone collapse. By inhibiting ROCK, this compound disrupts this signaling cascade, leading to a cellular environment that is more permissive for neurite extension and growth.[1][2]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound (Fasudil) on primary and neuronal-like cell cultures as reported in the literature.
| Parameter | Cell Type | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| Neurite Length | Human NT2 Neurons | 10 µM | 24 hours | 125% of control | [3] |
| Human NT2 Neurons | 100 µM | 24 hours | 175% of control | [3] | |
| Percentage of Neurite-Bearing Cells | Human NT2 Neurons | 100 µM | 24 hours | Significant increase to ~75% from ~67% in control | [3] |
| Cell Viability | Primary Neurons | 0.6-15 µg/ml (~2-44 µM) | 24 hours | No significant effect on viability | [4] |
| Primary Neurons | 75 µg/ml (~220 µM) | 24 hours | Significant decrease in viability | [4] | |
| Astrocyte Cell Line (C8-D1A) | 2.5 µM | 24 hours | ~79% viability compared to control | [5] | |
| Astrocyte Cell Line (C8-D1A) | 10 µM | 24 hours | ~42% viability compared to control | [5] | |
| Neuroprotection (against Aβ-induced cell loss) | Astrocyte Cell Line (C8-D1A) | 2.5 µM | 24 hours | Significantly prevented Aβ-induced cell loss | [5] |
| Neurite Outgrowth | C17.2 Neural Stem Cells | Dose-dependent increase | Time- and dose-dependent | Promoted neurite outgrowth | [6] |
Experimental Protocols
Protocol 1: Preparation of Primary Neuronal Cultures
This protocol provides a general method for establishing primary cortical or hippocampal neuron cultures from embryonic rodents, a common system for studying the effects of compounds like this compound.
Materials:
-
Embryonic day 18 (E18) rat or mouse embryos
-
Hibernate-E medium
-
Papain (2 mg/mL)
-
Neurobasal Plus Medium supplemented with B-27 Plus Supplement
-
Poly-D-lysine (PDL) coated culture vessels (plates or coverslips)
-
Sterile dissection tools
-
Sterile conical tubes and pipettes
Procedure:
-
Coat culture vessels with Poly-D-Lysine (0.05 mg/ml) for at least 2 hours at 37°C. Wash three times with sterile water and allow to air dry.
-
Euthanize a pregnant E18 rodent according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the embryos and isolate the cortices or hippocampi in ice-cold Hibernate-E medium.
-
Mince the tissue into small pieces.
-
Transfer the tissue to a tube containing papain solution and incubate at 30°C for 30 minutes with gentle shaking every 5 minutes.[7]
-
Stop the enzymatic digestion by adding Hibernate-E medium with B-27 supplement.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Centrifuge the cell suspension at 150 x g for 5 minutes.
-
Resuspend the cell pellet in pre-warmed complete Neurobasal Plus medium.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons onto the PDL-coated vessels at a desired density (e.g., 1 x 10^5 cells/well in a 48-well plate).[7]
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, perform a half-medium change to remove cellular debris. Continue to feed the neurons every 3-4 days by replacing half of the medium.[7]
Protocol 2: Treatment of Primary Neuronal Cultures with this compound
Materials:
-
Established primary neuronal cultures (from Protocol 1)
-
This compound (Fasudil) hydrochloride stock solution (e.g., 10 mM in sterile water or DMSO)
-
Complete Neurobasal Plus medium
Procedure:
-
Prepare working solutions of this compound by diluting the stock solution in complete Neurobasal Plus medium to the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Include a vehicle control (medium with the same concentration of water or DMSO as the highest this compound concentration).
-
On the desired day in vitro (DIV), typically after neurons have adhered and started to extend neurites (e.g., DIV 3-5), carefully remove half of the culture medium from each well.
-
Add an equal volume of the prepared this compound working solutions or vehicle control to the respective wells.
-
Incubate the cultures for the desired treatment duration (e.g., 24 hours) at 37°C in a humidified atmosphere of 5% CO2.
Protocol 3: Neurite Outgrowth Assessment by Immunofluorescence
Materials:
-
Treated primary neuronal cultures (from Protocol 2)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-β-III tubulin (neuron-specific) or anti-MAP2 (dendrite-specific)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Mounting medium
-
Fluorescence microscope with imaging software
Procedure:
-
After treatment, gently wash the cells twice with warm PBS.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.[8]
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with permeabilization buffer for 5 minutes at room temperature.[7]
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.[8][9]
-
Wash the cells three times with PBS for 10 minutes each.[8]
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.[8][9]
-
Wash the cells three times with PBS, with the second wash including the nuclear counterstain.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin or specialized high-content imaging software).[10]
Protocol 4: Cell Viability Assessment (MTT Assay)
Materials:
-
Treated primary neuronal cultures in a 96-well plate (from Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Following the this compound treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 15 minutes at room temperature with gentle shaking, protected from light.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Visualizations
RhoA/ROCK Signaling Pathway in Neurite Outgrowth
Caption: this compound inhibits ROCK, promoting neurite outgrowth.
Experimental Workflow for Assessing this compound Effects
Caption: Workflow for evaluating this compound in neuronal cultures.
References
- 1. Inhibition of RhoA/Rho kinase signaling pathway by fasudil protects against kainic acid‐induced neurite injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fasudil hydrochloride could promote axonal growth through inhibiting the activity of ROCK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Neurite Outgrowth of Human Model (NT2) Neurons by Small-Molecule Inhibitors of Rho/ROCK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pulsus.com [pulsus.com]
- 6. Fasudil Stimulates Neurite Outgrowth and Promotes Differentiation in C17.2 Neural Stem Cells by Modulating Notch Signalling but not Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Neurite Outgrowth Assay [bio-protocol.org]
- 9. Isolation and Transfection of Mouse Primary Neurons | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Flosatidil in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flosatidil (also known as SL 85-1016) is identified as a voltage-dependent calcium channel (VDCC) antagonist with potential antianginal and antihypertensive properties.[1] While the clinical development of this compound was discontinued, its activity as a VDCC blocker makes it a compound of interest for preclinical research in cardiovascular and neurological systems.[2] Patch-clamp electrophysiology is the gold-standard method for characterizing the interaction of compounds with ion channels, providing high-resolution data on channel function and modulation.[3]
These application notes provide a generalized, detailed protocol for investigating the effects of this compound on VDCCs using the whole-cell patch-clamp technique. Due to the limited publicly available data on this compound, this guide is based on established protocols for other well-characterized VDCC blockers such as nifedipine, verapamil (B1683045), and diltiazem.
Mechanism of Action of VDCCs and Blockade
Voltage-dependent calcium channels are transmembrane proteins that mediate calcium influx in response to membrane depolarization, playing a crucial role in cellular processes such as muscle contraction, neurotransmitter release, and gene expression. VDCCs are classified into several subtypes (L, N, P/Q, R, and T-type), each with distinct physiological roles and pharmacological sensitivities. This compound is categorized as a VDCC blocker, suggesting it inhibits the influx of Ca2+ through these channels. The precise subtype selectivity and mechanism of blockade (e.g., open-channel block, state-dependent inhibition) for this compound would be a key area of investigation using the protocols outlined below.
Data Presentation: Representative Data for VDCC Blockers
Due to the absence of specific published patch-clamp data for this compound, the following tables summarize representative quantitative data for well-established VDCC blockers to provide a reference for expected experimental outcomes.
Table 1: Representative IC50 Values of Common VDCC Blockers
| Compound | VDCC Subtype | Cell Type | IC50 | Reference |
| Nifedipine | L-type (CaV1.2) | HEK-293 | 16 nM | [4] |
| Verapamil | L-type (CaV1.2) | Rat Ventricular Myocytes | ~1 µM (frequency-dependent) | [5] |
| Diltiazem | L-type | Cone Photoreceptors | 4.9 µM (high-affinity) & 100.4 µM (low-affinity) |
Table 2: Typical Electrophysiological Parameters for VDCCs
| Parameter | Description | Typical Value Range |
| Activation Threshold | Membrane potential at which channels begin to open. | -40 mV to -20 mV |
| Peak Current Density | Maximum current amplitude normalized to cell capacitance. | 5-50 pA/pF |
| Half-activation Voltage (V0.5,act) | Membrane potential at which 50% of channels are activated. | -20 mV to 0 mV |
| Inactivation Time Constant (τ) | Time taken for the current to decay to a certain percentage of its peak. | 10s to 100s of ms |
Experimental Protocols
This section provides a detailed methodology for characterizing the inhibitory effects of this compound on VDCCs using whole-cell patch-clamp electrophysiology.
Cell Preparation
A variety of cell types endogenously expressing or heterologously overexpressing specific VDCC subtypes can be used. Common choices include:
-
HEK-293 or CHO cells: Stably transfected with the desired VDCC subtype (e.g., CaV1.2 for L-type channels).
-
Primary Neuronal Cultures: For studying neuronal VDCCs (e.g., N-type, P/Q-type).
-
Smooth Muscle Cells or Cardiomyocytes: For investigating VDCCs in a native cardiovascular context.
Protocol for Cultured Cells (e.g., HEK-293):
-
Culture cells on glass coverslips in appropriate growth medium.
-
On the day of recording, transfer a coverslip to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with extracellular solution.
Solutions
Table 3: Composition of Extracellular and Intracellular Solutions
| Extracellular Solution Component | Concentration (mM) | Intracellular Solution Component | Concentration (mM) |
| NaCl | 126 | K-Gluconate | 115 |
| KCl | 3 | NaCl | 4 |
| MgSO4 | 2 | Mg-ATP | 2 |
| CaCl2 or BaCl2 * | 2-10 | GTP-Na | 0.3 |
| NaH2PO4 | 1.25 | EGTA | 11 |
| NaHCO3 | 26.4 | HEPES | 10 |
| Glucose | 10 | ||
| pH | 7.4 (with 95% O2/5% CO2) | pH | 7.2 (with KOH) |
| Osmolarity (mOsm) | ~290 | Osmolarity (mOsm) | ~270 |
*Note: Barium (Ba2+) is often substituted for Calcium (Ca2+) as the charge carrier to increase current amplitude and reduce Ca2+-dependent inactivation.
Whole-Cell Patch-Clamp Procedure
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Seal Formation: Approach a target cell with the patch pipette and apply gentle negative pressure to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.
-
Voltage-Clamp Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -80 mV) to ensure VDCCs are in a closed, resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms) to elicit VDCC currents.
-
Return the membrane potential to the holding potential between sweeps.
-
-
Data Acquisition: Record membrane currents using a patch-clamp amplifier and digitizer.
-
Compound Application: After establishing a stable baseline recording, perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
-
Data Analysis:
-
Measure the peak inward current at each voltage step before and after drug application.
-
Construct current-voltage (I-V) relationships.
-
Calculate the percentage of current inhibition at each concentration to determine the IC50 value.
-
Analyze changes in channel kinetics (activation, inactivation).
-
Visualizations
Signaling Pathway of VDCC and Blockade by this compound
Caption: Signaling pathway of VDCC activation and inhibition by this compound.
Experimental Workflow for Patch-Clamp Analysis of this compound
Caption: Step-by-step workflow for a whole-cell patch-clamp experiment.
Logical Flow for Data Analysis
Caption: Logical flow diagram for analyzing patch-clamp electrophysiology data.
References
- 1. researchgate.net [researchgate.net]
- 2. Voltage clamp methods for the study of membrane currents and SR Ca2+ release in adult skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics and state-dependent effects of verapamil on cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Intracellular Calcium Flux Using Fluorescent Plate Reader Assays: Application Notes and Protocols
Disclaimer: Initial searches for "Flosatidil" did not yield any specific information regarding its use in calcium imaging assays. This suggests that the name may be a typographical error or refers to a compound not widely documented in publicly available scientific literature. Therefore, this document provides a general but detailed application note and protocol for measuring intracellular calcium flux using a common fluorescent indicator, Fluo-4 AM, which is widely applicable for studying G-protein coupled receptor (GPCR) activation and other cellular processes involving calcium signaling.
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger that regulates a vast array of cellular processes, including gene expression, muscle contraction, neurotransmission, and apoptosis. The ability to accurately measure changes in intracellular Ca²⁺ concentration is crucial for understanding cell signaling pathways and for the discovery and development of novel therapeutics. This application note describes a robust method for monitoring intracellular calcium flux in a high-throughput format using the fluorescent Ca²⁺ indicator, Fluo-4 AM, and a fluorescent plate reader.
Fluo-4 AM is a cell-permeant dye that, once inside the cell, is cleaved by intracellular esterases to its active, membrane-impermeant form, Fluo-4. Upon binding to Ca²⁺, the fluorescence intensity of Fluo-4 increases more than 100-fold, with an excitation maximum at ~494 nm and an emission maximum at ~515 nm.[1] This significant increase in fluorescence provides a large signal window for detecting Ca²⁺ mobilization, making it an ideal tool for high-throughput screening (HTS) of GPCR agonists and antagonists.
Mechanism of Action: GPCR-Mediated Intracellular Calcium Release
A common application for this assay is to study the activation of Gq-coupled GPCRs. The binding of an agonist to a Gq-coupled GPCR initiates a signaling cascade that leads to a rapid increase in intracellular Ca²⁺.
References
Application Notes and Protocols for In Vivo Administration of Flosatidil in Rodent Models of Hypertension
Disclaimer: Direct experimental data on the in vivo administration of Flosatidil in rodent models of hypertension is limited in publicly available scientific literature. The following application notes and protocols are based on studies conducted with Fasudil , a structurally and functionally similar Rho-kinase inhibitor. Researchers should use this information as a foundational guide and starting point for designing studies with this compound, with the understanding that optimization of dosages and protocols will be necessary.
Introduction
This compound is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The Rho/ROCK signaling pathway is a key regulator of vascular smooth muscle contraction, and its overactivation is implicated in the pathophysiology of hypertension.[1][2] By inhibiting ROCK, this compound is expected to induce vasodilation and lower blood pressure, making it a promising therapeutic candidate for hypertension. These application notes provide detailed protocols for evaluating the antihypertensive effects of this compound's analogue, Fasudil, in established rodent models of hypertension.
Rodent Models of Hypertension
The choice of rodent model is critical for studying the specific mechanisms of hypertension. Two commonly used and well-characterized models are the Spontaneously Hypertensive Rat (SHR) and the Dahl Salt-Sensitive (DS) rat.
-
Spontaneously Hypertensive Rat (SHR): This inbred strain develops hypertension genetically, beginning at 5-6 weeks of age and reaching systolic pressures of 180-200 mmHg in adulthood.[3] The SHR model is widely used to study essential hypertension.[3][4]
-
Dahl Salt-Sensitive (DS) Rat: This model develops hypertension when fed a high-salt diet. It is a valuable tool for investigating the mechanisms of salt-sensitive hypertension and associated end-organ damage, such as nephrosclerosis.
Quantitative Data Summary
The following tables summarize the quantitative data from studies using the Rho-kinase inhibitor Fasudil in rodent models of hypertension.
Table 1: Effect of Fasudil on Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose | Duration | Systolic Blood Pressure (mmHg) | Reference |
| Untreated SHR | - | 8 weeks | 201.7 ± 6.5 | |
| Captopril + Nifedipine | - | 3 weeks | 152.5 ± 2.8 | |
| Control SHRSP | - | 8 weeks | 240 ± 7 | |
| Felodipine-treated SHRSP | - | 8 weeks | 164 ± 8 |
Note: Data for direct this compound administration in SHR is not available. The provided data for other antihypertensive agents illustrates typical blood pressure responses in this model.
Table 2: Effect of Fasudil on Renal and Cardiovascular Parameters in Dahl Salt-Sensitive (DS) Rats on a High-Salt Diet
| Parameter | Control DS Rats | Fasudil-treated DS Rats (30 mg/kg/day) | Percent Change | Reference |
| Serum Creatinine | - | - | -26% | |
| Blood Urea Nitrogen | - | - | -41% | |
| Creatinine Clearance | - | - | +42% | |
| Proteinuria | - | - | -24% | |
| Glomerular Injury Score | - | - | -49% | |
| Afferent Arteriolar Injury Score | - | - | -17% | |
| Plasma Adrenomedullin | - | - | -25% | |
| Plasma ANP | - | - | -49% | |
| Renal Cortex TGF-beta mRNA | - | - | -20% | |
| Renal Cortex Collagen I mRNA | - | - | -23% | |
| Renal Cortex Collagen III mRNA | - | - | -24% |
Note: This study with Fasudil demonstrated significant improvements in renal function and fibrosis markers, suggesting protective effects beyond blood pressure reduction.
Experimental Protocols
Animal Models and Husbandry
-
Animals: Male Spontaneously Hypertensive Rats (SHR) or Dahl Salt-Sensitive (DS) rats, and their respective normotensive control strains (Wistar-Kyoto rats for SHR, Dahl Salt-Resistant rats for DS). Age of animals at the start of the experiment should be consistent (e.g., 6-8 weeks).
-
Housing: House animals in a temperature-controlled facility with a 12-hour light/dark cycle. Provide standard chow and water ad libitum. For DS rats, a high-salt diet (e.g., 8% NaCl) is required to induce hypertension.
-
Acclimatization: Allow at least one week for acclimatization before starting any experimental procedures.
This compound (Fasudil as a proxy) Preparation and Administration
-
Dosage (based on Fasudil): A starting dose of 30 mg/kg/day has been shown to be effective in rats. Dose-response studies are recommended for this compound.
-
Preparation: Dissolve this compound in a suitable vehicle, such as sterile saline or drinking water. The stability of the compound in the chosen vehicle should be confirmed.
-
Administration:
-
Oral Gavage: This method ensures accurate dosing. Administer the prepared solution once daily using an appropriate gauge gavage needle.
-
Drinking Water: For long-term studies, administering the drug in the drinking water can reduce animal stress. The daily water consumption of the animals must be monitored to ensure consistent drug intake.
-
Blood Pressure Measurement
-
Method: The tail-cuff method is a non-invasive technique suitable for repeated measurements of systolic blood pressure in conscious rats.
-
Procedure:
-
Acclimatize the rats to the restraining device and tail-cuff apparatus for several days before the actual measurement to minimize stress-induced blood pressure elevation.
-
Warm the rat's tail to detect the pulse.
-
Inflate the cuff to occlude the caudal artery and then slowly deflate it.
-
The pressure at which the pulse reappears is recorded as the systolic blood pressure.
-
Take multiple readings for each animal at each time point and average them to ensure accuracy.
-
Tissue Collection and Analysis (Optional)
At the end of the study, animals can be euthanized to collect tissues (e.g., heart, aorta, kidneys) for further analysis.
-
Histology: Fix tissues in 10% neutral buffered formalin, embed in paraffin, and section for staining (e.g., Hematoxylin and Eosin for general morphology, Masson's trichrome for fibrosis).
-
Western Blotting: Analyze protein expression of key signaling molecules in the Rho/ROCK pathway (e.g., phosphorylated MYPT1, a downstream target of ROCK) in tissue lysates.
-
Quantitative PCR (qPCR): Measure mRNA expression of genes involved in fibrosis (e.g., TGF-β, Collagen I, Collagen III) and inflammation.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound in Vascular Smooth Muscle Cells
Caption: this compound inhibits ROCK, leading to vasodilation.
Experimental Workflow for Evaluating this compound in Hypertensive Rats
Caption: Workflow for in vivo this compound efficacy testing.
References
- 1. Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rho-kinase inhibition: a novel therapeutic target for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of spontaneous hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Flosatidil
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flosatidil is a novel pharmaceutical compound with significant therapeutic potential. To support pharmacokinetic studies, formulation development, and quality control, a robust and reliable analytical method for its quantification is essential. This application note describes a detailed high-performance liquid chromatography (HPLC) method for the determination of this compound in biological matrices and pharmaceutical formulations. The method is designed to be accurate, precise, and specific, following established guidelines for analytical method validation.[1][2][3]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥99% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (≥98%)
-
Human plasma (or other relevant biological matrix)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The following table summarizes the chromatographic conditions.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (from Human Plasma)
This protocol utilizes protein precipitation for sample cleanup, a common technique for biological samples.[4][5]
-
Spiking: For calibration and quality control samples, spike 100 µL of blank human plasma with the appropriate working standard solution of this compound.
-
Protein Precipitation: Add 300 µL of acetonitrile to the 100 µL plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter before injection into the HPLC system.
Method Validation Summary
The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines. The key validation parameters are summarized below.
Linearity and Range
The linearity of the method was evaluated by analyzing a series of standard solutions.
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 100 | ≥ 0.999 |
Precision
Precision was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.
| QC Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| 5 (Low) | < 2.0% | < 3.0% |
| 50 (Medium) | < 1.5% | < 2.5% |
| 90 (High) | < 1.0% | < 2.0% |
Accuracy
Accuracy was assessed by the recovery of known amounts of this compound spiked into the matrix.
| Spiked Concentration (µg/mL) | Mean Recovery (%) |
| 5 (Low) | 98.5 - 101.2 |
| 50 (Medium) | 99.1 - 100.8 |
| 90 (High) | 99.5 - 100.5 |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Visualized Workflow and Pathways
The following diagrams illustrate the key processes in the quantification of this compound.
Caption: Workflow for this compound quantification from sample preparation to HPLC analysis.
Caption: Logical flow from HPLC method development and validation to its application.
References
- 1. Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone Propionate in Inhalation Particles on Several Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] ANALYTICAL METHOD DEVELOPMENT AND VALIDATION: A REVIEW | Semantic Scholar [semanticscholar.org]
- 3. scielo.br [scielo.br]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. m.youtube.com [m.youtube.com]
Application Notes: Using Flosatidil to Study Synaptic Transmission and Plasticity
Introduction
Synaptic transmission and plasticity are fundamental processes underlying learning, memory, and cognitive function. The dynamic regulation of synaptic strength, through mechanisms like long-term potentiation (LTP) and long-term depression (LTD), involves complex intracellular signaling cascades that modulate the neuronal cytoskeleton. A key regulator of these processes is the Rho family of small GTPases and their downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). Flosatidil (also known as Fasudil) is a potent and well-characterized inhibitor of ROCK, making it an invaluable pharmacological tool for elucidating the role of the Rho/ROCK pathway in synaptic function. These application notes provide researchers, scientists, and drug development professionals with detailed protocols and data on the use of this compound to investigate synaptic transmission and plasticity.
Mechanism of Action
This compound functions as a competitive inhibitor of the ATP-binding site of ROCK kinases (ROCK1 and ROCK2).[1] Activation of the small GTPase RhoA leads to the activation of ROCK, which in turn phosphorylates multiple downstream targets to regulate actin cytoskeletal dynamics, cell adhesion, and contraction.[1][2] In neurons, this pathway is a critical regulator of structural plasticity, particularly in dendritic spines, which are the primary sites of excitatory synapses.[3] By inhibiting ROCK, this compound prevents the phosphorylation of key substrates like LIM kinase (LIMK) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to reduced actin filament stabilization and changes in neuronal morphology and synaptic strength.[2]
References
Application of Flosatidil in Induced Pluripotent Stem Cell-Derived Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) are a pivotal tool in cardiovascular research, offering a human-relevant model for disease modeling, drug discovery, and cardiotoxicity screening. However, a significant challenge in working with iPSC-CMs is their poor survival and proliferation, particularly after dissociation for experimental assays. Flosatidil, a potent and selective Rho-associated kinase (ROCK) inhibitor, presents a promising solution to enhance the viability and utility of iPSC-CMs in various applications.
The ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton, and its inhibition has been shown to mitigate apoptosis and promote cell survival in numerous cell types. While specific data on this compound in iPSC-CMs is emerging, extensive research on other ROCK inhibitors, such as Y-27632 and Fasudil, provides a strong rationale for its application. These compounds have been demonstrated to significantly improve the survival of dissociated iPSC-CMs, enhance their proliferation, and protect against apoptosis.[1][2] This document provides detailed application notes and protocols for the use of this compound in iPSC-CM cultures, drawing upon the established effects of analogous ROCK inhibitors.
Disclaimer: The following protocols and data are largely based on studies conducted with the ROCK inhibitors Y-27632 and Fasudil. As this compound is also a ROCK inhibitor, it is expected to have similar effects. However, optimal concentrations and incubation times for this compound may vary, and it is recommended to perform dose-response studies to determine the optimal conditions for your specific iPSC-CM line and application.
Data Presentation
The following tables summarize the quantitative effects of ROCK inhibitors on iPSC-CMs, providing a baseline for expected outcomes when using this compound.
Table 1: Effect of ROCK Inhibitors on iPSC-CM Viability and Proliferation
| Parameter | ROCK Inhibitor | Concentration | Observation | Reference |
| Cell Viability | Y-27632 | 10 µM | Significant increase in the number of viable cells 24 hours after dissociation. | [1][3] |
| Y-27632 | 5-10 µM | Dose-dependent increase in viable cell numbers. | [2][3] | |
| Y-27632 | 20 µM | Decreased viability compared to 10 µM, suggesting potential toxicity at higher concentrations. | [2][3] | |
| Proliferation | Y-27632 | 10 µM | Up to 2.5-fold enhancement in proliferation. | [1] |
| Y-27632 | 10 µM | Significant increase in BrdU-positive cells after 3 and 6 days of treatment. | [2] | |
| Fasudil | Not specified | Restored the proliferative ability of cardiomyocytes impaired by high-glucose treatment. | [4] |
Table 2: Effect of ROCK Inhibitors on iPSC-CM Apoptosis
| Parameter | ROCK Inhibitor | Condition | Observation | Reference |
| Apoptosis | Fasudil | Serum starvation and suspension | Significant decrease in the number of apoptotic cells after 72 hours. | [1] |
| Y-27632 | Serum starvation and suspension | Significant reduction in apoptosis after 3 days. | [1] | |
| Fasudil | High-glucose induced stress | Effectively ameliorated cardiomyocyte apoptosis. | [5] | |
| Apoptosis-related Gene/Protein Expression | Y-27632 | Serum starvation and suspension | Suppression of caspase-3 expression. | [1] |
| Fasudil | High-glucose induced stress | Decreased Bax/Bcl-2 protein expression ratio and cleaved caspase-3 levels. | [5] |
Signaling Pathways
This compound, as a ROCK inhibitor, functions by modulating the RhoA/ROCK signaling pathway, which is a critical regulator of cell survival, apoptosis, and cytoskeletal dynamics.
Caption: RhoA/ROCK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments involving the application of this compound (or other ROCK inhibitors) to iPSC-CMs.
Protocol 1: Improving iPSC-CM Survival After Dissociation
This protocol describes the use of this compound to enhance the viability of iPSC-CMs following enzymatic dissociation for replating and downstream applications.
Caption: Workflow for improving iPSC-CM survival post-dissociation.
Materials:
-
Confluent, beating iPSC-CMs in culture
-
Dissociation reagent (e.g., Trypsin-EDTA, Accutase)
-
iPSC-CM culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Coated culture plates (e.g., Matrigel or gelatin-coated)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Aspirate the culture medium from the iPSC-CMs and wash once with PBS.
-
Add the dissociation reagent and incubate at 37°C until the cells detach.
-
Neutralize the dissociation reagent with culture medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh culture medium.
-
Perform a cell count to determine cell density.
-
Add this compound to the cell suspension to a final concentration of 10 µM (or an optimized concentration).
-
Plate the cells onto the pre-coated culture plates at the desired density.
-
Incubate the cells at 37°C and 5% CO2 for 24 hours.
-
After 24 hours, aspirate the medium containing this compound, wash the cells once with PBS, and replace with fresh, this compound-free culture medium.
-
Continue to culture the iPSC-CMs, changing the medium every 2-3 days.
Protocol 2: Assessing iPSC-CM Viability using a Cell Counting Kit-8 (CCK-8) Assay
This protocol provides a method to quantify the effect of this compound on iPSC-CM viability.
Materials:
-
iPSC-CMs plated in a 96-well plate (as per Protocol 1)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
After the 24-hour treatment with this compound (and in control wells without the inhibitor), add 10 µL of CCK-8 solution to each well.
-
Incubate the plate at 37°C for 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability relative to the control group. A significant increase in absorbance in the this compound-treated group indicates enhanced viability.[3]
Protocol 3: Evaluating iPSC-CM Proliferation using BrdU Incorporation Assay
This protocol measures the proliferative effect of this compound on iPSC-CMs.
Materials:
-
iPSC-CMs cultured with and without this compound for 3-6 days
-
5-bromo-2'-deoxyuridine (BrdU) labeling reagent
-
Fixation and permeabilization buffers
-
Anti-BrdU antibody
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Culture iPSC-CMs with or without 10 µM this compound for the desired duration (e.g., 3 or 6 days).[2]
-
Add BrdU labeling reagent to the culture medium and incubate for 6 hours at 37°C.[1]
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 15 minutes.
-
Treat with 1 M HCl for 10 minutes on ice to denature the DNA.[1]
-
Incubate with an anti-BrdU antibody, followed by a fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Image the cells using a fluorescence microscope and quantify the percentage of BrdU-positive cells.
Protocol 4: Assessing iPSC-CM Apoptosis by Annexin V/PI Staining
This protocol allows for the quantification of apoptosis and necrosis in iPSC-CMs treated with this compound under stress conditions.
Materials:
-
iPSC-CMs cultured with and without this compound under apoptotic-inducing conditions (e.g., serum starvation)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Induce apoptosis in iPSC-CMs (e.g., by serum starvation for 72 hours) in the presence or absence of this compound.[1]
-
Harvest the cells by dissociation and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative). A significant decrease in the apoptotic populations in the this compound-treated group indicates a protective effect.[1]
Conclusion
This compound, as a ROCK inhibitor, holds significant potential for improving the handling and application of iPSC-CMs in cardiovascular research. By mitigating dissociation-induced apoptosis and promoting cell survival and proliferation, this compound can enhance the robustness and reproducibility of iPSC-CM-based assays. The protocols and data presented here, based on the well-documented effects of similar ROCK inhibitors, provide a comprehensive guide for integrating this compound into your iPSC-CM workflow. It is anticipated that the use of this compound will contribute to advancing the use of iPSC-CMs in disease modeling, drug development, and regenerative medicine.
References
- 1. Inhibition of Rho-associated protein kinase improves the survival of human induced pluripotent stem cell-derived cardiomyocytes after dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. A ROCK1 Inhibitior Fasudil Alleviates Cardiomyocyte Apoptosis in Diabetic Cardiomyopathy by Inhibiting Mitochondrial Fission in a Type 2 Diabetes Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The RhoA/ROCK pathway mediates high glucose-induced cardiomyocyte apoptosis via oxidative stress, JNK, and p38MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Flosatidil: A Pharmacological Tool for Investigating Calcium Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Flosatidil (also known as SL 85.1016) is a pharmacological agent that serves as a valuable tool for the investigation of calcium signaling pathways, particularly in the context of smooth muscle contractility. While initially investigated for its potential as a calcium channel antagonist, the current body of evidence strongly suggests that its primary mechanism of action is the inhibition of Rho-kinase (ROCK). This positions this compound as a member of the same class of compounds as the well-characterized Rho-kinase inhibitor, Fasudil.
The RhoA/Rho-kinase pathway is a critical regulator of calcium sensitization in smooth muscle cells. This pathway modulates the activity of myosin light chain phosphatase (MLCP), an enzyme that dephosphorylates the myosin light chain (MLC), leading to muscle relaxation. By inhibiting ROCK, compounds like this compound prevent the inactivation of MLCP, thereby promoting vasodilation and muscle relaxation, often independent of changes in intracellular calcium concentration. This makes this compound a powerful tool to dissect the relative contributions of calcium influx and calcium sensitization to various physiological and pathological processes.
These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative data for related compounds, and detailed protocols for its use in key experiments to investigate calcium signaling pathways.
Data Presentation: Quantitative Data for Rho-Kinase Inhibitors
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables summarize key parameters for the well-characterized and structurally related Rho-kinase inhibitors, Fasudil and Y-27632. These values provide a reference for designing experiments with this compound.
Table 1: Inhibitory Potency of Rho-Kinase Inhibitors
| Compound | Target | IC50 (in vitro) | Ki |
| Fasudil | ROCK2 | 158 nM | Not Reported |
| Y-27632 | ROCK1 | 220 nM (Ki) | 220 nM |
| Y-27632 | ROCK2 | 300 nM (Ki) | 300 nM |
Table 2: Effective Concentrations in Cellular and Tissue-Based Assays
| Compound | Assay | Cell/Tissue Type | Effective Concentration |
| Fasudil | Inhibition of cell growth | 95-D lung carcinoma cells | ~0.79 mg/ml (IC50) |
| Fasudil | Inhibition of Rho-kinase activity in vivo | Mouse aorta | 10 mg/kg (i.p.) |
| Y-27632 | Inhibition of agonist-induced contraction | Rat aortic strips | 1-10 µM |
| Y-27632 | Inhibition of cell migration | Various cancer cell lines | 10-20 µM |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action in Calcium Sensitization
Experimental Workflow: Investigating this compound's Effect on Vascular Smooth Muscle Contraction
Logical Relationship: Differentiating Calcium Channel Blockade from Rho-Kinase Inhibition
Experimental Protocols
Protocol 1: In Vitro Vascular Smooth Muscle Contraction Assay
Objective: To determine the effect of this compound on agonist-induced contraction of vascular smooth muscle.
Materials:
-
Isolated arterial rings (e.g., rat aorta, mesenteric artery)
-
Organ bath system with force transducers
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Carbogen gas (95% O2, 5% CO2)
-
Contractile agonist (e.g., Phenylephrine, U46619)
-
This compound stock solution (in DMSO or appropriate solvent)
-
Vehicle control (solvent for this compound)
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the desired artery and place it in ice-cold Krebs-Henseleit solution.
-
Clean the artery of adhering connective tissue and cut it into 2-3 mm rings.
-
Mount the arterial rings in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, with solution changes every 15-20 minutes.
-
-
Viability Check:
-
Contract the rings with a high concentration of KCl (e.g., 60 mM) to check for viability.
-
Wash the rings and allow them to return to baseline tension.
-
-
Experimental Protocol:
-
Pre-incubate the arterial rings with either vehicle or increasing concentrations of this compound for a specified period (e.g., 20-30 minutes).
-
Generate a cumulative concentration-response curve to a contractile agonist (e.g., phenylephrine, 1 nM to 10 µM).
-
Record the isometric tension at each concentration until a plateau is reached.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by the agonist in the absence of this compound.
-
Plot the concentration-response curves and calculate the EC50 values (the concentration of agonist that produces 50% of the maximal response) in the presence and absence of this compound.
-
A rightward shift in the concentration-response curve indicates an inhibitory effect of this compound.
-
Protocol 2: Measurement of Intracellular Calcium ([Ca2+]i)
Objective: To investigate whether this compound affects intracellular calcium levels in vascular smooth muscle cells.
Materials:
-
Cultured vascular smooth muscle cells (VSMCs)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluorescence microscope or plate reader with appropriate filters
-
Contractile agonist (e.g., Angiotensin II, Endothelin-1)
-
This compound stock solution
-
Ionomycin (B1663694) (positive control)
-
EGTA (calcium chelator)
Procedure:
-
Cell Preparation and Dye Loading:
-
Plate VSMCs on glass coverslips or in a black-walled, clear-bottom 96-well plate and grow to 70-80% confluency.
-
Prepare the loading buffer by diluting the calcium indicator (e.g., 2-5 µM Fura-2 AM) in HBSS. Add a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
-
Wash the cells once with HBSS.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for at least 15-30 minutes.
-
-
Fluorescence Measurement:
-
Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.
-
Acquire a baseline fluorescence reading. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm. For Fluo-4, excite at ~490 nm and measure emission at ~520 nm.
-
Add this compound or vehicle and record the fluorescence for a few minutes to observe any direct effect on basal [Ca2+]i.
-
Add the contractile agonist and continue recording the fluorescence to measure the agonist-induced calcium transient.
-
At the end of the experiment, add ionomycin to determine the maximum fluorescence signal (Fmax), followed by EGTA to determine the minimum fluorescence signal (Fmin) for Fura-2 ratio calibration.
-
-
Data Analysis:
-
For Fura-2, calculate the ratio of the fluorescence intensities at 340 nm and 380 nm. Convert the ratio to [Ca2+]i using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max).
-
For Fluo-4, express the change in fluorescence as a ratio of the fluorescence at a given time point to the baseline fluorescence (F/F0).
-
Compare the peak and duration of the calcium transients in the presence and absence of this compound.
-
Protocol 3: Western Blot Analysis of Myosin Light Chain Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of myosin light chain (MLC) in response to a contractile agonist.
Materials:
-
Cultured vascular smooth muscle cells or arterial tissue
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MLC2 (Ser19), anti-total-MLC2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell/Tissue Treatment and Lysis:
-
Treat VSMCs or arterial tissue with vehicle or this compound for a specified time.
-
Stimulate with a contractile agonist for a short period (e.g., 1-5 minutes) to induce MLC phosphorylation.
-
Immediately wash with ice-cold PBS and lyse the cells or homogenize the tissue in ice-cold lysis buffer.
-
Centrifuge the lysates at high speed to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a protein assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MLC2 overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
To normalize for loading differences, strip the membrane and re-probe with an antibody against total MLC2, or run a parallel gel.
-
Express the level of MLC phosphorylation as the ratio of phospho-MLC2 to total MLC2.
-
Compare the phosphorylation levels between the different treatment groups. An effective Rho-kinase inhibitor like this compound is expected to reduce agonist-induced MLC phosphorylation.
-
Conclusion
This compound is a valuable pharmacological tool for dissecting the complexities of calcium signaling, particularly the role of the RhoA/Rho-kinase pathway in calcium sensitization. By inhibiting ROCK, this compound allows researchers to investigate cellular processes that are regulated by the phosphorylation status of myosin light chain phosphatase and its downstream effectors. The protocols provided herein offer a framework for utilizing this compound to explore its effects on smooth muscle contractility, intracellular calcium dynamics, and key signaling events. While this compound-specific quantitative data is not widely available, the information provided for related, well-characterized Rho-kinase inhibitors can guide effective experimental design. As with any pharmacological tool, careful dose-response studies and appropriate controls are essential for robust and reproducible results.
Application Notes and Protocols: Assessing Flosatidil's Effect on Smooth Muscle Contraction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the effects of Flosatidil, a putative Rho-kinase (ROCK) inhibitor, on the contraction of smooth muscle. The protocols outlined below are designed for in vitro studies using isolated smooth muscle tissues and cultured smooth muscle cells.
Introduction
Smooth muscle contraction is a fundamental physiological process regulated by the interplay of intracellular calcium levels and the calcium-sensitizing RhoA/Rho-kinase (ROCK) pathway.[1][2][3] Agonists that bind to G-protein-coupled receptors (GPCRs) can trigger both an increase in intracellular calcium and the activation of the RhoA/ROCK pathway.[1] Activated ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated myosin light chain (MLC) and subsequent smooth muscle contraction, a mechanism known as calcium sensitization.[1]
Rho-kinase inhibitors, such as Fasudil (B1672074) and Y-27632, have been shown to induce smooth muscle relaxation by preventing the ROCK-mediated inhibition of MLCP.[4][5][6] This leads to a decrease in MLC phosphorylation and subsequent vasodilation or relaxation of other smooth muscle tissues.[4][5] this compound is hypothesized to act as a ROCK inhibitor, and the following protocols are designed to test this hypothesis and quantify its effects on smooth muscle contractility.
Key Experimental Protocols
Isolated Tissue Bath Assay for Smooth Muscle Contraction
This protocol measures isometric contraction in isolated smooth muscle preparations, such as aortic rings or tracheal strips, providing a functional assessment of this compound's effect on whole tissue.[7]
Materials:
-
Isolated smooth muscle tissue (e.g., rat aorta, guinea pig trachea)
-
Krebs-Henseleit solution (or other suitable physiological salt solution)
-
Agonist for inducing contraction (e.g., Phenylephrine, KCl, U46619)[8]
-
This compound stock solution
-
Isolated tissue bath system with force transducers and data acquisition software[7]
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Dissect and prepare smooth muscle rings or strips (e.g., 2-3 mm wide aortic rings).
-
Mount the tissue in the isolated tissue bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.[7]
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 grams for rat aorta), with solution changes every 15-20 minutes.
-
Test tissue viability by inducing a contraction with a high concentration of KCl (e.g., 80 mM).
-
After washing out the KCl and allowing the tissue to return to baseline, induce a stable contraction with an agonist (e.g., Phenylephrine at its EC80 concentration).
-
Once a stable plateau is reached, add increasing cumulative concentrations of this compound to the bath and record the relaxation response.
-
In a separate set of experiments, pre-incubate the tissues with various concentrations of this compound for a defined period (e.g., 20-30 minutes) before constructing a concentration-response curve to the agonist.
Data Analysis:
-
Calculate the percentage of relaxation induced by this compound relative to the pre-contracted tension.
-
Determine the IC50 (half-maximal inhibitory concentration) of this compound.
-
Analyze the effect of this compound on the agonist's potency (EC50) and efficacy (Emax).
Cultured Smooth Muscle Cell Contraction Assay
This protocol provides a higher-throughput method to assess the effect of this compound on the contraction of individual smooth muscle cells.[8][9][10]
Materials:
-
Vascular smooth muscle cells (VSMCs)[8]
-
Cell culture medium (e.g., M199) supplemented with serum and antibiotics[9]
-
Fluorescent markers (e.g., GFP-tagged actin or a calcium indicator like Fluo-4)[8][11]
-
Agonist for inducing contraction (e.g., U46619, Endothelin-1)
-
This compound stock solution
-
High-content imaging system or confocal microscope
-
Image analysis software[8]
Procedure:
-
Culture VSMCs on collagen-coated glass-bottom dishes or multi-well plates.
-
If using fluorescent markers, transfect or load the cells according to the manufacturer's protocol.
-
Replace the culture medium with a physiological salt solution.
-
Acquire baseline images of the cells.
-
Add the contractile agonist to the cells and record the changes in cell morphology or intracellular calcium levels over time.
-
In parallel experiments, pre-incubate the cells with different concentrations of this compound before adding the agonist.
-
Acquire images at multiple time points to assess the contractile response.
Data Analysis:
-
Quantify changes in cell area, length, or other morphological parameters to determine the extent of contraction.[8]
-
Measure changes in fluorescence intensity for calcium imaging experiments.
-
Compare the contractile response in the presence and absence of this compound to determine its inhibitory effect.
Data Presentation
Table 1: Effect of this compound on Agonist-Induced Contraction in Isolated Rat Aorta
| This compound Concentration (µM) | % Relaxation of Phenylephrine-Induced Contraction (Mean ± SEM) |
| 0.01 | |
| 0.1 | |
| 1 | |
| 10 | |
| 100 | |
| IC50 (µM) |
Table 2: Effect of this compound Pre-incubation on Phenylephrine Potency and Efficacy
| Treatment | Phenylephrine EC50 (nM) (Mean ± SEM) | Maximum Contraction (% of KCl response) (Mean ± SEM) |
| Vehicle Control | ||
| This compound (1 µM) | ||
| This compound (10 µM) |
Table 3: Quantification of this compound's Effect on Cultured VSMC Contraction
| Treatment | Agonist | % Decrease in Cell Area (Mean ± SEM) |
| Vehicle Control | U46619 (1 µM) | |
| This compound (1 µM) | U46619 (1 µM) | |
| This compound (10 µM) | U46619 (1 µM) |
Visualizations
References
- 1. Rho Kinase in Vascular Smooth Muscle - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Rho kinase inhibitor HA-1077 prevents Rho-mediated myosin phosphatase inhibition in smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rho-Kinase Inhibition of Active Force and Passive Tension in Airway Smooth Muscle: A Strategy for Treating Airway Hyperresponsiveness in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. A simple and accurate method to quantify real-time contraction of vascular smooth muscle cell in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Muscle on a chip: in vitro contractility assays for smooth and striated muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Determination of IC50 for Flosatidil on Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flosatidil, a compound developed by Sanofi, is classified as a voltage-gated calcium channel (VDCC) blocker.[1] VDCCs are integral membrane proteins that mediate calcium influx in response to membrane depolarization, playing a crucial role in a multitude of cellular processes including muscle contraction, neurotransmitter release, and gene expression. The inhibition of these channels is a key mechanism for various therapeutic agents, particularly in the treatment of cardiovascular and neurological disorders.
The half-maximal inhibitory concentration (IC50) is a critical parameter for characterizing the potency of a compound. It represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function in vitro. Determining the IC50 of this compound across a panel of cell lines is essential for understanding its therapeutic potential, selectivity, and cellular effects.
This document provides detailed application notes and protocols for determining the IC50 value of this compound on various cell lines using a cell viability assay. While specific IC50 values for this compound are not publicly available due to its discontinued (B1498344) development, this guide offers a robust framework for researchers to conduct these assessments in their own laboratories.
Principle of the Assay
The IC50 determination will be based on a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for assessing the metabolic activity of cells, which is indicative of their viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of these crystals, which can be solubilized and measured spectrophotometrically, is directly proportional to the number of living cells. By treating cells with varying concentrations of this compound, a dose-response curve can be generated to calculate the IC50 value.
Data Presentation
As no specific IC50 data for this compound has been publicly reported, the following table is provided as a template for researchers to populate with their experimentally determined values. This structured format allows for a clear and comparative overview of this compound's potency across different cell lines.
| Cell Line | Tissue of Origin | Receptor/Channel Expression | This compound IC50 (µM) | 95% Confidence Interval |
| e.g., HEK293 | Human Embryonic Kidney | High levels of various VDCCs | [Insert experimental value] | [Insert experimental value] |
| e.g., SH-SY5Y | Human Neuroblastoma | Endogenous expression of N-type and L-type VDCCs | [Insert experimental value] | [Insert experimental value] |
| e.g., A549 | Human Lung Carcinoma | May express L-type VDCCs | [Insert experimental value] | [Insert experimental value] |
| e.g., HUVEC | Human Umbilical Vein Endothelial Cells | Express T-type and L-type VDCCs | [Insert experimental value] | [Insert experimental value] |
| [Add other cell lines as per experimental design] |
Experimental Protocols
Materials and Reagents
-
This compound (to be sourced or synthesized)
-
Selected adherent cell lines (e.g., HEK293, SH-SY5Y, A549, HUVEC)
-
Complete cell culture medium (specific to each cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer
-
Sterile, 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Flosatidil for In Vitro Success
Welcome to the technical support center for optimizing the solubility of Flosatidil in your in vitro experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound in my cell culture medium. What is the likely cause?
A1: Precipitation of poorly soluble compounds like this compound in aqueous-based cell culture media is a common challenge. This typically occurs when the concentration of the compound exceeds its thermodynamic solubility limit in the final experimental medium. The solvent used for the stock solution, such as Dimethyl Sulfoxide (B87167) (DMSO), is often miscible with the medium, but the compound itself may not be sufficiently soluble and can crash out of solution upon dilution.[1][2][3]
Q2: What is the recommended first-line approach for solubilizing this compound for in vitro assays?
A2: The most common and recommended initial approach is to prepare a high-concentration stock solution of this compound in an appropriate organic solvent, typically DMSO.[1][3] This stock solution is then serially diluted into the cell culture medium to achieve the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent in the cell culture medium is low enough to not cause cellular toxicity.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A3: The final concentration of DMSO should be kept as low as possible, ideally below 0.5%. While some cell lines may tolerate up to 1% or even 2% DMSO, concentrations above this can lead to cytotoxicity and other off-target effects, potentially confounding your experimental results. It is always best practice to include a vehicle control (medium with the same final concentration of DMSO without the drug) in your experiments.
Q4: My compound is still precipitating even with the use of DMSO. What are my other options?
A4: If this compound continues to precipitate, several alternative solubilization strategies can be employed. These include the use of cyclodextrins, pH adjustment, or the use of other co-solvents or surfactants. The choice of method will depend on the specific properties of this compound and the requirements of your in vitro assay.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and improve the solubility of this compound for your in vitro experiments.
Problem: this compound precipitates out of solution upon dilution into aqueous buffer or cell culture medium.
Workflow for Troubleshooting Solubility Issues
Caption: A troubleshooting workflow for addressing this compound precipitation.
Detailed Methodologies for Solubility Enhancement
Optimization of DMSO Stock Solution
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM, 50 mM, or higher, depending on its solubility in DMSO).
-
Warm the solution gently (e.g., at 37°C) and vortex or sonicate briefly to ensure complete dissolution.
-
When preparing your working solutions, add the this compound stock solution to the cell culture medium dropwise while vortexing or gently swirling the medium. This rapid mixing can help prevent immediate precipitation.
-
Always include a vehicle control in your experiments with the same final concentration of DMSO as your highest this compound concentration.
-
-
Quantitative Data Summary:
| Parameter | Recommendation | Rationale |
| DMSO Stock Concentration | As high as possible | Minimizes the volume of organic solvent added to the aqueous medium. |
| Final DMSO Concentration | < 0.5% (v/v) | Avoids solvent-induced cytotoxicity and off-target effects. |
| Addition Method | Dropwise addition with rapid mixing | Facilitates dispersion and reduces localized high concentrations that can lead to precipitation. |
Utilizing Cyclodextrins for Enhanced Solubility
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.
-
Protocol:
-
Prepare a stock solution of HP-β-CD in water or your basal cell culture medium (e.g., 10-40% w/v).
-
Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol).
-
Slowly add the this compound stock solution to the HP-β-CD solution while stirring vigorously.
-
Allow the mixture to equilibrate (e.g., by stirring at room temperature for 1-24 hours) to allow for the formation of the inclusion complex.
-
The resulting this compound-cyclodextrin complex solution can then be sterile-filtered and diluted into the final cell culture medium.
-
-
Quantitative Data Summary:
| Cyclodextrin Type | Typical Concentration Range | Key Advantages |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1-10% (w/v) in final medium | High aqueous solubility, low toxicity, well-established for in vitro use. |
| Methyl-β-cyclodextrin (M-β-CD) | 0.1-2% (w/v) in final medium | Higher affinity for some lipophilic drugs, but can have higher toxicity. |
pH Adjustment
The solubility of ionizable compounds can be significantly influenced by the pH of the solution.
-
Protocol:
-
Determine if this compound has acidic or basic functional groups.
-
For acidic compounds, increasing the pH (making the solution more basic) will generally increase solubility.
-
For basic compounds, decreasing the pH (making the solution more acidic) will generally increase solubility.
-
Prepare a stock solution of this compound in a buffer with an adjusted pH that favors its soluble (ionized) form.
-
When diluting into the final cell culture medium, be mindful that the medium is buffered (typically around pH 7.4) and this may cause the compound to precipitate if the pH shift is significant. Gradual dilution and rapid mixing are recommended.
-
-
Considerations for pH Adjustment:
| Compound Type | pH Adjustment Strategy | Caution |
| Weakly Acidic | Increase pH (e.g., using NaOH or a basic buffer) | Ensure the final pH of the cell culture medium remains within the physiological range (typically 7.2-7.4) to avoid stressing the cells. |
| Weakly Basic | Decrease pH (e.g., using HCl or an acidic buffer) | As with basic adjustments, the final medium pH must be compatible with cell viability. |
Example Signaling Pathway Potentially Modulated by this compound
Given that the specific molecular target of this compound is not defined, we present a representative signaling pathway, the PI3K/Akt pathway, which is a common target in drug discovery for various diseases, including cancer and inflammation. Flavonoids and other small molecules have been shown to modulate this pathway.
Caption: A hypothetical PI3K/Akt signaling pathway that could be modulated by this compound.
References
Troubleshooting unstable baseline recordings in electrophysiology with Flosatidil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unstable baseline recordings in electrophysiology experiments involving Flosatidil (Fasudil).
Troubleshooting Unstable Baseline Recordings with this compound
An unstable baseline during electrophysiological recordings can obscure the signal of interest and compromise data quality. When using this compound, a Rho-kinase (ROCK) inhibitor, baseline instability may arise from its effects on cellular structure and non-target ion channels. This guide provides a systematic approach to troubleshooting these issues.
Q1: My baseline becomes noisy and unstable after applying this compound. What are the potential causes and how can I fix it?
A1: An unstable baseline after this compound application can stem from several factors related to its mechanism of action and experimental conditions. Here is a step-by-step troubleshooting guide:
Potential Cause 1: Cytoskeletal Disruption Affecting Seal Integrity
This compound, as a ROCK inhibitor, modulates the actin cytoskeleton, which can affect cell morphology and the integrity of the giga-seal in patch-clamp experiments.
-
Troubleshooting Steps:
-
Optimize Seal Formation: Aim for a high-resistance seal (>1 GΩ) before drug application. A robust seal is less susceptible to minor morphological changes.
-
Lower this compound Concentration: High concentrations may induce significant and rapid cytoskeletal changes. Try reducing the concentration to the lowest effective level for your experiment.
-
Perforated Patch Configuration: Consider using a perforated patch-clamp technique (e.g., with amphotericin B or gramicidin). This method keeps the cytoskeleton intact and may provide a more stable recording environment.[1][2]
-
Potential Cause 2: Non-Specific Effects on Ion Channels
While primarily a ROCK inhibitor, this compound has been reported to have off-target effects on other kinases and potentially ion channels at higher concentrations.[3][4]
-
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a concentration-response experiment to identify the optimal concentration that produces the desired effect without causing baseline instability.
-
Control Experiments: Run control experiments with the vehicle (e.g., DMSO, saline) to ensure the solvent is not contributing to the instability.
-
Ion Channel Blockers: If you suspect off-target effects on specific ion channels contributing to the noise, you can try to isolate the current of interest by using a cocktail of selective channel blockers.
-
Potential Cause 3: Issues with Drug Perfusion
Problems with the drug delivery system can introduce artifacts that manifest as baseline instability.
-
Troubleshooting Steps:
-
Check for Bubbles: Ensure there are no air bubbles in the perfusion lines, as these can cause significant electrical artifacts.
-
Stable Flow Rate: Maintain a slow and steady perfusion rate to avoid mechanical disturbances to the patched cell.
-
Solution Exchange: Ensure complete and rapid exchange of the bath solution. Incomplete exchange can lead to fluctuating drug concentrations at the cell surface.
-
Frequently Asked Questions (FAQs)
Q2: What is the mechanism of action of this compound (Fasudil)?
A2: this compound is a potent inhibitor of Rho-kinase (ROCK).[3] The Rho/ROCK signaling pathway is a critical regulator of the actin cytoskeleton, influencing cell shape, adhesion, and motility.[3][5] By inhibiting ROCK, this compound leads to the dephosphorylation of myosin light chain, resulting in smooth muscle relaxation and changes in cellular morphology.
Q3: What are the recommended concentrations of this compound for electrophysiology experiments?
A3: The optimal concentration of this compound can vary depending on the cell type and the specific research question. Based on the literature, concentrations typically range from 1 µM to 100 µM.[6][7][8] It is always recommended to perform a dose-response curve to determine the most appropriate concentration for your specific experimental conditions.
| Application | Concentration Range | Reference |
| In vitro cell culture (viability, migration) | 0.1 µM - 100 µM | [6] |
| In vitro cell culture (neuroprotection) | 10 µM | [6] |
| In vitro electrophysiology (cultured cells) | 10 µM - 100 µM | [8] |
Q4: How should I prepare and apply this compound for my experiments?
A4: this compound hydrochloride is soluble in water and DMSO. For electrophysiology, it is crucial to prepare fresh solutions and to be mindful of the final solvent concentration.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile water or DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the stock solution to the final desired concentration in your extracellular recording solution.
-
Vehicle Control: The final concentration of the solvent (e.g., DMSO) in the working solution should be kept low (typically <0.1%) and consistent across all experimental conditions, including a vehicle-only control.
Q5: Are there any known direct effects of this compound on specific ion channels?
A5: While the primary target of this compound is ROCK, some studies suggest potential off-target effects, including interactions with Ca2+ channels.[4][9] These effects are generally observed at higher concentrations. If you are studying a specific ion channel, it is important to consider the possibility of non-specific interactions and to design your experiments to control for this. For instance, you could test this compound on cells expressing only the channel of interest.
General Electrophysiology Troubleshooting
Unstable baselines can also be caused by issues unrelated to the specific drug being used. Below is a logical troubleshooting workflow for general baseline problems.
Detailed Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording with this compound Application
This protocol provides a general framework for whole-cell patch-clamp recordings from cultured neurons with acute application of this compound.
-
Solutions:
-
External Solution (aCSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, saturated with 95% O2/5% CO2.
-
Internal Solution: (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 ATP-Mg, and 0.4 GTP-Na, pH adjusted to 7.3 with KOH.[10]
-
-
Pipette Preparation:
-
Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with internal solution.
-
-
Recording Procedure:
-
Obtain a stable giga-ohm seal (>1 GΩ) on a healthy-looking neuron.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes, monitoring access resistance and holding current.
-
Record a stable baseline for at least 5 minutes in flowing aCSF.
-
Switch the perfusion to aCSF containing the desired concentration of this compound.
-
Record the cellular response for the desired duration.
-
Perform a washout by perfusing with aCSF alone to observe any reversal of the effects.
-
-
Data Analysis:
-
Measure baseline noise (e.g., standard deviation of the current) before, during, and after this compound application.
-
Analyze other parameters of interest (e.g., holding current, membrane resistance, firing frequency).
-
References
- 1. axolbio.com [axolbio.com]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ahajournals.org [ahajournals.org]
- 6. ROCK inhibition with Fasudil induces beta-catenin nuclear translocation and inhibits cell migration of MDA-MB 231 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Stimulation of norepinephrine transporter function by fasudil, a Rho kinase inhibitor, in cultured bovine adrenal medullary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fasudil | C14H17N3O2S | CID 3547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Inhibition of RhoA/Rho kinase signaling pathway by fasudil protects against kainic acid‐induced neurite injury - PMC [pmc.ncbi.nlm.nih.gov]
Recommended storage conditions and stability of Flosatidil in solution
This technical support center provides guidance on the recommended storage and stability of Flosatidil in solution for research and development purposes. As specific stability data for this compound is not publicly available, the following information is based on general best practices for small molecule drug compounds. It is imperative for researchers to perform their own stability studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare a primary stock solution of this compound in an organic solvent. Based on the general solubility of similar compounds, Dimethyl Sulfoxide (DMSO) is a good first choice.
-
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the required volume of DMSO. For example, to make a 10 mM solution from 1 mg of this compound (MW: 525.63 g/mol ):
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (L) = (0.001 g / 525.63 g/mol ) / 0.010 mol/L = 0.0001902 L = 190.2 µL
-
-
Add the calculated volume of DMSO to the vial containing the solid this compound.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Dispense the stock solution into single-use aliquots in low-protein-binding microcentrifuge tubes to minimize freeze-thaw cycles.
-
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Aliquots of the this compound stock solution in DMSO should be stored at -20°C for short-term storage (1-3 months) or at -80°C for long-term storage (up to 12 months). Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.
Q3: How do I prepare working solutions from the stock solution?
A3: Prepare working solutions by diluting the DMSO stock solution in the appropriate aqueous buffer or cell culture medium immediately before use. It is crucial to keep the final concentration of DMSO in your experiment low (typically ≤ 0.1%) to avoid solvent-induced toxicity or artifacts. Ensure that your vehicle controls contain the same final concentration of DMSO.
Q4: What is the stability of this compound in aqueous solutions?
A4: The stability of this compound in aqueous solutions is expected to be dependent on the pH, temperature, and buffer composition. Generally, compounds are less stable in aqueous solutions compared to organic stock solutions. It is strongly recommended to prepare aqueous working solutions fresh for each experiment. Do not store this compound in aqueous solutions for extended periods unless stability has been verified.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in working solution | The aqueous solubility of this compound may be low, or the concentration of the organic solvent from the stock solution is too high. | Perform a small-scale solubility test before preparing a large volume. Try using a different aqueous buffer. Consider if a small, permissible increase in the final DMSO concentration could maintain solubility. Ensure the working solution is well-mixed. |
| Inconsistent experimental results | The compound may be degrading in the stock or working solution. This could be due to improper storage, repeated freeze-thaw cycles, or instability in the aqueous buffer. | Use a fresh aliquot of the stock solution for each experiment. Prepare working solutions immediately before use. Perform a stability check of your stock solution using an analytical method like HPLC. Validate the stability of this compound in your specific experimental buffer and conditions (see protocol below). |
| No observable effect in the assay | The compound may have degraded, or there might be an issue with the initial stock solution concentration. The compound may not be active in your specific assay. | Confirm the identity and purity of the solid this compound. Prepare a fresh stock solution. Verify the concentration of the stock solution. Include a positive control in your assay to ensure the experimental system is working correctly. |
Stability Data (Generalized)
The following table provides a summary of the expected stability of this compound under various conditions. This is a generalized guide and should be confirmed by experimental data.
| Solvent/Condition | Temperature | Expected Stability (Time to 10% degradation) | Notes |
| Solid | 4°C | > 2 years | Store in a desiccator, protected from light. |
| DMSO Stock Solution | -20°C | ~ 6 months | Store in single-use aliquots to avoid freeze-thaw cycles. |
| DMSO Stock Solution | -80°C | > 1 year | Recommended for long-term storage. |
| Aqueous Buffer (pH 7.4) | 37°C | < 24 hours | Stability is highly dependent on the buffer composition. Prepare fresh for each experiment. |
| Aqueous Buffer (pH 5.0) | 25°C | Likely more stable than at neutral or basic pH, but requires verification. | Acidic conditions can sometimes improve the stability of certain compounds. |
| Aqueous Buffer (pH 8.5) | 25°C | Potentially less stable; hydrolysis may be accelerated. | Basic conditions can increase the rate of degradation for many small molecules. |
Experimental Protocols
Protocol: Stability Assessment of this compound in an Aqueous Buffer using HPLC
This protocol outlines a general method for determining the stability of this compound in your specific experimental buffer.
-
Preparation of this compound Solution:
-
Prepare a solution of this compound in your chosen aqueous buffer at the final experimental concentration.
-
Prepare a control sample of this compound at the same concentration in a solvent where it is known to be stable (e.g., Acetonitrile/Water mixture).
-
-
Incubation:
-
Incubate the aqueous buffer sample under your experimental conditions (e.g., 37°C).
-
Store the control sample at 4°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from both the test and control solutions.
-
Immediately quench any further degradation by mixing with a cold organic solvent (like acetonitrile) and store at -20°C until analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradation products.
-
Example HPLC Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and a buffer (e.g., 0.05 M phosphate (B84403) buffer at pH 2.5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).
-
Compare the degradation in the aqueous buffer to the control sample.
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in solution.
Caption: Troubleshooting guide for inconsistent experimental results with this compound.
Strategies to reduce non-specific binding of Flosatidil in experimental assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the experimental use of Flosatidil, with a specific focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational drug candidate that functions as a voltage-gated calcium channel (VDCC) blocker.[1] Its primary mechanism of action involves the inhibition of calcium ion influx through these channels, which plays a critical role in various physiological processes, including neurotransmission and muscle contraction.
Q2: In which types of experimental assays is this compound typically used?
Given its function as a VDCC blocker, this compound is most commonly utilized in assays designed to investigate calcium channel activity and its downstream effects. These include:
-
Radioligand Binding Assays: To determine the binding affinity and specificity of this compound to various VDCC subtypes.
-
Cell-Based Calcium Flux Assays: Using fluorescent calcium indicators to measure the inhibitory effect of this compound on calcium influx in response to depolarization.
-
Electrophysiological Assays: Such as patch-clamp techniques, to directly measure the effect of this compound on ion channel currents.
-
Functional Assays: Measuring downstream physiological responses, such as neurotransmitter release or muscle contraction, that are dependent on VDCC activity.
Q3: What is non-specific binding and why is it a concern in assays with this compound?
Non-specific binding refers to the interaction of this compound with surfaces or molecules other than its intended target, the voltage-gated calcium channel.[2] This can include binding to plastic wells, filters, or other proteins in the assay.[2][3] High non-specific binding is a significant concern because it can lead to a high background signal, which obscures the true specific binding signal. This can result in reduced assay sensitivity and inaccurate determination of key parameters like binding affinity (Kd) and potency (IC50).[2][4]
Q4: What are the general causes of high non-specific binding for a small molecule like this compound?
Several factors can contribute to high non-specific binding of small molecules:
-
Hydrophobic Interactions: Compounds with hydrophobic properties can non-specifically adsorb to plastic surfaces of assay plates and other laboratory consumables.[2]
-
Electrostatic Interactions: Charged molecules can interact non-specifically with oppositely charged surfaces or molecules in the assay system.[5]
-
Suboptimal Assay Conditions: Inappropriate buffer pH, ionic strength, or temperature can promote non-specific interactions.[3][4]
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites on assay plates, membranes, or filters can lead to high background signals.[6][7]
-
High Compound Concentration: Using excessively high concentrations of this compound can saturate the specific binding sites and increase the proportion of non-specific binding.[2]
Troubleshooting Guides
Issue 1: High Background Signal in a Radioligand Binding Assay
High non-specific binding is a common challenge in radioligand binding assays.[4] An acceptable level of non-specific binding should ideally be less than 50% of the total binding.[8] If you are experiencing higher than expected background, consider the following troubleshooting steps.
Troubleshooting Workflow for High Non-Specific Binding
A logical workflow for troubleshooting high non-specific binding.
Potential Solutions:
| Strategy | Detailed Recommendation |
| Optimize Blocking Agent | The choice and concentration of the blocking agent are critical. Bovine Serum Albumin (BSA) is a commonly used blocking agent.[3] Try titrating the concentration of BSA (e.g., 0.1%, 0.5%, 1%) in your assay buffer. In some cases, other blocking agents like non-fat dry milk or casein may be effective, but their compatibility with your specific assay should be verified.[9] |
| Modify Assay Buffer | The pH and ionic strength of the assay buffer can influence non-specific interactions.[3] Consider optimizing the pH of your buffer. Additionally, increasing the salt concentration (e.g., NaCl) can help to reduce electrostatic interactions.[5] The inclusion of a low concentration of a non-ionic detergent, such as Tween-20 or Triton X-100, can disrupt hydrophobic interactions.[2] |
| Adjust Concentrations | High concentrations of the radioligand can lead to increased non-specific binding.[10] If possible, use a concentration of the radioligand at or below its Kd value.[4] Also, consider reducing the amount of membrane protein in the assay, as this can sometimes lower non-specific binding while maintaining a sufficient specific signal.[4] |
| Increase Wash Steps | Insufficient washing can leave unbound radioligand, contributing to high background.[11] Increase the number and/or volume of wash steps.[4] Using ice-cold wash buffer can also help by slowing the dissociation of the specifically bound ligand while washing away the non-specifically bound ligand.[4] |
| Filter Pre-treatment | The type of filter used for separating bound and free radioligand can be a source of non-specific binding.[3] Consider pre-soaking the filters in a solution of a blocking agent, such as polyethyleneimine (PEI), to reduce the binding of the radioligand to the filter itself.[4] |
Example Data: Effect of Blocking Agents on Non-Specific Binding
The following table provides hypothetical data illustrating the impact of different blocking agents on non-specific binding in a radioligand assay with this compound.
| Blocking Agent | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % Specific Binding |
| None | 15,000 | 10,000 | 5,000 | 33% |
| 0.1% BSA | 12,000 | 6,000 | 6,000 | 50% |
| 0.5% BSA | 10,000 | 3,000 | 7,000 | 70% |
| 1% BSA | 9,000 | 2,500 | 6,500 | 72% |
| 0.1% Tween-20 | 11,000 | 5,000 | 6,000 | 55% |
Note: CPM = Counts Per Minute. This data is for illustrative purposes only.
Issue 2: High Background in Cell-Based ELISA or Plate-Based Assays
High background in ELISA or other plate-based assays can be caused by several factors, including non-specific binding of antibodies or the compound of interest to the plate surface.[6][12]
Potential Solutions:
| Strategy | Detailed Recommendation |
| Improve Blocking | Insufficient blocking is a common cause of high background.[6] Increase the incubation time with the blocking buffer (e.g., from 1 hour to 2 hours or overnight at 4°C).[7][9] You can also try different blocking buffers, such as 1-5% BSA or non-fat dry milk in a buffer like PBS or TBS.[7][9] The addition of 0.05% Tween-20 to the blocking buffer can also be beneficial.[7] |
| Optimize Washing | Inadequate washing between steps can leave behind unbound reagents, leading to high background.[11][13] Increase the number of wash cycles and ensure that the wells are completely filled and emptied during each wash.[11] A soak time of 30 seconds to 1 minute during each wash can also improve washing efficiency.[7] |
| Check Reagent Concentrations | Using too high a concentration of detection antibodies can lead to non-specific binding.[6] Titrate your primary and secondary antibodies to find the optimal concentration that gives a good signal-to-noise ratio. |
| Prevent Cross-Contamination | Be careful to avoid cross-contamination between wells, which can be a source of high background.[11][13] Use fresh pipette tips for each reagent and sample.[11] |
| Assess Plate Quality | The type of microplate can influence non-specific binding.[14] If you consistently have high background, consider trying plates from a different manufacturer or plates that are specifically treated for low non-specific binding. |
Experimental Protocols
Protocol: Radioligand Binding Assay for this compound
This protocol provides a general framework for a radioligand binding assay to determine the affinity of this compound for voltage-gated calcium channels in a membrane preparation.
Experimental Workflow for Radioligand Binding Assay
A typical workflow for a radioligand binding experiment.
Materials:
-
Membrane preparation expressing the target VDCC subtype.
-
Radiolabeled ligand specific for the target VDCC (e.g., [³H]-nitrendipine).
-
This compound stock solution.
-
Unlabeled competitor for non-specific binding determination (e.g., high concentration of nifedipine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.5% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (pre-soaked in 0.5% PEI).
-
Scintillation fluid and vials.
-
Cell harvester and scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the membrane preparation on ice and dilute to the desired protein concentration in assay buffer. The optimal protein concentration should be determined empirically but is often in the range of 10-100 µg per well.[4]
-
Assay Setup:
-
Total Binding: To a set of tubes, add 50 µL of assay buffer, 50 µL of radioligand at the desired concentration (e.g., at its Kd), and 100 µL of the membrane preparation.
-
Non-Specific Binding: To another set of tubes, add 50 µL of a high concentration of the unlabeled competitor, 50 µL of the radioligand, and 100 µL of the membrane preparation.
-
Displacement: For determining the IC50 of this compound, to a series of tubes, add 50 µL of varying concentrations of this compound, 50 µL of the radioligand, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate all tubes for a predetermined time at room temperature to allow the binding to reach equilibrium. The optimal incubation time should be determined in preliminary experiments.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Immediately wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For displacement experiments, plot the percentage of specific binding as a function of the log concentration of this compound to determine the IC50.
-
Signaling Pathway
Simplified Signaling Pathway of a Voltage-Gated Calcium Channel
This compound blocks VDCCs, preventing calcium influx and downstream events.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. How to deal with high background in ELISA | Abcam [abcam.com]
- 7. arp1.com [arp1.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 10. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 11. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 12. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 13. sinobiological.com [sinobiological.com]
- 14. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for dissolving and diluting Flosatidil for accurate dosing
This technical support center provides guidance on the best practices for dissolving and diluting Flosatidil for accurate dosing in research applications. Given that this compound is a lipophilic compound, as indicated by a predicted XlogP of 5.5, careful consideration of solvents and handling procedures is crucial for experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on its chemical properties (Molecular Formula: C₂₆H₃₄F₃N₃O₃S), this compound is predicted to be poorly soluble in aqueous solutions. Therefore, it is recommended to first prepare a concentrated stock solution in an organic solvent. Common choices for compounds with similar characteristics include dimethyl sulfoxide (B87167) (DMSO), ethanol, or N,N-dimethylformamide (DMF). The choice of solvent may depend on the specific requirements of your experimental system, particularly cell viability and assay compatibility. It is always advisable to perform a small-scale solubility test before preparing a large stock solution.
Q2: How can I prepare a stock solution of this compound?
A2: To prepare a stock solution, weigh the desired amount of this compound powder and add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired concentration. It is recommended to start with a high concentration (e.g., 10 mM) to minimize the volume of organic solvent introduced into the final experimental medium. Ensure the compound is completely dissolved by vortexing or gentle warming. For long-term storage, stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: How should I dilute the this compound stock solution for my experiments?
A3: The concentrated stock solution should be serially diluted to the final working concentration using your aqueous experimental medium (e.g., cell culture media, buffer). It is critical to add the stock solution to the aqueous medium while vortexing or mixing to prevent precipitation of the compound. The final concentration of the organic solvent in the experimental medium should be kept to a minimum (typically ≤0.1% v/v) to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same final concentration of the organic solvent) in your experiments.
Q4: What is the mechanism of action of this compound?
A4: this compound is a voltage-gated calcium channel (VDCC) blocker.[1] These channels are crucial for regulating calcium influx into cells, which in turn triggers a variety of cellular processes. By blocking these channels, this compound can modulate downstream signaling pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in the chosen organic solvent. | The concentration is too high for the selected solvent. | Try reducing the concentration of the stock solution. Gentle warming (e.g., in a 37°C water bath) or sonication may also aid dissolution. |
| A precipitate forms when diluting the stock solution in aqueous medium. | The compound has low solubility in the aqueous medium. | Decrease the final concentration of this compound. Ensure rapid mixing when adding the stock solution to the aqueous medium. Consider using a surfactant or a different formulation strategy for poorly soluble drugs if the issue persists. |
| Inconsistent experimental results. | Inaccurate dosing due to improper dissolution or dilution. Degradation of the compound. | Ensure the stock solution is homogenous before each use. Prepare fresh dilutions for each experiment. Verify the accuracy of your pipetting. Store the stock solution properly in aliquots to avoid repeated freeze-thaw cycles. |
| Cell toxicity or other artifacts observed in the vehicle control. | The concentration of the organic solvent (e.g., DMSO) is too high. | Reduce the final concentration of the organic solvent in your experimental medium to a non-toxic level (typically ≤0.1% v/v). |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 525.63 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated balance and pipettes
Procedure:
-
Weighing the Compound: Accurately weigh out 5.26 mg of this compound powder on a calibrated balance.
-
Adding Solvent: Transfer the powder to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO to the tube.
-
Dissolution: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions by Serial Dilution
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous experimental medium (e.g., cell culture medium)
-
Sterile microcentrifuge tubes or multi-well plates
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in the aqueous medium. For example, to prepare a 100 µM intermediate solution, add 10 µL of the 10 mM stock solution to 990 µL of the experimental medium and mix well.
-
Final Dilutions: Prepare the final working concentrations by serially diluting the intermediate solution in the experimental medium. For example, to prepare a 10 µM working solution, add 100 µL of the 100 µM intermediate solution to 900 µL of the experimental medium.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the experimental medium as is present in the highest concentration of the this compound working solution.
-
Immediate Use: Use the freshly prepared working solutions in your experiments immediately to ensure stability and prevent precipitation.
Visualizations
Caption: Experimental workflow for this compound solution preparation.
Caption: Simplified signaling pathway of a VDCC blocker like this compound.
References
Identifying and mitigating potential off-target effects of Flosatidil in research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on identifying and mitigating potential off-target effects of Flosatidil, a discontinued (B1498344) Voltage-gated Calcium Channel (VDCC) blocker. Due to the limited publicly available data on this compound, this guide infers potential off-target effects based on the known pharmacology of VDCC blockers. Researchers are strongly encouraged to perform comprehensive in-house validation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is classified as a Voltage-gated Calcium Channel (VDCC) blocker.[1] Its primary mechanism of action is presumed to be the inhibition of calcium influx through these channels, leading to downstream effects on cellular processes such as muscle contraction, neurotransmitter release, and gene expression.
Q2: Why was the development of this compound discontinued?
The development of this compound was discontinued by Sanofi.[1] The specific reasons for discontinuation are not publicly available, but this can often be due to a variety of factors including but not limited to efficacy, safety, or strategic portfolio decisions.
Q3: What are the potential off-target effects of a VDCC blocker like this compound?
While specific data for this compound is scarce, VDCC blockers as a class can exhibit off-target activities. These may include:
-
Interactions with other ion channels: Due to structural similarities in the voltage-gated ion channel family, off-target effects on sodium and potassium channels are possible.[2]
-
Modulation of store-operated calcium entry (SOCE): Some calcium channel blockers have been shown to affect SOCE, which can have wide-ranging impacts on cellular calcium homeostasis.[3]
-
Interactions with other receptors and enzymes: As with many small molecules, there is a possibility of binding to other unintended protein targets.
Q4: How can I begin to assess the potential off-target effects of this compound in my experiments?
A tiered approach is recommended. Start with in silico predictions and literature reviews of similar compounds. Follow this with in vitro screening against a panel of common off-target candidates, particularly other ion channels. Finally, use cellular assays to confirm any identified off-target engagement and its functional consequences.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Observed
You observe a cellular response that is not consistent with the known function of VDCCs.
-
Possible Cause: Off-target activity of this compound.
-
Troubleshooting Steps:
-
Validate On-Target Engagement: Confirm that this compound is inhibiting VDCCs in your system at the concentrations used. A calcium flux assay is a suitable method.
-
Orthogonal Control: Use a structurally different VDCC blocker with a well-characterized selectivity profile. If the unexpected phenotype persists with the control compound, it may be an on-target effect that was previously uncharacterized for your cell type. If the phenotype is unique to this compound, it is more likely an off-target effect.
-
Off-Target Panel Screening: Screen this compound against a commercially available panel of common off-target proteins, including other ion channels, GPCRs, and kinases.
-
Issue 2: Inconsistent Results in Functional Assays
You are observing high variability in your experimental results with this compound.
-
Possible Cause 1: Compound instability or precipitation in assay media.
-
Troubleshooting Steps:
-
Assess Solubility: Determine the solubility of this compound in your specific experimental media. Visually inspect for any precipitation at the concentrations used.
-
Vehicle Control: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or function.
-
-
Possible Cause 2: Off-target effects at higher concentrations.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a wide dose-response analysis. On-target effects should plateau at a certain concentration, while off-target effects may only appear at higher concentrations.
-
Compare IC50/EC50 Values: Compare the concentration range causing the inconsistent results with the known or determined potency of this compound for VDCCs. A significant discrepancy may suggest an off-target effect.
-
Quantitative Data Summary
Due to the lack of public data for this compound, the following tables present hypothetical, yet plausible, data to illustrate what researchers should aim to generate.
Table 1: Hypothetical Selectivity Profile of this compound
| Target | IC50 (nM) | Assay Type |
| CaV1.2 (L-type VDCC) | 50 | Radioligand Binding |
| CaV2.2 (N-type VDCC) | 850 | Radioligand Binding |
| NaV1.5 (Sodium Channel) | >10,000 | Electrophysiology |
| hERG (Potassium Channel) | >10,000 | Electrophysiology |
| M1 Muscarinic Receptor | 5,200 | Radioligand Binding |
Table 2: Troubleshooting Cellular Assay Results
| Experimental Observation | This compound Concentration | Likely Cause | Suggested Action |
| Decreased cell viability | 10 µM | Off-target cytotoxicity | Determine EC50 for on-target effect and work below cytotoxic concentrations. |
| Altered gene expression unrelated to calcium signaling | 1 µM | Potential off-target effect | Profile against a kinase panel; perform pathway analysis on transcriptomic data. |
| Inconsistent inhibition of cell proliferation | 500 nM | On-target or off-target effect | Use an orthogonal VDCC blocker to differentiate. |
Key Experimental Protocols
Protocol 1: Assessing Off-Target Ion Channel Activity using Patch-Clamp Electrophysiology
Objective: To determine if this compound modulates the activity of other ion channels (e.g., sodium or potassium channels).
Methodology:
-
Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the ion channel of interest.
-
Electrophysiology Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Apply a voltage protocol designed to elicit currents from the specific ion channel being tested.
-
Record baseline currents in the vehicle control solution.
-
-
Compound Application: Perfuse the cells with increasing concentrations of this compound and record the corresponding currents.
-
Data Analysis: Measure the peak current at each concentration and normalize it to the baseline current to determine the percent inhibition.
Protocol 2: Calcium Flux Assay to Confirm On-Target and Investigate Off-Target Effects on Calcium Homeostasis
Objective: To measure changes in intracellular calcium concentration in response to this compound.
Methodology:
-
Cell Preparation: Plate cells in a 96-well plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence using a plate reader.
-
Compound Addition: Add this compound at various concentrations.
-
Stimulation (for VDCC inhibition): Depolarize the cells with a high concentration of potassium chloride (KCl) to open VDCCs and measure the fluorescence signal. This compound should inhibit this increase.
-
Stimulation (for SOCE): Deplete intracellular calcium stores with a SERCA inhibitor (e.g., thapsigargin) in a calcium-free buffer, then re-introduce calcium to measure SOCE. Assess the effect of this compound on this response.
-
Data Analysis: Quantify the change in fluorescence intensity to determine the effect of this compound on calcium influx.
Visualizations
References
Optimizing perfusion speed and drug application time for Flosatidil in slice electrophysiology
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Flosatidil (also known as Fasudil) in slice electrophysiology experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during the application of this compound in slice electrophysiology, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | Inadequate Drug Concentration: The concentration of this compound may be too low to elicit a response in the slice preparation. Effective concentrations in slices can be higher than in cell cultures.[1] | - Increase the concentration of this compound in the perfusate. A common starting concentration is 10 µM. - Perform a dose-response experiment to determine the optimal concentration for your specific tissue and experimental conditions. |
| Insufficient Equilibration Time: The drug may not have had enough time to penetrate the tissue slice and reach its target. | - Increase the pre-application perfusion time. A pre-incubation of at least 20-30 minutes is often recommended. - Ensure a stable flow rate to facilitate consistent drug delivery. | |
| Poor Slice Health: Unhealthy or damaged neurons will not respond appropriately to pharmacological agents. | - Optimize your slicing protocol to ensure slice viability. Use a protective recovery method, such as an N-methyl-D-glucamine (NMDG)-based cutting solution.[2] - Visually inspect slices for healthy morphology before starting the experiment. | |
| Degraded Drug Stock: The this compound stock solution may have degraded over time. | - Prepare fresh stock solutions of this compound regularly. - Store stock solutions at the recommended temperature and protect from light. | |
| Unstable Recordings During Perfusion | Mechanical Instability: The force of the perfusion can cause the slice to move, leading to an unstable recording. | - Reduce the perfusion speed to a rate that maintains slice health without causing movement (typically 2-4 mL/min). - Use a slice anchor or harp to secure the tissue in the recording chamber. - Ensure the inflow and outflow of the perfusion system are balanced to maintain a constant bath level. |
| Temperature Fluctuations: Changes in the temperature of the artificial cerebrospinal fluid (aCSF) can affect neuronal activity and recording stability. | - Use an inline heater to maintain the aCSF at a constant physiological temperature (e.g., 32-34°C). - Ensure the recording chamber is adequately insulated. | |
| Air Bubbles in Perfusion Line: Air bubbles can cause mechanical artifacts and disrupt the flow of the perfusate. | - Degas your aCSF solution before use. - Check the perfusion tubing for any leaks or points where air could be introduced. | |
| Variability in Drug Effect Between Slices | Inconsistent Slice Thickness: Variations in slice thickness can lead to differences in drug penetration and effect. | - Use a high-quality vibratome and ensure the blade is sharp and properly aligned to produce consistent slice thicknesses. |
| Regional Differences in the Brain Slice: The density and sensitivity of Rho-kinase may vary across different brain regions within the same slice. | - Be precise and consistent with the placement of your recording and stimulating electrodes. - If possible, use anatomical landmarks to target the same subregion in each slice. | |
| Differences in Animal Age or Condition: The physiological state of the animal can influence the response to pharmacological agents. | - Use animals from a consistent age group and ensure they are housed under standard conditions. |
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration for this compound in slice electrophysiology?
A commonly used and effective concentration of this compound (Fasudil) in hippocampal slice preparations is 10 µM. This concentration has been shown to modulate synaptic plasticity. However, the optimal concentration can vary depending on the brain region and the specific effect being studied. It is advisable to perform a dose-response curve to determine the most appropriate concentration for your experimental setup.
2. How long should I perfuse the slice with this compound before recording?
A pre-incubation period of at least 20-30 minutes is generally recommended to allow for adequate penetration of the drug into the brain slice and for the drug to reach its target. Some protocols have used application times of up to 60 minutes to study effects on long-term plasticity. The ideal equilibration time can be influenced by the thickness of the slice and the perfusion rate.
3. What is the optimal perfusion speed for this compound application?
The optimal perfusion speed is a balance between ensuring adequate oxygenation and drug delivery, and maintaining mechanical stability of the slice. A flow rate of 2-4 mL/min is typical for many slice electrophysiology setups. It is crucial to maintain a constant and non-pulsatile flow to avoid mechanical artifacts in your recordings. Slower flow rates may be necessary for smaller recording chambers to maintain stability.
4. How can I be sure that this compound is reaching the neurons in my slice?
Ensuring drug penetration can be challenging. Factors that can improve this include:
-
Using healthy, well-prepared slices.
-
Allowing for a sufficient pre-application perfusion time.
-
Maintaining a consistent and appropriate perfusion speed.
-
Considering the use of a submerged-style recording chamber where the slice is bathed on both sides.
If you are still unsure, you can perform control experiments with a fluorescently tagged, inert molecule of a similar size to this compound to visualize its penetration into the slice over time.
5. Can I use other Rho-kinase inhibitors, like Y-27632, as a substitute for this compound?
Yes, Y-27632 is another widely used and specific Rho-kinase (ROCK) inhibitor. It can be used as an alternative to this compound. In in vitro studies, Y-27632 has been used at concentrations ranging from 10 µM to 50 µM.[3][4] As with this compound, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Curve)
-
Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated NMDG-based cutting solution. Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, followed by storage at room temperature.
-
Recording Setup: Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF at a constant rate (e.g., 2-3 mL/min) and temperature (32-34°C).
-
Baseline Recording: Obtain a stable baseline recording of the desired electrophysiological parameter (e.g., field excitatory postsynaptic potential (fEPSP) slope, or whole-cell postsynaptic currents) for at least 20 minutes.
-
Drug Application: Prepare a series of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 50 µM) in aCSF.
-
Sequential Application: Start with the lowest concentration and perfuse the slice for a set duration (e.g., 30 minutes) to reach a steady-state effect.
-
Washout: After each concentration, perfuse with drug-free aCSF to allow for washout and return to baseline. The duration of the washout will depend on the kinetics of the drug and may require testing.
-
Data Analysis: Measure the change in the electrophysiological parameter at each concentration relative to the baseline. Plot the percentage of response against the logarithm of the this compound concentration to generate a dose-response curve.
Protocol 2: Optimizing Perfusion Speed and Equilibration Time
-
Slice Preparation and Setup: Prepare and set up the brain slice for recording as described in Protocol 1.
-
Constant Drug Concentration: Choose a concentration of this compound that is expected to produce a submaximal but reliable effect (e.g., 10 µM).
-
Varying Perfusion Speeds:
-
Set the perfusion speed to a low rate (e.g., 1 mL/min).
-
Switch to the this compound-containing aCSF and measure the time it takes for the electrophysiological response to reach a stable plateau. This is the equilibration time at this flow rate.
-
Repeat this process for progressively higher perfusion speeds (e.g., 2 mL/min, 4 mL/min, 6 mL/min).
-
-
Data Analysis:
-
Plot the equilibration time as a function of the perfusion speed.
-
Note the perfusion speed at which the equilibration time is minimized without causing mechanical instability in the recording.
-
This will give you the optimal perfusion speed for the fastest drug application.
-
-
Determining Minimum Effective Application Time:
-
Using the optimal perfusion speed, apply this compound for varying durations (e.g., 5, 10, 15, 20, 30 minutes).
-
Measure the magnitude of the effect after each application duration.
-
Determine the minimum application time required to achieve the desired level of effect.
-
Visualization of Key Pathways and Workflows
RhoA/ROCK Signaling Pathway in Synaptic Plasticity
The following diagram illustrates the canonical RhoA/ROCK signaling pathway, a key target of this compound, and its role in regulating the actin cytoskeleton, which is crucial for synaptic plasticity.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.providence.org [digitalcommons.providence.org]
- 3. The effect of rho kinase inhibition on morphological and electrophysiological maturity in iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The rho kinase inhibitor Y-27632 improves motor performance in male SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
How to control for vehicle effects when using Flosatidil in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to properly control for vehicle effects when using Flosatidil dissolved in Dimethyl Sulfoxide (B87167) (DMSO). Adherence to these guidelines is crucial for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is DMSO and why is it used as a vehicle for this compound?
A1: Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent highly effective at dissolving a wide range of nonpolar and polar compounds, including this compound. Its miscibility with water and cell culture media makes it a common choice for preparing stock solutions of experimental drugs for both in vitro and in vivo studies.[1][2]
Q2: Can DMSO itself affect my experimental results?
A2: Yes. DMSO is not biologically inert and can have direct, dose-dependent effects on cell cultures.[1][3] These effects can include alterations in cell growth, viability, differentiation, and gene expression.[1] At low concentrations, it may stimulate cell growth, while at higher concentrations, it can be cytotoxic. Therefore, it is critical to use a vehicle control group in all experiments.
Q3: What is a vehicle control and why is it essential?
A3: A vehicle control is a sample group treated with the same concentration of DMSO as your experimental group, but without this compound. This control is crucial for distinguishing the biological effects of this compound from those of the solvent. Any changes observed in the vehicle control group can be attributed to DMSO, allowing you to isolate the net effect of this compound.
Q4: My vehicle control group shows unexpected changes in cell signaling. Is this normal?
A4: This is a known phenomenon. DMSO has been shown to independently influence various signaling pathways. For example, it can affect the PI3K/AKT and MAPK pathways. This underscores the importance of comparing your this compound-treated group directly against the vehicle control, not just an untreated control.
Q5: What is the maximum recommended concentration of DMSO for my experiments?
A5: The optimal DMSO concentration is cell-type and exposure-time dependent. As a general guideline, most robust, immortalized cell lines can tolerate up to 0.5% DMSO for standard assay durations (24-72h), with ≤ 0.1% being considered safe for most cell lines, including sensitive primary cells, especially in long-term experiments (>24h). It is highly recommended to perform a dose-response assay to determine the maximal tolerated DMSO concentration for your specific cell line and experimental duration.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High levels of cytotoxicity in both this compound-treated and vehicle control groups. | The DMSO concentration is too high for your cells or the exposure time is too long. | Verify DMSO Concentration: Double-check your dilution calculations to ensure the final DMSO concentration is within the recommended range. Perform a Dose-Response Assay: Determine the maximum tolerable DMSO concentration for your cells using the protocol provided below. |
| Inconsistent or unexpected results in in vitro assays. | DMSO is exerting biological effects, such as altering gene expression or influencing signaling pathways. | Titrate DMSO Concentration: Determine the highest concentration of DMSO that does not affect the readout in your specific cell type and assay. Consistent Vehicle Concentration: Ensure all experimental wells, including the vehicle control, contain the exact same final concentration of DMSO. Minimize Incubation Time: Reduce the exposure time of cells to DMSO where possible. |
| Adverse effects observed in animal models (e.g., irritation, weight loss) in all treated groups. | High concentrations of DMSO can cause adverse effects in in vivo studies. | Literature Review: Research the known in vivo effects of your chosen DMSO concentration and administration route. Test Alternative Solvents: If significant vehicle-induced effects are observed, explore alternative, less toxic solvents. |
Experimental Protocols
Protocol: Vehicle Control Titration Assay for In Vitro Studies
This protocol determines the highest concentration of DMSO that does not significantly affect the viability of your cell line.
Methodology:
-
Cell Plating: Seed your cells in a 96-well plate at the same density you use for your this compound experiments. Allow cells to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. Recommended final concentrations to test are: 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%. Also, prepare a "medium-only" control (0% DMSO).
-
Treatment: Remove the old medium from the cells and add the prepared DMSO dilutions. Include at least three replicate wells for each concentration.
-
Incubation: Incubate the plate for the longest duration of your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as an MTT, MTS, or a live/dead cell staining assay.
-
Data Analysis: Normalize the results to the "medium-only" control (set to 100% viability). The highest DMSO concentration that results in ≥95% viability is generally considered safe for your experiments.
Data Presentation
Table 1: Recommended Maximum DMSO Concentrations for In Vitro Assays
| Final DMSO Concentration | General Recommendation | Potential Effects |
| ≤ 0.1% | Highly Recommended: Considered safe for most cell lines, including sensitive primary cells, with minimal impact on viability or signaling, especially for long-term (>24h) experiments. | Minimal to none. |
| 0.1% - 0.5% | Acceptable: Generally tolerated by robust, immortalized cell lines for standard assay durations (24-72h). Always confirm with a vehicle control titration for your specific cell line. | May begin to show subtle off-target effects in sensitive assays. |
| 0.5% - 1.0% | Use with Caution: May induce cellular stress, affect proliferation, or cause cytotoxicity in some cell lines. Can also cause protein unfolding. Only use if required for solubility and for short-term assays. | Increased likelihood of off-target effects and cytotoxicity. |
| > 1.0% | Not Recommended: Significant cytotoxicity is common. Can induce cell cycle arrest and other major cellular changes. | High probability of confounding experimental results. |
Table 2: Example Data Structure for a this compound Experiment
| Treatment Group | This compound Conc. | DMSO Conc. | Measured Effect (e.g., % Viability) | Normalized Effect (to Vehicle Control) |
| Untreated Control | 0 µM | 0% | 100% | - |
| Vehicle Control | 0 µM | 0.1% | 98% | 100% |
| This compound | 1 µM | 0.1% | 75% | 76.5% |
| This compound | 10 µM | 0.1% | 50% | 51.0% |
| This compound | 100 µM | 0.1% | 25% | 25.5% |
Visualizations
Caption: Workflow for a properly controlled experiment using a vehicle.
Caption: Proposed signaling pathway for this compound as a VDCC blocker.
Caption: Potential off-target signaling effects of DMSO as a vehicle.
References
Validation & Comparative
A Comparative Analysis of Flosatidil and Nifedipine on Cardiovascular Parameters: A Guide for Researchers
A direct comparative analysis of the efficacy of Flosatidil and Nifedipine on cardiovascular parameters is not feasible at this time due to the limited availability of published data for this compound. Developed by Sanofi, this compound is a voltage-gated calcium channel blocker (VDCC blocker) that is now discontinued (B1498344).[1] While its intended therapeutic areas included cardiovascular and nervous system diseases, detailed preclinical and clinical data on its cardiovascular effects are not publicly accessible.
This guide will therefore provide a comprehensive overview of the well-documented cardiovascular efficacy of Nifedipine, a widely used dihydropyridine (B1217469) calcium channel blocker. The information presented, including its mechanism of action, quantitative effects on cardiovascular parameters from clinical studies, and representative experimental protocols, can serve as a valuable reference for researchers and drug development professionals in the field of cardiovascular pharmacology.
Nifedipine: A Profile of a Prototypical Calcium Channel Blocker
Nifedipine is a potent vasodilator used in the management of hypertension and angina pectoris.[2][3] Its therapeutic effects are primarily mediated by its action on L-type calcium channels in vascular smooth muscle and myocardial cells.[1][2]
Mechanism of Action
Nifedipine functions by blocking the influx of extracellular calcium ions into the smooth muscle cells of peripheral arteries and coronary arteries. This inhibition of calcium entry leads to the relaxation of the vascular smooth muscle, resulting in vasodilation. The key cardiovascular consequences of this action are a reduction in peripheral vascular resistance and an increase in coronary blood flow, which in turn lowers blood pressure and alleviates angina.
Caption: Mechanism of Action of Nifedipine.
Efficacy of Nifedipine on Cardiovascular Parameters: Clinical Data
Numerous clinical trials have evaluated the efficacy of Nifedipine in managing hypertension and angina. The following tables summarize key quantitative data from some of these studies.
Table 1: Effect of Nifedipine on Blood Pressure in Hypertensive Patients
| Study/Formulation | Dose | Patient Population | Baseline BP (mmHg) | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) | Reference |
| Hemodynamic Monitoring | 10 mg (single dose) | 27 primary hypertensive subjects | >110 (diastolic) | -21% of control at 30 min | -16% of control at 120 min | |
| Nifedipine GITS | 30 or 60 mg daily | 102 patients | Not specified | Statistically significant reduction | Statistically significant reduction | |
| ACTION Trial (Hypertensives) | Not specified | Hypertensive patients with stable angina | 151/85 | -6.6 | -3.5 | |
| LEAD Study | 30 mg daily (doubled if non-responsive) | Mild to moderate hypertensive patients | >/=95 and <109 (diastolic) | Not specified | No significant difference vs. felodipine/lercanidipine |
Table 2: Effect of Nifedipine on Other Cardiovascular Parameters
| Study | Parameter | Effect | Reference |
| Hemodynamic Monitoring | Heart Rate | Increase | |
| Hemodynamic Monitoring | Cardiac Output | Rise | |
| ACTION Trial | Incidence of Heart Failure (in hypertensives) | 38% reduction | |
| ACTION Trial | Incidence of Stroke (debilitating, in hypertensives) | 33% reduction |
Experimental Protocols: A Representative Example
The methodologies employed in clinical trials are crucial for interpreting the resulting data. Below is a generalized experimental protocol for a study evaluating the antihypertensive efficacy of Nifedipine, based on common elements from various clinical trials.
Objective: To assess the efficacy and safety of Nifedipine in patients with mild to moderate essential hypertension.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Participant Population:
-
Inclusion Criteria: Male and female patients aged 18-75 years with a diagnosis of mild to moderate essential hypertension (e.g., sitting diastolic blood pressure between 95 and 109 mmHg).
-
Exclusion Criteria: Secondary hypertension, severe cardiovascular disease (e.g., recent myocardial infarction, unstable angina), significant renal or hepatic impairment, pregnancy, or lactation.
Treatment Protocol:
-
Washout Period: A 2 to 4-week single-blind placebo washout period to establish baseline blood pressure.
-
Randomization: Eligible patients are randomized to receive either Nifedipine (e.g., 30 mg once daily) or a matching placebo.
-
Treatment Period: A treatment duration of 4 to 8 weeks. Dose titration may be permitted at a specified time point (e.g., after 4 weeks) for non-responders.
-
Concomitant Medications: Use of other antihypertensive medications is typically discontinued prior to and during the study.
Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: Change from baseline in sitting diastolic and systolic blood pressure at the end of the treatment period.
-
Secondary Efficacy Endpoints: Responder rate (proportion of patients achieving a target blood pressure), 24-hour ambulatory blood pressure monitoring.
-
Safety Assessments: Monitoring of adverse events, vital signs (including heart rate), physical examinations, and standard laboratory tests (hematology, biochemistry, urinalysis) at baseline and specified follow-up visits.
Statistical Analysis:
-
An intent-to-treat analysis is typically performed for all randomized patients who received at least one dose of the study medication.
-
Analysis of covariance (ANCOVA) may be used to compare the change in blood pressure between the treatment groups, with baseline blood pressure as a covariate.
References
Flosatidil vs. Verapamil: A Comparative Analysis of Neuronal Calcium Channel Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Flosatidil and Verapamil, two compounds that interact with voltage-gated calcium channels (VGCCs). While Verapamil is a well-established calcium channel blocker with extensive data on its neuronal effects, information regarding this compound is significantly more limited due to the discontinuation of its development. This guide aims to present the available experimental data objectively, detail relevant experimental methodologies, and visualize the signaling pathways involved.
Overview and Mechanism of Action
Verapamil is a phenylalkylamine class calcium channel blocker that exerts its effects by binding to the α1 subunit of L-type voltage-gated calcium channels.[1] Its primary therapeutic applications are in the management of hypertension, angina, and cardiac arrhythmias.[2] In the nervous system, Verapamil has been shown to block not only L-type calcium channels but also other types of calcium and potassium channels, leading to a variety of neuronal effects.[3][4]
This compound , also known as SL 85.1016, was developed by Sanofi as a voltage-gated calcium channel blocker with potential antianginal and antihypertensive properties.[5] However, its development has been discontinued, and there is a paucity of publicly available data on its specific effects on neuronal calcium channels.
Quantitative Comparison of Neuronal Calcium Channel Blockade
The following tables summarize the available quantitative data for Verapamil's effects on neuronal calcium channels. Due to the limited information on this compound, a direct comparison is not possible. The absence of data for this compound is noted.
| Drug | Target | Assay Type | Preparation | IC50 Value | Reference |
| Verapamil | L-type Ca²⁺ channels | Electrophysiology | Cardiac cells | 250 nM - 15.5 μM | [6] |
| Neuronal VSCC | ⁴⁵Ca²⁺ influx | Rat brain synaptosomes | ~30 µM | [7] | |
| Neuronal VSCC | Intracellular Ca²⁺ increase | Rat cortical neurons | 17 µM | [7] | |
| TREK-2 K⁺ channels | Patch-clamp | Mouse SCG neurons | 96.09 µM | [3][8] | |
| fKv1.4ΔN K⁺ channels | Two-electrode voltage clamp | Xenopus oocytes | 260.71 ± 18.50 μmol/L | [9] | |
| This compound | Neuronal Ca²⁺ channels | - | - | Data not available | - |
Table 1: Comparative IC50 Values for Verapamil and this compound on Neuronal Ion Channels.
| Drug | Neuronal Process | Experimental Model | Effect | Concentration | Reference |
| Verapamil | [³H]-D-aspartate release | Rat hippocampal brain slices | Inhibition | IC50 ~30 µM | [7] |
| Dopaminergic neurotoxicity | Rat primary mesencephalic neuron/glia cultures | Inhibition (LPS-induced) | Not specified | [5] | |
| Resting membrane potential | Mouse SCG neurons | Depolarization | EC50 50.19 µM | [3][8] | |
| Action potential firing rate | Mouse SCG neurons | No effect | Up to 300 µM | [3] | |
| This compound | Neuronal processes | - | Data not available | - | - |
Table 2: Effects of Verapamil and this compound on Various Neuronal Processes.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Neuronal Calcium Channel Blockade
The following diagram illustrates the general mechanism of action for a voltage-gated calcium channel blocker like Verapamil at a neuronal synapse.
Caption: Mechanism of Verapamil's action at a presynaptic terminal.
Experimental Workflow for Patch-Clamp Electrophysiology
This diagram outlines a typical workflow for assessing the effect of a compound on neuronal ion channels using the patch-clamp technique.
Caption: Workflow for patch-clamp electrophysiology experiments.
Experimental Workflow for Calcium Imaging
This diagram illustrates the general steps involved in a calcium imaging experiment to measure changes in intracellular calcium in neurons.
Caption: Workflow for neuronal calcium imaging experiments.
Detailed Experimental Protocols
Patch-Clamp Electrophysiology for Neuronal Ion Channel Analysis (Verapamil)
Objective: To determine the inhibitory concentration (IC50) of Verapamil on specific neuronal voltage-gated calcium or potassium channels.
Materials:
-
Cultured neurons (e.g., mouse superior cervical ganglion (SCG) neurons).[3]
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for micropipettes.
-
External solution (in mM): NaCl 140, KCl 2.8, CaCl2 2, MgCl2 2, HEPES 10, Glucose 10; pH adjusted to 7.3 with NaOH.
-
Internal solution (in mM): K-gluconate 120, KCl 20, MgCl2 2, EGTA 10, HEPES 10, ATP-Mg 2, GTP-Na 0.25; pH adjusted to 7.2 with KOH.
-
Verapamil stock solution.
Procedure:
-
Prepare neuronal cultures on glass coverslips.
-
Pull micropipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Place a coverslip with neurons in the recording chamber and perfuse with external solution.
-
Approach a neuron with the micropipette and apply gentle suction to form a giga-ohm seal.
-
Rupture the membrane patch to achieve whole-cell configuration.
-
Clamp the neuron at a holding potential of -80 mV.
-
Apply a voltage protocol to elicit the desired ion channel currents (e.g., a step depolarization to 0 mV for calcium currents).
-
Record baseline currents.
-
Perfuse the chamber with external solution containing various concentrations of Verapamil.
-
Record currents at each concentration after steady-state inhibition is reached.
-
Wash out the drug and record recovery currents.
-
Analyze the data by measuring the peak current amplitude at each concentration and fitting the concentration-response data to the Hill equation to determine the IC50 value.
Calcium Imaging of Neuronal Activity (General Protocol)
Objective: To assess the effect of a compound on stimulus-evoked increases in intracellular calcium concentration ([Ca²⁺]i) in neurons.
Materials:
-
Cultured neurons (e.g., rat cortical neurons).[7]
-
Fluorescence microscope with a calcium imaging system.
-
Calcium indicator dye (e.g., Fura-2 AM).
-
Hanks' Balanced Salt Solution (HBSS).
-
High potassium (High K⁺) stimulation buffer (e.g., HBSS with 50 mM KCl).
-
Test compound stock solution (e.g., Verapamil).
Procedure:
-
Incubate cultured neurons with Fura-2 AM in HBSS for 30-60 minutes at 37°C to load the dye.
-
Wash the cells with HBSS to remove excess dye.
-
Mount the coverslip on the microscope stage and perfuse with HBSS.
-
Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Stimulate the neurons by switching the perfusion to a High K⁺ buffer to induce depolarization and calcium influx.
-
Record the fluorescence changes during stimulation.
-
Wash the cells with HBSS to allow [Ca²⁺]i to return to baseline.
-
Incubate the cells with the test compound (e.g., Verapamil) for a defined period.
-
Repeat the High K⁺ stimulation in the presence of the compound and record the fluorescence changes.
-
Analyze the data by calculating the ratio of fluorescence intensities (F340/F380) to determine the relative changes in [Ca²⁺]i. Compare the magnitude of the calcium response in the presence and absence of the test compound.
Radioligand Binding Assay (General Protocol)
Objective: To determine the binding affinity of a compound to specific receptors or channels in neuronal tissue.
Materials:
-
Neuronal tissue preparation (e.g., rat brain synaptosomes).[7]
-
Radiolabeled ligand (e.g., [³H]Verapamil).[5]
-
Binding buffer.
-
Unlabeled competitor compound.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare neuronal membranes or synaptosomes from the tissue of interest.
-
In a series of tubes, add a fixed amount of the neuronal preparation.
-
For total binding, add a fixed concentration of the radiolabeled ligand.
-
For non-specific binding, add the radiolabeled ligand and a high concentration of the unlabeled competitor.
-
For competition binding, add the radiolabeled ligand and varying concentrations of the test compound.
-
Incubate the tubes at a specific temperature for a set time to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, analyze the data to determine the Ki (inhibitory constant) of the test compound.
Conclusion
Verapamil is a well-researched calcium channel blocker with a broad spectrum of activity on neuronal ion channels, supported by a wealth of quantitative data from various experimental paradigms. Its effects extend beyond L-type calcium channels to include other voltage-gated calcium and potassium channels, influencing neuronal excitability and neurotransmitter release.
In contrast, this compound remains an enigmatic compound in the context of neuronal pharmacology. While identified as a voltage-gated calcium channel blocker with cardiovascular effects, the discontinuation of its development has left a significant gap in the understanding of its potential actions within the central nervous system. The absence of published data on its neuronal effects precludes a direct and meaningful comparison with Verapamil in this domain.
For researchers in neuropharmacology and drug development, Verapamil serves as a classic example of a multi-target ion channel modulator in the nervous system. The case of this compound underscores the reality that many compounds with potential therapeutic value do not progress through the development pipeline, leaving their detailed pharmacological profiles largely unexplored. Future research, should it emerge, would be necessary to elucidate the specific neuronal targets and functional consequences of this compound's action.
References
- 1. researchgate.net [researchgate.net]
- 2. Antagonists of neuronal calcium channels: structure, function, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Neurons Containing Calcium-Permeable AMPA and Kainate Receptors Using Ca2+ Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patch Clamp Protocol [labome.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. An Electrophysiological and Pharmacological Study of the Properties of Human iPSC-Derived Neurons for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Verapamil Protects Dopaminergic Neuron Damage through a Novel Anti-inflammatory Mechanism by Inhibition of Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Validating the VDCC blocking activity of Flosatidil using positive and negative controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the Voltage-Dependent Calcium Channel (VDCC) blocking activity of Flosatidil. It outlines detailed experimental protocols, presents a comparative analysis with established VDCC blockers, and utilizes visualizations to clarify complex pathways and workflows.
Introduction to this compound and VDCCs
This compound is recognized as a calcium channel antagonist with antianginal and antihypertensive properties.[1] Voltage-Dependent Calcium Channels (VDCCs) are crucial transmembrane proteins that regulate calcium influx into cells in response to membrane depolarization. This calcium influx is a key signaling event in numerous physiological processes, including muscle contraction, neurotransmitter release, and gene expression. Consequently, VDCCs are significant targets for therapeutic intervention in cardiovascular and neurological disorders.
To rigorously validate the VDCC blocking activity of a compound like this compound, it is essential to compare its performance against well-characterized positive and negative controls. This guide focuses on the L-type VDCCs, a major subtype involved in cardiovascular function.
Comparative Analysis of VDCC Blockers
A critical aspect of validating a new compound is to benchmark its activity against established drugs. This section provides a quantitative comparison of this compound with well-known L-type VDCC blockers.
Positive Controls:
-
Verapamil (B1683045): A phenylalkylamine that blocks L-type calcium channels.[2][3]
-
Nifedipine (B1678770): A dihydropyridine (B1217469) that is a potent L-type calcium channel blocker.[4][5]
-
Diltiazem (B1670644): A benzothiazepine (B8601423) that inhibits L-type calcium channels.[6]
Negative Control:
-
Vehicle Control: The solvent in which the test compounds are dissolved (e.g., Dimethyl Sulfoxide, DMSO) is a crucial negative control. It is used to ensure that the observed effects are due to the compound itself and not the vehicle.
-
Inactive Analogues: For a more specific negative control, structurally similar but biologically inactive analogues of the active compounds can be used. For instance, certain analogues of verapamil have been shown to have significantly lower or no calcium channel blocking activity.[7][8]
Data Presentation:
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the positive controls against L-type calcium channels. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. Currently, specific IC50 data for this compound's activity on L-type VDCCs is not publicly available. This table serves as a template for how the validated data for this compound should be presented.
| Compound | Class | IC50 (L-type VDCCs) |
| This compound | Unknown | Data Not Available |
| Verapamil | Phenylalkylamine | ~0.1 - 10 µM (Varies with experimental conditions)[2][9] |
| Nifedipine | Dihydropyridine | ~0.3 µM[10] |
| Diltiazem | Benzothiazepine | ~4.9 - 100.4 µM (Biphasic inhibition)[11] |
| Vehicle Control | N/A | No significant inhibition |
| Inactive Analogue | Varies | No significant inhibition |
Experimental Protocols
To validate the VDCC blocking activity of this compound, two primary experimental techniques are recommended: Patch-Clamp Electrophysiology and Calcium Imaging Assays .
Patch-Clamp Electrophysiology
This is the gold-standard method for directly measuring the flow of ions through ion channels.
Objective: To measure the effect of this compound on the ionic currents flowing through L-type VDCCs.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture: Use a cell line stably expressing L-type VDCCs (e.g., HEK293 cells) or primary cells such as cardiomyocytes or vascular smooth muscle cells.
-
Solution Preparation:
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl2, 10 HEPES (pH 7.4 with TEA-OH). Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with CsOH). Cesium is used to block potassium channels.
-
-
Recording Procedure:
-
Pull glass micropipettes to a resistance of 2-5 MΩ.
-
Form a high-resistance seal (>1 GΩ) with a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a potential of -80 mV and apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit VDCC currents.
-
After establishing a stable baseline, perfuse the cell with increasing concentrations of this compound, positive controls, or the negative control.
-
-
Data Analysis:
-
Measure the peak inward current at each concentration.
-
Normalize the current to the baseline to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
Calcium Imaging Assay
This method indirectly measures VDCC activity by detecting changes in intracellular calcium concentration using fluorescent indicators.
Objective: To measure the effect of this compound on the influx of calcium through VDCCs.
Signaling Pathway:
Detailed Methodology:
-
Cell Preparation: Culture cells expressing L-type VDCCs on glass-bottom dishes.
-
Indicator Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol. These dyes increase their fluorescence intensity upon binding to calcium.
-
-
Imaging Procedure:
-
Place the dish on the stage of a fluorescence microscope.
-
Establish a baseline fluorescence reading.
-
Stimulate the cells to open VDCCs. This can be achieved by applying a high concentration of potassium chloride (e.g., 50 mM KCl) to depolarize the cell membrane.
-
Record the change in fluorescence intensity, which corresponds to the increase in intracellular calcium.
-
Wash the cells and incubate with this compound or control compounds for a defined period.
-
Repeat the stimulation and record the fluorescence change in the presence of the compound.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity (ΔF) upon stimulation, normalized to the baseline fluorescence (F0), to get ΔF/F0.
-
Compare the ΔF/F0 in the presence and absence of the compounds to determine the percentage of inhibition of calcium influx.
-
Generate dose-response curves and calculate IC50 values as described for the patch-clamp experiments.
-
Conclusion
This guide provides a systematic approach to validating the VDCC blocking activity of this compound. By employing robust experimental methodologies such as patch-clamp electrophysiology and calcium imaging, and by comparing the results with established positive and negative controls, researchers can obtain reliable and reproducible data. The provided protocols and comparative data framework will aid in the comprehensive characterization of this compound as a VDCC blocker and facilitate its further development as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Ca2+ Channel Blocker Verapamil Inhibits the In Vitro Activation and Function of T Lymphocytes: A 2022 Reappraisal [mdpi.com]
- 3. droracle.ai [droracle.ai]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Nifedipine - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Verapamil analogues with restricted molecular flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of L-type calcium channel blockade by nifedipine and/or cadmium in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory action of diltiazem on voltage-gated calcium channels in cone photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Flosatidil with other dihydropyridine calcium channel blockers
A comprehensive analysis of leading compounds in the class, with a special note on the discontinued (B1498344) agent, Flosatidil.
Executive Summary
Dihydropyridine (B1217469) calcium channel blockers are a cornerstone in the management of hypertension and angina, primarily acting by inducing peripheral vasodilation through the blockade of L-type calcium channels in vascular smooth muscle. This guide provides a detailed head-to-head comparison of prominent dihydropyridine calcium channel blockers: Amlodipine, Felodipine (B1672334), and Nifedipine (B1678770). The objective is to furnish researchers, scientists, and drug development professionals with a thorough comparative analysis supported by experimental data.
A Note on this compound: Initial interest in including this compound (also known as SL 85.1016), a discontinued calcium channel antagonist developed by Sanofi, in this comparison was met with a significant lack of publicly available preclinical and clinical data.[1] While its identity as a voltage-gated calcium channel blocker is established, the absence of detailed pharmacological studies precludes a direct and meaningful comparison with other agents in this class.[1]
Mechanism of Action: Dihydropyridine Calcium Channel Blockers
Dihydropyridine calcium channel blockers exert their therapeutic effects by binding to the α1 subunit of L-type voltage-gated calcium channels, which are abundant in vascular smooth muscle. This binding inhibits the influx of extracellular calcium into the smooth muscle cells, leading to relaxation of the muscle and subsequent vasodilation. The primary consequence of this action is a reduction in peripheral vascular resistance, which in turn lowers blood pressure. While these agents also interact with calcium channels in cardiac muscle, the dihydropyridine class generally exhibits a higher degree of selectivity for vascular smooth muscle over cardiac tissue.
Comparative Efficacy in Hypertension
Clinical trials have demonstrated the antihypertensive efficacy of amlodipine, felodipine, and nifedipine. The following table summarizes data from comparative studies.
| Parameter | Amlodipine | Felodipine ER | Nifedipine GITS | Study Reference |
| Mean Change in 24h Ambulatory Systolic BP (mmHg) | -16.3 | -11.6 | Not directly compared in this study | [2] |
| Mean Change in 24h Ambulatory Diastolic BP (mmHg) | -9.6 | -10.0 | Not directly compared in this study | [2] |
| Patients Achieving BP Control (<140/90 mmHg) | 87% | 33% | Not applicable |
Vascular vs. Cardiac Selectivity
A key differentiator among calcium channel blockers is their relative effect on vascular smooth muscle versus cardiac tissue. A higher vascular-to-cardiac (V/C) selectivity ratio indicates a greater vasodilatory effect with less impact on myocardial contractility.
| Drug | pIC50 (Vascular) | pIC50 (Cardiac) | V/C Selectivity Ratio | Study Reference |
| Felodipine | 8.30 | 7.21 | 12 | |
| Nifedipine | 7.78 | 6.95 | 7 | |
| Amlodipine | 6.64 | 5.94 | 5 |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 indicates greater potency.
Pharmacokinetic Properties
| Property | Amlodipine | Felodipine | Nifedipine |
| Bioavailability | 64-90% | ~15% | 45-75% (GITS) |
| Protein Binding | ~98% | >99% | >95% |
| Half-life | 30-50 hours | 11-16 hours | 2-5 hours (immediate release), longer for extended release |
| Metabolism | Hepatic (CYP3A4) | Hepatic (CYP3A4) | Hepatic (CYP3A4) |
Experimental Protocols
Determination of Vascular to Cardiac Selectivity
-
Vascular Preparation: Small human arteries from the aortic vasa vasorum were mounted in a myograph. The arteries were submaximally contracted with K+ (62 mM). The concentration of the antagonist required to reduce this contraction by 50% (IC50) was determined.
-
Cardiac Preparation: Human right atrial trabeculae muscle was mounted in organ chambers and submaximally stimulated with (-)-isoprenaline (6 nM). The IC50 of the antagonist to reduce the inotropic response was determined.
-
Calculation: The V/C ratio was calculated as the antilog of the difference between the vascular pIC50 and the cardiac pIC50 (antilog [pIC50V - pIC50C]).
24-Hour Ambulatory Blood Pressure Monitoring[2]
-
Study Design: A double-blind, double-dummy, randomized, comparative study in patients with mild to moderate essential hypertension.
-
Procedure: Patients were randomized to receive either felodipine ER or amlodipine. 24-hour ambulatory blood pressure monitoring (ABPM) was performed at baseline, on day 1 of treatment, and at the end of the 12-week study.
-
Data Analysis: The mean changes from baseline in 24-hour ambulatory systolic and diastolic blood pressure were calculated for each treatment group.
Conclusion
Amlodipine, felodipine, and nifedipine are all effective dihydropyridine calcium channel blockers for the treatment of hypertension. However, they exhibit notable differences in their pharmacokinetic profiles, vascular-to-cardiac selectivity, and, in some studies, their impact on blood pressure control over a 24-hour period. Felodipine demonstrates the highest vascular selectivity among the three, suggesting a more targeted effect on blood vessels with potentially fewer direct cardiac effects. Amlodipine's longer half-life may contribute to more consistent blood pressure control. The choice of agent for a particular patient may depend on these differing profiles and the desired clinical outcome. The lack of available data on this compound prevents its inclusion in this direct comparison and highlights the importance of comprehensive published data for new chemical entities.
References
A Comparative Analysis of Fasudil Versus Standard of Care in Preclinical Ischemic Stroke Models
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational drug Fasudil against the standard treatment, Alteplase (tPA), for ischemic stroke, based on available preclinical data from animal models. This analysis focuses on the efficacy, mechanisms of action, and experimental protocols to offer a comprehensive overview for further research and development.
Disclaimer: The initial request concerned a drug named "Flosatidil." However, a thorough literature search revealed no preclinical or clinical data for a compound of this name in the context of ischemic stroke. It is hypothesized that the intended subject of inquiry may have been "Fasudil," a Rho-kinase inhibitor with a notable body of research in stroke models. This guide will therefore focus on the comparative efficacy of Fasudil.
Executive Summary
Ischemic stroke, characterized by the disruption of blood flow to the brain, remains a leading cause of mortality and long-term disability worldwide. The current standard of care for acute ischemic stroke is thrombolysis with recombinant tissue plasminogen activator (tPA), marketed as Alteplase, which aims to restore blood flow by dissolving the occluding thrombus. However, its use is limited by a narrow therapeutic window and the risk of hemorrhagic transformation. This has spurred the search for alternative and adjunctive therapies. Fasudil, a potent Rho-kinase (ROCK) inhibitor, has emerged as a promising neuroprotective agent in preclinical studies, demonstrating efficacy in reducing infarct volume and improving neurological outcomes in various animal models of ischemic stroke. This guide synthesizes the available data to compare the performance of Fasudil with Alteplase.
Quantitative Data Comparison
The following tables summarize the quantitative data on the efficacy of Fasudil and Alteplase in reducing infarct volume and improving neurological scores in rodent models of ischemic stroke.
Table 1: Efficacy in Middle Cerebral Artery Occlusion (MCAO) Models
| Treatment | Animal Model | Dose | Administration Time | Infarct Volume Reduction (%) | Neurological Score Improvement | Reference |
| Fasudil | Mouse (Wild-type) | 10 mg/kg | 5 min before reperfusion | 33% | 37% improvement | [1] |
| Fasudil | Rat | 3, 10 mg/kg | Not specified | 25.5% and 51% | Significant improvement | [2] |
| Alteplase (tPA) | Mouse | 10 mg/kg | < 3 hours post-occlusion | Significant reduction (absolute difference of -6.63 mm³) | Not specified | [3] |
| Alteplase (tPA) | Mouse | 10 mg/kg | > 3 hours post-occlusion | Deleterious effect (absolute difference of +5.06 mm³) | Not specified | [3] |
Table 2: Efficacy in Photothrombotic Stroke Models
| Treatment | Animal Model | Dose | Administration Time | Infarct Volume Reduction (%) | Neurological Score Improvement | Reference |
| Fasudil | Mouse (ob/ob) | 10 mg/kg | 30 min, 24h, 48h post-stroke | Significant reduction | Improved motor function | [4] |
| Liposomal Fasudil + tPA | Rat | Not specified | 3 hours post-occlusion | Significantly suppressed brain cell damage compared to tPA alone | Not specified | |
| Alteplase (tPA) | Rat | 10 mg/kg | 30 min post-occlusion | Reduction in infarct size | Not specified |
Mechanism of Action
Fasudil: Neuroprotection via Rho-Kinase Inhibition
Fasudil's primary mechanism of action is the inhibition of Rho-kinase (ROCK), a serine/threonine kinase that plays a crucial role in various cellular processes implicated in ischemic brain injury. Following an ischemic event, ROCK activity is upregulated, leading to a cascade of detrimental effects including:
-
Endothelial Dysfunction and Reduced Cerebral Blood Flow: ROCK activation promotes vasoconstriction and reduces the expression of endothelial nitric oxide synthase (eNOS), which is critical for maintaining cerebral blood flow. Fasudil counteracts this by inhibiting ROCK, leading to vasodilation and increased blood flow to the ischemic penumbra.
-
Neuroinflammation: ROCK is involved in the activation of inflammatory cells. Fasudil has been shown to suppress the inflammatory response in the ischemic brain.
-
Neuronal Apoptosis: The Rho/ROCK pathway is implicated in programmed cell death. By inhibiting this pathway, Fasudil exerts a direct neuroprotective effect by reducing neuronal apoptosis.
Alteplase (tPA): Thrombolysis and Reperfusion
Alteplase is a thrombolytic agent that works by converting plasminogen to plasmin, an enzyme that degrades the fibrin (B1330869) matrix of blood clots. Its primary therapeutic effect in ischemic stroke is the restoration of blood flow to the ischemic brain tissue (reperfusion). However, tPA can also have neurotoxic effects, particularly when administered outside its therapeutic window, which may be independent of its thrombolytic activity.
Signaling Pathway Diagrams
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of preclinical data. The following sections outline the common protocols for inducing ischemic stroke in animal models and the subsequent treatment administration.
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used method to mimic focal ischemic stroke in rodents.
Protocol:
-
Anesthesia: The animal (rat or mouse) is anesthetized.
-
Incision and Vessel Exposure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Filament Insertion: A nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion Duration: The filament is left in place for a specific duration (e.g., 60-90 minutes) to induce transient ischemia. For permanent MCAO, the filament is not withdrawn.
-
Reperfusion: For transient MCAO, the filament is withdrawn to allow for reperfusion of the MCA territory.
-
Wound Closure: The incision is sutured, and the animal is allowed to recover.
Photothrombotic Stroke Model
The photothrombotic model induces a focal cortical infarct with high reproducibility.
Protocol:
-
Anesthesia: The animal is anesthetized.
-
Photosensitizer Injection: A photosensitive dye, such as Rose Bengal, is injected intravenously.
-
Cranial Exposure: The scalp is incised to expose the skull over the target cortical area (e.g., sensorimotor cortex).
-
Photoactivation: A cold light source (e.g., a laser) is focused on the exposed skull, activating the photosensitizer in the illuminated blood vessels.
-
Thrombus Formation: The photoactivation leads to endothelial damage and platelet aggregation, resulting in the formation of a localized thrombus and subsequent ischemia.
-
Wound Closure: The incision is sutured, and the animal recovers.
Treatment Administration
-
Fasudil: In the cited studies, Fasudil was typically administered intraperitoneally at doses ranging from 3 to 30 mg/kg. The timing of administration varied, with some studies administering it shortly before reperfusion in MCAO models or at different time points post-stroke in photothrombotic models.
-
Alteplase (tPA): Alteplase is administered intravenously, often as a bolus followed by an infusion. A common dose in rodent models is 10 mg/kg. The timing of administration is a critical factor, with early administration (<3 hours) showing benefit and late administration (≥3 hours) potentially being detrimental in some models.
Conclusion
The preclinical data presented in this guide suggest that Fasudil holds significant promise as a neuroprotective agent for ischemic stroke. Its mechanism of action, targeting the Rho-kinase pathway, offers a multifaceted approach to mitigating ischemic brain injury by improving cerebral blood flow, reducing inflammation, and preventing neuronal apoptosis. In animal models, Fasudil has demonstrated efficacy in reducing infarct size and improving neurological function.
In comparison, Alteplase, the current standard of care, is effective when administered within a narrow therapeutic window but carries the risk of adverse effects. The potential for Fasudil to be used as a standalone therapy or as an adjunct to thrombolysis, as suggested by studies with liposomal Fasudil, warrants further investigation. Future preclinical studies should focus on direct, head-to-head comparisons of Fasudil and Alteplase under various experimental conditions, including different stroke severities and comorbidities, to fully elucidate its therapeutic potential and pave the way for clinical translation.
References
- 1. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A murine photothrombotic stroke model with an increased fibrin content and improved responses to tPA-lytic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of Alteplase® in a mouse model of acute ischemic stroke: a retrospective pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Middle Cerebral Artery Occlusion Model in Rodents: Methods and Potential Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Flosatidil's Mechanism: A Comparative Guide to Cross-Validation Using VDCC Knockout Models
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative framework for the cross-validation of Flosatidil's mechanism of action. While direct experimental data for this compound in genetic knockout models of Voltage-Dependent Calcium Channels (VDCCs) is not currently available in published literature, this document outlines a robust hypothetical experimental plan based on established methodologies for similar compounds. By comparing this compound to well-characterized calcium channel blockers, this guide offers a blueprint for elucidating its specific interactions with VDCC subtypes.
This compound is an orally active calcium channel antagonist with demonstrated antianginal and antihypertensive properties[1]. It is classified as a VDCC blocker, but its specific subtype selectivity has not been extensively detailed in publicly accessible research[2]. To definitively characterize its mechanism of action and validate its therapeutic targets, a cross-validation approach utilizing genetic knockout models of VDCCs is proposed. This guide will focus on the L-type calcium channels Cav1.2 and Cav1.3, which are critical in cardiovascular function and are the primary targets of many existing antihypertensive drugs.
Comparative Analysis of L-type Calcium Channel Blockers
To provide a context for this compound's potential mechanism, it is essential to compare it with established VDCC inhibitors with known selectivity profiles. The three main classes of L-type calcium channel blockers are the dihydropyridines (e.g., Nifedipine), phenylalkylamines (e.g., Verapamil), and benzothiazepines (e.g., Diltiazem). These classes exhibit different affinities for cardiac versus vascular L-type calcium channels[3][4].
| Drug Class | Example | Primary Site of Action | Electrophysiological Effects | Hemodynamic Effects |
| Dihydropyridines | Nifedipine | Vascular Smooth Muscle | Potent Vasodilation | Significant reduction in blood pressure, potential for reflex tachycardia[3][4][5] |
| Phenylalkylamines | Verapamil | Myocardium | Negative inotropy and chronotropy, slows AV conduction[3][4][5] | Moderate reduction in blood pressure, significant decrease in heart rate[6][7] |
| Benzothiazepines | Diltiazem | Intermediate | Moderate negative inotropy and chronotropy, some vasodilation | Reduction in blood pressure with less reflex tachycardia than dihydropyridines[3][4] |
Table 1: Comparative profiles of major L-type calcium channel blocker classes.
Proposed Cross-Validation of this compound using VDCC Knockout Models
A definitive validation of this compound's mechanism would involve assessing its effects in animal models where specific VDCC subtypes have been genetically deleted. The most relevant models for a drug with antihypertensive and antianginal properties would be knockout mice for the Cav1.2 and Cav1.3 channels.
Hypothetical Experimental Workflow
Predicted Outcomes and Interpretation
The differential effects of this compound in wild-type versus knockout mice would elucidate its primary target.
| Animal Model | Predicted Effect of this compound (if Cav1.2 is the primary target) | Predicted Effect of this compound (if Cav1.3 is the primary target) | Predicted Effect of Nifedipine (known Cav1.2 > Cav1.3 blocker) |
| Wild-Type | Significant decrease in blood pressure | Significant decrease in blood pressure | Significant decrease in blood pressure |
| Cav1.2 Knockout | Attenuated or abolished hypotensive effect | Minimal change in hypotensive effect | Attenuated or abolished hypotensive effect |
| Cav1.3 Knockout | Minimal change in hypotensive effect | Attenuated or abolished hypotensive effect | Minimal change in hypotensive effect |
Table 2: Predicted hypotensive responses to this compound and Nifedipine in different mouse models.
Signaling Pathway of L-type VDCCs and Putative Action of this compound
L-type VDCCs are crucial for excitation-contraction coupling in cardiac and smooth muscle cells. Upon membrane depolarization, these channels open, allowing an influx of Ca2+, which triggers a further release of Ca2+ from the sarcoplasmic reticulum, leading to muscle contraction. Calcium channel blockers like this compound are thought to bind to the α1 subunit of the channel, inhibiting this influx of Ca2+.
Detailed Experimental Protocols
In Vivo Cardiovascular Monitoring
-
Animals: Adult male and female wild-type, Cav1.2 knockout, and Cav1.3 knockout mice (on a C57BL/6 background).
-
Procedure:
-
Surgically implant telemetry transmitters for continuous monitoring of blood pressure and heart rate.
-
Allow a one-week recovery period.
-
Record baseline cardiovascular parameters for 24-48 hours.
-
Administer this compound (or vehicle/positive control) via oral gavage or intraperitoneal injection.
-
Record blood pressure, heart rate, and ECG continuously for at least 24 hours post-administration.
-
-
Data Analysis: Analyze changes in mean arterial pressure, systolic and diastolic pressure, and heart rate from baseline. Compare the responses between genotypes.
Ex Vivo Patch-Clamp Electrophysiology
-
Cell Preparation: Isolate ventricular myocytes or vascular smooth muscle cells from the hearts and aortas of wild-type, Cav1.2 knockout, and Cav1.3 knockout mice.
-
Procedure:
-
Perform whole-cell patch-clamp recordings to measure L-type Ca2+ currents (ICa,L).
-
Use a voltage protocol to elicit ICa,L (e.g., holding potential of -80 mV with depolarizing steps from -40 mV to +60 mV).
-
After establishing a stable baseline recording, perfuse the cells with increasing concentrations of this compound.
-
Record the dose-dependent inhibition of ICa,L.
-
-
Data Analysis: Construct dose-response curves and calculate the IC50 values for this compound in cells from each genotype. A significant rightward shift in the dose-response curve in a knockout model compared to wild-type would indicate that the deleted channel subtype is a primary target of the drug.
Logical Comparison of Expected Outcomes
By executing this experimental plan, researchers can definitively determine the in vivo and in vitro selectivity of this compound for specific L-type calcium channel subtypes. This cross-validation is crucial for a comprehensive understanding of its pharmacological profile and for guiding its potential clinical applications.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Knockout of CaV1.3 L-type calcium channels in a mouse model of retinitis pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cav1.2 and Cav1.3 L-type calcium channels regulate dopaminergic firing activity in the mouse ventral tegmental area - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 5. Loss of β-adrenergic–stimulated phosphorylation of CaV1.2 channels on Ser1700 leads to heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of the Ca2+ Channel CaV1.2 Supports Spatial Memory and Its Flexibility and LTD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the electrophysiological effects of Flosatidil and its structural analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the electrophysiological effects of Flocalin, a fluorine-containing pinacidil (B1677893) derivative, and its structural analogs, including Pinacidil, Cromakalim, and Diazoxide. These compounds are primarily known for their activity as potassium channel openers, which leads to various physiological effects, particularly on the cardiovascular and endocrine systems. This document summarizes key quantitative data, outlines detailed experimental methodologies, and provides a visual representation of the underlying signaling pathway.
A note on "Flosatidil": Initial literature searches for "this compound" did not yield specific results. It is highly probable that this is a variant spelling of "Flocalin," a compound described as a fluorine-containing derivative of Pinacidil. Therefore, this guide will proceed with the analysis of Flocalin and its analogs.
Comparative Data of Electrophysiological Effects
The following table summarizes the key electrophysiological parameters of Flocalin and its structural analogs on various ion channels. The data presented are primarily half-maximal effective concentrations (EC50) for activation and half-maximal inhibitory concentrations (IC50) for blockade of ion channel currents.
| Compound | Target Ion Channel | Effect | Concentration (µM) | Cell Type |
| Flocalin | ATP-sensitive K+ (KATP) Channels | Activation (EC50) | 8 | Neonatal rat cardiac myocytes |
| Voltage-gated Na+ Channels (VGSC) | Inhibition (IC50) | 17.4 | Neonatal rat cardiac myocytes | |
| L-type Voltage-gated Ca2+ Channels (VGCC) | Inhibition (IC50) | 24.1 | Neonatal rat cardiac myocytes | |
| Pinacidil | ATP-sensitive K+ (KATP) Channels (SUR2B/Kir6.2) | Activation (EC50) | ~2 | HEK293T cells |
| ATP-sensitive K+ (KATP) Channels (SUR2A/Kir6.2) | Activation (EC50) | ~10 | HEK293T cells | |
| Na+/Ca2+ Exchanger (NCX) - Outward Current | Enhancement (EC50) | 23.5 | Guinea pig cardiac ventricular myocytes | |
| Na+/Ca2+ Exchanger (NCX) - Inward Current | Enhancement (EC50) | 23.0 | Guinea pig cardiac ventricular myocytes | |
| Cromakalim | ATP-sensitive K+ (KATP) Channels | Activation | 80-200 | RINm5F insulin-secreting cells |
| Diazoxide | ATP-sensitive K+ (KATP) Channels | Activation | - | Pancreatic β-cells, vascular smooth muscle cells |
Experimental Protocols
The data presented in this guide are primarily derived from experiments utilizing the whole-cell patch-clamp technique. This methodology allows for the recording of ionic currents across the entire cell membrane of an isolated cell.
Whole-Cell Patch-Clamp Recording
1. Cell Preparation:
-
Cardiac myocytes are enzymatically isolated from neonatal rat ventricles or other appropriate animal models.
-
The isolated cells are plated on glass coverslips and maintained in a suitable culture medium for 1-3 days before the experiment.
2. Solutions:
-
External (Bath) Solution: Typically contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution: Typically contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and 5 Mg-ATP. The pH is adjusted to 7.2 with KOH.
-
The specific composition of the solutions can be varied to isolate particular ionic currents. For example, to record K+ currents, Na+ and Ca2+ channel blockers (e.g., tetrodotoxin (B1210768) and nifedipine) may be added to the external solution.
3. Recording Procedure:
-
A glass micropipette with a tip diameter of ~1 µm and filled with the internal solution is brought into contact with the surface of a myocyte.
-
A high-resistance "giga-seal" (resistance > 1 GΩ) is formed between the pipette tip and the cell membrane through gentle suction.
-
The membrane patch under the pipette tip is then ruptured by a brief pulse of suction, establishing the whole-cell configuration. This allows for electrical access to the entire cell membrane.
-
The cell is voltage-clamped at a holding potential (e.g., -80 mV).
-
Voltage pulses are applied to elicit specific ion channel currents. For example, to study voltage-gated Na+ channels, depolarizing pulses from a hyperpolarized holding potential are used.
-
The resulting currents are recorded, amplified, and digitized for analysis.
4. Data Analysis:
-
The peak current amplitude for each voltage step is measured.
-
Dose-response curves are generated by applying increasing concentrations of the test compound (e.g., Flocalin, Pinacidil) and measuring the resulting current inhibition or activation.
-
The IC50 or EC50 values are then calculated by fitting the dose-response data to a Hill equation.
Action Potential Duration Measurement
1. Cell Preparation and Solutions:
-
The same as for whole-cell patch-clamp recording.
2. Recording Procedure:
-
The whole-cell configuration is established as described above.
-
The amplifier is switched to current-clamp mode.
-
Action potentials are elicited by injecting brief suprathreshold current pulses.
-
The resting membrane potential and the characteristics of the action potential (amplitude, duration at 50% and 90% repolarization - APD50 and APD90) are recorded before and after the application of the test compound.
3. Data Analysis:
-
The changes in action potential duration are measured and compared between control and drug-treated conditions to determine the effect of the compound on the overall electrical activity of the cell.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of potassium channel openers and a typical experimental workflow for their electrophysiological characterization.
Felodipine Demonstrates Potent Antihypertensive Effects in Spontaneously Hypertensive Rats
A Comparative Analysis of a Dihydropyridine (B1217469) Calcium Channel Blocker
Felodipine (B1672334), a dihydropyridine calcium channel blocker, exhibits significant antihypertensive effects in spontaneously hypertensive rats (SHR), a widely used animal model for human essential hypertension. Experimental data confirms its efficacy in lowering blood pressure, positioning it as a potent therapeutic agent. This guide provides a comparative analysis of Felodipine's performance against other antihypertensive drugs, supported by experimental data and detailed methodologies for key experiments.
Comparative Antihypertensive Efficacy
Felodipine's ability to reduce blood pressure has been evaluated in numerous studies, often in comparison with other classes of antihypertensive agents. The following table summarizes the quantitative data on the effects of Felodipine and comparator drugs on systolic blood pressure (SBP) in spontaneously hypertensive rats.
| Treatment Group | Dose | Duration of Treatment | Mean Arterial Pressure (mmHg) | Percent Reduction in SBP | Reference |
| Control (SHR) | - | 8 weeks | 240 ± 7 | - | [1] |
| Felodipine | Not Specified | 8 weeks | 164 ± 8 | ~31.7% | [1] |
| Control (SHR) | - | 3 weeks | ~188 | - | [2] |
| Nifedipine | 10 mg/kg/day | 3 weeks | ~158 | ~16% | [2] |
| Captopril | 60 mg/kg/day | 3 weeks | ~138 | ~26.6% | [2] |
| Captopril + Nifedipine | 60 + 10 mg/kg/day | 3 weeks | ~138 | ~26.6% | |
| Felodipine | 5 mg/kg p.o. | 3 weeks | Not specified | Slightly more than low-dose Spirapril | |
| Spirapril | 1 and 5 mg/kg p.o. | 3 weeks | Not specified | Dose-related reduction | |
| Spirapril + Felodipine | Not specified | 3 weeks | Not specified | Greater than either drug alone | |
| Losartan | 30 mg/kg/day | 16 weeks | Similar reduction to Fosinopril and Amlodipine | Not specified | |
| Fosinopril | 10 mg/kg/day | 16 weeks | Similar reduction to Losartan and Amlodipine | Not specified | |
| Amlodipine | 10 mg/kg/day | 16 weeks | Similar reduction to Losartan and Fosinopril | Not specified |
Note: Blood pressure values and reductions are approximated from the text of the cited studies where exact mean values were not provided.
Mechanism of Action: A Focus on Vasodilation
Felodipine's primary mechanism of action involves the inhibition of calcium ion influx through L-type calcium channels in the smooth muscle cells of arterial walls. This blockade prevents the calcium-dependent activation of myosin light-chain kinase, leading to the relaxation of vascular smooth muscle and subsequent vasodilation. The widening of blood vessels reduces peripheral vascular resistance, which in turn lowers blood pressure. Felodipine exhibits a high degree of selectivity for arterial smooth muscle over cardiac muscle, which minimizes direct effects on heart contractility.
References
- 1. Effect of felodipine on blood pressure and vascular reactivity in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Preclinical Assessment of Side-Effect Profiles of Voltage-Dependent Calcium Channel (VDCC) Inhibitors
A notable gap in the publicly available preclinical data for Flosatidil, a discontinued (B1498344) voltage-dependent calcium channel (VDCC) inhibitor developed by Sanofi, prevents a direct comparative analysis of its side-effect profile. Despite extensive searches for preclinical studies and safety reports, no specific data on the adverse effects of this compound in animal models could be retrieved. Therefore, this guide provides a comparative overview of the preclinical side-effect profiles of three major classes of clinically established VDCC inhibitors: dihydropyridines (e.g., nifedipine), phenylalkylamines (e.g., verapamil), and benzothiazepines (e.g., diltiazem).
This comparison focuses on key cardiovascular side effects frequently observed in preclinical models, including impacts on hemodynamics, cardiac contractility, and the potential for peripheral edema. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the differential preclinical safety liabilities associated with these classes of VDCC inhibitors.
Comparative Summary of Preclinical Side-Effects
The following table summarizes the key preclinical side-effect data gathered from various animal models for the three main classes of VDCC inhibitors.
| Side-Effect Parameter | Dihydropyridines (e.g., Nifedipine) | Phenylalkylamines (e.g., Verapamil) | Benzothiazepines (e.g., Diltiazem) | Preclinical Model(s) |
| Hemodynamic Effects | ||||
| Mean Arterial Pressure | Potent dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | Conscious Dogs, Anesthetized Swine |
| Heart Rate | Reflex tachycardia (common) | Decrease or no significant change | Decrease or no significant change | Conscious Dogs, Anesthetized Swine |
| Systemic Vascular Resistance | Marked decrease | Moderate decrease | Moderate decrease | Anesthetized Swine[1] |
| Cardiac Output | Increase (reflex-mediated) or no change | Decrease | Decrease | Anesthetized Swine[1] |
| Cardiac Effects | ||||
| Myocardial Contractility (Negative Inotropy) | Less pronounced direct effect | Potent negative inotropic effect | Moderate negative inotropic effect | Isolated Perfused Rabbit Heart, Human Papillary Muscle |
| Atrioventricular (AV) Conduction | Minimal effect | Significant prolongation | Moderate prolongation | General knowledge from multiple sources |
| Other Side-Effects | ||||
| Peripheral Edema | Higher propensity | Lower propensity | Lower propensity | Rat models[2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of common experimental protocols used to assess the side-effect profiles of VDCC inhibitors.
In Vivo Hemodynamic Assessment in Conscious Animals
-
Objective: To evaluate the effects of VDCC inhibitors on blood pressure, heart rate, and baroreflex sensitivity in a physiologically relevant state, avoiding the confounding effects of anesthesia.
-
Animal Model: Conscious dogs are frequently used due to their cardiovascular system's similarity to humans.
-
Methodology:
-
Surgical implantation of telemetry devices or chronic indwelling catheters for continuous measurement of arterial blood pressure and heart rate.
-
After a recovery period, baseline hemodynamic parameters are recorded.
-
The test compound (e.g., a dihydropyridine) is administered, typically via intravenous infusion at escalating doses.
-
Hemodynamic parameters are continuously monitored during and after drug administration.
-
To assess baroreflex sensitivity, pressor (e.g., phenylephrine) and depressor (e.g., nitroprusside) agents are administered as bolus injections to induce changes in blood pressure, and the corresponding reflex changes in heart rate are measured.
-
-
Key Parameters Measured: Mean Arterial Pressure (MAP), Heart Rate (HR), Cardiac Output (CO), Systemic Vascular Resistance (SVR), and baroreflex sensitivity (change in HR per unit change in MAP).
Assessment of Negative Inotropic Effects using the Langendorff Perfused Heart Model
-
Objective: To directly measure the effect of a drug on myocardial contractility, independent of systemic hemodynamic changes.
-
Animal Model: Isolated hearts from rabbits or guinea pigs are commonly used.
-
Methodology:
-
The heart is excised and mounted on a Langendorff apparatus.
-
The heart is retrogradely perfused through the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant pressure or flow.[3][4]
-
A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure development.
-
After a stabilization period, baseline contractile function is recorded.
-
The test compound is added to the perfusate at increasing concentrations.
-
Changes in left ventricular developed pressure (LVDP), the rate of pressure development (+dP/dt), and the rate of pressure decline (-dP/dt) are recorded.
-
-
Key Parameters Measured: Left Ventricular Developed Pressure (LVDP), maximum rate of pressure rise (+dP/dt_max), and maximum rate of pressure fall (-dP/dt_max).
Preclinical Model of Peripheral Edema
-
Objective: To assess the propensity of a VDCC inhibitor to induce peripheral edema.
-
Animal Model: Spontaneously hypertensive rats (SHR) are a relevant model as they often receive antihypertensive medications.
-
Methodology:
-
Anesthetized rats are administered the test compound intravenously.
-
Magnetic Resonance Imaging (MRI) is used to measure the T2 relaxation time in the hindlimb skeletal muscle, which correlates with tissue water content.
-
An "edema index" is calculated as the percentage increase of the integral of T2 over the pre-drug control value.[2]
-
This non-invasive method allows for the quantification of fluid accumulation in the interstitial space of the muscle tissue.[2]
-
-
Key Parameters Measured: MRI-based edema index (percentage increase in T2 signal).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the action and assessment of VDCC inhibitors.
Caption: Simplified signaling pathway of VDCC-mediated smooth muscle contraction and its inhibition.
Caption: A typical preclinical cardiovascular safety assessment workflow for a new drug candidate.
Caption: Logical relationship between VDCC inhibitor classes and their dominant side-effect profiles.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Fludioxonil
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a critical component of laboratory safety and environmental protection. This guide provides a comprehensive overview of the proper disposal procedures for Fludioxonil, a fungicide commonly used in agricultural research and development. Adherence to these guidelines is essential for ensuring a safe laboratory environment and maintaining regulatory compliance.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle Fludioxonil with care, utilizing appropriate personal protective equipment (PPE).
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Ventilation: Conduct all handling and disposal activities in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
-
Emergency Procedures: In case of accidental exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water or shower.
-
Eye Contact: Rinse eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
In all cases of exposure, seek immediate medical advice and have the product container or label at hand.
-
II. Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of Fludioxonil waste is the first step towards safe and compliant disposal. Never mix Fludioxonil waste with general laboratory trash.
-
Identify Waste Streams: Separate Fludioxonil waste into three distinct categories:
-
Solid Waste: This includes contaminated PPE (gloves, lab coats), weighing papers, and any absorbent materials used for spills.
-
Liquid Waste: This comprises unused or expired Fludioxonil solutions and rinsate from cleaning contaminated laboratory glassware.
-
Empty Containers: Original containers that held Fludioxonil.
-
-
Use Designated Containers:
-
Collect each type of waste in separate, clearly labeled, and leak-proof containers.
-
Label each container with "Hazardous Waste: Fludioxonil" and the date of accumulation.
-
-
Storage: Store waste containers away from incompatible materials, particularly strong oxidizing agents.
III. Disposal Procedures
Under no circumstances should Fludioxonil waste be disposed of down the drain or in regular trash. The recommended method of disposal is through a licensed hazardous waste disposal company.
Decontamination of Empty Containers:
Properly decontaminated empty containers are crucial to prevent residual hazards. A triple-rinse procedure is recommended:
-
Fill the empty container to about one-quarter full with a suitable solvent (e.g., water).
-
Securely close the container and shake it vigorously for at least 30 seconds.
-
Empty the rinsate into the designated "Hazardous Waste: Fludioxonil" liquid waste container.
-
Repeat this rinsing process two more times.
IV. Quantitative Data Summary
The following table summarizes key toxicological data for Fludioxonil, underscoring the importance of proper handling and disposal.
| Parameter | Value | Reference |
| Oral LD50 (Rat) | > 5050 mg/kg | |
| Dermal LD50 (Rat) | > 2020 mg/kg | |
| Inhalation LC50 (Rat) | > 3.77 mg/l | |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. |
V. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Fludioxonil waste.
References
Essential Safety and Handling Protocol for Flosatidil
Disclaimer: This document provides crucial safety and logistical information for handling the research compound Flosatidil. As no specific Safety Data Sheet (SDS) for this compound is publicly available, the following guidance is based on established best practices for handling potent, biologically active compounds. A thorough, compound-specific risk assessment must be conducted before commencing any handling activities.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are paramount to minimize exposure risk when handling potent compounds like this compound. The required level of PPE is dictated by the specific handling procedure and the associated risk of exposure.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high potential for aerosol generation (e.g., weighing, preparing concentrated solutions). Full-facepiece hoods can offer a high Assigned Protection Factor (APF).[1] |
| Reusable Half or Full-Facepiece Respirator | To be used with P100/FFP3 particulate filters. A proper fit test is mandatory before use.[1] | |
| Disposable Respirators (e.g., N95) | Suitable for low-risk activities only; not recommended as primary protection when handling highly potent compounds.[1] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls | Recommended to be made of materials such as Tyvek® or microporous film to provide protection against dust and chemical splashes.[1] |
| Dedicated Lab Coat | A lab coat, preferably disposable or professionally laundered, should be worn over personal clothing. | |
| Eye Protection | Chemical Splash Goggles or Face Shield | Use safety goggles that provide a complete seal around the eyes. A face shield worn over goggles offers additional protection.[1] |
| Foot Protection | Disposable Shoe Covers | To be worn within the designated handling area and removed before exiting to prevent the spread of contamination. |
Operational and Disposal Plans
A systematic approach is essential for the safe handling and disposal of this compound. The following procedural steps provide a framework for laboratory operations.
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used, the experimental procedures, and potential for exposure.
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a containment glove box, especially when handling powders.
-
Gather Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily available in the designated handling area.
-
Waste Containers: Prepare clearly labeled, sealed waste containers for all anticipated waste streams (solid, liquid, sharps).
-
PPE Donning: Put on all required PPE in the correct sequence in a clean, designated area before entering the handling zone.
-
Solution Preparation: When preparing solutions, slowly add the solvent to the solid this compound to prevent splashing. Keep containers covered whenever possible.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. Use a chemical spill kit to clean the affected area, working from the outside in. All materials used for the cleanup must be disposed of as hazardous waste.
-
Decontamination: Thoroughly decontaminate all surfaces and equipment after handling this compound using a validated cleaning agent.
-
PPE Doffing: Remove PPE in a designated area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Personal Hygiene: Immediately after removing PPE, wash hands and any potentially exposed skin thoroughly with soap and water.
-
Waste Disposal: Dispose of all this compound-contaminated waste in accordance with all applicable federal, state, and local regulations. This includes empty containers, which should be triple-rinsed with the rinsate collected as hazardous waste.
-
Documentation: Maintain meticulous records of all hazardous waste generated and disposed of, in line with institutional and regulatory requirements.
Experimental Protocols
While specific experimental protocols will vary, the following provides a general framework for an in vitro cell-based assay using this compound.
Protocol: In Vitro Cytotoxicity Assay
-
Cell Culture: Plate cells at a predetermined density in a 96-well plate and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve the desired final concentrations.
-
Cell Treatment: Add the various concentrations of this compound to the appropriate wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the cells with the compound for the desired time period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a suitable cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the effect of this compound on cell proliferation.
-
Data Analysis: Measure the output signal (e.g., absorbance, luminescence) and calculate the percentage of viable cells relative to the control. Determine the IC50 value.
Visualizations
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
